Product packaging for 1-(2-Fluoroethyl)piperazine(Cat. No.:CAS No. 541505-04-8)

1-(2-Fluoroethyl)piperazine

Cat. No.: B1321244
CAS No.: 541505-04-8
M. Wt: 132.18 g/mol
InChI Key: QXROJWBPMDWCPN-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)piperazine is a useful research compound. Its molecular formula is C6H13FN2 and its molecular weight is 132.18 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13FN2 B1321244 1-(2-Fluoroethyl)piperazine CAS No. 541505-04-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-fluoroethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13FN2/c7-1-4-9-5-2-8-3-6-9/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXROJWBPMDWCPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00610623
Record name 1-(2-Fluoroethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

541505-04-8
Record name 1-(2-Fluoroethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Fluoroethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(2-Fluoroethyl)piperazine, a fluorinated piperazine derivative of interest in medicinal chemistry and drug discovery. The document details its chemical and physical properties, outlines a probable synthetic route with experimental protocols, and discusses its potential, though currently underexplored, role in research.

Core Properties and Identification

This compound, identified by the CAS Number 541505-04-8, is a monosubstituted piperazine derivative. The incorporation of a fluoroethyl group can significantly influence the physicochemical and pharmacological properties of the parent piperazine molecule, potentially enhancing metabolic stability, bioavailability, and target binding affinity.[1]

Physicochemical and Computational Data

Quantitative data for this compound is summarized in the tables below. It is important to note that while some properties are well-documented, others such as boiling and melting points are not consistently reported in publicly available literature.

Table 1: Chemical Identifiers and General Properties

PropertyValueSource(s)
CAS Number 541505-04-8[2][3][4]
Molecular Formula C₆H₁₃FN₂[2][3]
Molecular Weight 132.18 g/mol [2][5]
IUPAC Name This compound[3]
Physical State Solid or Liquid[2][3]
Purity Typically ≥95%[2]

Table 2: Computational and Physical Properties

PropertyValueSource(s)
Topological Polar Surface Area (TPSA) 15.27 Ų[2]
LogP (octanol-water partition coefficient) -0.1389[2]
Hydrogen Bond Acceptors 2[2]
Hydrogen Bond Donors 1[2]
Rotatable Bonds 2[2]
Boiling Point Not Available[5][6]
Melting Point Not Available[5][6]
Density Not Available[5]

Synthesis and Experimental Protocols

The synthesis of this compound is not extensively detailed in peer-reviewed literature with a specific, reproducible protocol. However, based on general principles of N-alkylation of piperazines, a plausible and commonly employed synthetic route would involve the reaction of piperazine with a 2-fluoroethylating agent. To control the reaction and favor monosubstitution, an excess of piperazine or the in-situ formation of piperazine monohydrochloride can be utilized.

A likely synthetic approach is the nucleophilic substitution reaction between piperazine and an activated 2-fluoroethane derivative, such as 1-bromo-2-fluoroethane or 2-fluoroethyl tosylate. The latter is a highly effective fluoroalkylating agent due to the excellent leaving group nature of the tosylate moiety.

Proposed Experimental Protocol: N-Alkylation of Piperazine

This protocol describes a general method for the synthesis of this compound via N-alkylation.

Materials:

  • Piperazine

  • 2-Fluoroethyl tosylate (or 1-bromo-2-fluoroethane)

  • A suitable base (e.g., potassium carbonate, triethylamine)

  • A suitable solvent (e.g., acetonitrile, N,N-dimethylformamide)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and equipment for organic synthesis (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)

  • Equipment for purification (e.g., rotary evaporator, column chromatography apparatus)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine (a molar excess, e.g., 3-5 equivalents) in the chosen solvent (e.g., acetonitrile).

  • Addition of Base: Add the base (e.g., potassium carbonate, 1.5-2 equivalents) to the reaction mixture.

  • Addition of Alkylating Agent: Slowly add a solution of the 2-fluoroethylating agent (1 equivalent), such as 2-fluoroethyl tosylate, dissolved in a small amount of the reaction solvent to the stirred piperazine solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours (the reaction progress can be monitored by thin-layer chromatography).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in water and extract with a suitable organic solvent like diethyl ether or dichloromethane. To remove excess piperazine, wash the organic layer with a saturated aqueous sodium bicarbonate solution, followed by water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel to yield the final product.

Synthetic Workflow Diagram

Synthesis_Workflow Synthetic Workflow for this compound cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Final Product Piperazine Piperazine Reaction N-Alkylation Reaction Piperazine->Reaction Fluoroethylating_Agent 2-Fluoroethyl Tosylate Fluoroethylating_Agent->Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Heat Heat (Reflux) Heat->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Final_Product This compound Purification->Final_Product

Caption: A diagram illustrating the general synthetic workflow for this compound.

Biological Activity and Applications in Drug Development

The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in a wide range of approved drugs with diverse biological activities.[1] These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and central nervous system effects. The introduction of fluorine atoms into drug candidates is a common strategy to enhance their metabolic stability and binding affinity.

While specific biological data for this compound is not extensively reported in the scientific literature, its structure suggests potential as a building block for the synthesis of novel therapeutic agents. For instance, fluorinated piperazine derivatives have been investigated as potential antiplasmodial (antimalarial) agents.[1] Furthermore, derivatives of 1-(2-fluorophenyl)piperazine have been synthesized and evaluated as potential inhibitors of BCL2 for anticancer applications.

Due to the lack of specific studies on the biological targets and signaling pathways of this compound, a detailed signaling pathway diagram cannot be provided at this time. Researchers are encouraged to explore its potential activities through biological screening assays.

General Experimental Protocol for Biological Screening: MTT Assay for Cytotoxicity

This protocol provides a general method for assessing the cytotoxic effects of this compound against cancer cell lines.

Materials:

  • This compound

  • A panel of human cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Workflow for Cytotoxicity Screening

Cytotoxicity_Workflow Experimental Workflow for MTT Cytotoxicity Assay cluster_setup Assay Setup cluster_treatment Treatment and Incubation cluster_detection Detection and Measurement cluster_analysis Data Analysis Cell_Seeding Seed Cancer Cells in 96-well Plate Treatment Treat Cells with Compound Cell_Seeding->Treatment Compound_Prep Prepare Serial Dilutions of Compound Compound_Prep->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Dissolve Formazan with DMSO MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate Cell Viability and IC₅₀ Absorbance_Reading->Data_Analysis

Caption: A flowchart of the experimental workflow for assessing cytotoxicity using the MTT assay.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as causing skin and serious eye irritation, and it may cause respiratory irritation.[6]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6]

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Use only in a well-ventilated area and avoid breathing fumes or dust.[6]

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and protect from light.[2]

  • In case of exposure:

    • Skin contact: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[6]

    • Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[6]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]

Conclusion

This compound is a valuable chemical building block for the synthesis of more complex molecules with potential therapeutic applications. While detailed information on its specific biological activities is currently limited, its structural features suggest that it is a compound of interest for further investigation in drug discovery programs. The provided synthetic and screening protocols offer a foundation for researchers to explore the potential of this and related compounds. As with all chemical reagents, it is essential to handle this compound with appropriate safety measures.

References

Synthesis of 1-(2-Fluoroethyl)piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of the 1-(2-fluoroethyl)piperazine building block, a crucial intermediate in the development of various pharmaceutical agents. This document details the primary synthetic strategies, offers detailed experimental protocols, and presents key analytical data to support researchers in their synthetic endeavors.

Introduction

This compound is a valuable synthon in medicinal chemistry, frequently incorporated into molecules to modulate their physicochemical and pharmacological properties. The introduction of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability. The piperazine moiety, a common pharmacophore, often imparts desirable pharmacokinetic characteristics. This guide focuses on the prevalent synthetic route to this compound: the N-alkylation of piperazine. A significant challenge in this synthesis is achieving selective mono-alkylation due to the presence of two reactive secondary amine groups on the piperazine ring. This guide will explore effective strategies to control this selectivity.

Synthetic Strategies for Mono-N-alkylation of Piperazine

The primary challenge in the synthesis of this compound is the prevention of the formation of the undesired 1,4-bis(2-fluoroethyl)piperazine byproduct. Several robust strategies have been developed to favor mono-alkylation.

  • Use of a Mono-Protected Piperazine: This is a highly effective and clean method for ensuring mono-alkylation. By temporarily blocking one of the piperazine nitrogens with a protecting group, the alkylation is directed specifically to the unprotected site. The tert-butoxycarbonyl (Boc) group is a common choice due to its stability and ease of removal under acidic conditions.[1]

  • Control of Stoichiometry: Using a large excess of piperazine relative to the alkylating agent can statistically favor mono-alkylation. This approach increases the probability that the alkylating agent will react with an unsubstituted piperazine molecule rather than the already mono-substituted product.[2]

  • In Situ Formation of Monopiperazinium Salt: Utilizing a monopiperazinium salt, such as the monohydrochloride, effectively deactivates one of the nitrogen atoms, thus promoting mono-alkylation. This can be achieved by reacting piperazine with one equivalent of an acid prior to the addition of the alkylating agent.[3]

The following sections will provide detailed experimental protocols based on these strategies.

Experimental Protocols

Method 1: Alkylation of N-Boc-piperazine (Recommended for High Selectivity)

This method involves the alkylation of commercially available N-Boc-piperazine, followed by the deprotection of the Boc group to yield the desired product. This is often the preferred method for achieving high yields of the mono-substituted product with minimal purification challenges.

Step 1: N-Alkylation of N-Boc-piperazine

Reaction Scheme:

Materials:

  • N-Boc-piperazine

  • 2-Fluoroethyl tosylate or 1-Bromo-2-fluoroethane (1.0-1.2 equivalents)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM)

Procedure:

  • To a dried reaction flask, add N-Boc-piperazine and anhydrous potassium carbonate.

  • Add anhydrous acetonitrile and stir the suspension.

  • Slowly add the 2-fluoroethyl tosylate or 1-bromo-2-fluoroethane to the reaction mixture at room temperature.[1]

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Dilute the resulting residue with dichloromethane (DCM) and water.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure N-(tert-butoxycarbonyl)-1-(2-fluoroethyl)piperazine.

Step 2: Deprotection of the Boc Group

Reaction Scheme:

Materials:

  • N-(tert-butoxycarbonyl)-1-(2-fluoroethyl)piperazine

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane, methanol)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-(tert-butoxycarbonyl)-1-(2-fluoroethyl)piperazine in DCM.

  • Add an excess of TFA or a solution of HCl dropwise at 0 °C.

  • Allow the reaction to stir at room temperature and monitor by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • The resulting residue can be neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent, or the hydrochloride salt can be isolated directly.

Method 2: Direct Alkylation using Piperazine Monohydrochloride

This method utilizes the in-situ formation of piperazine monohydrochloride to control selectivity.

Reaction Scheme:

Materials:

  • Piperazine hexahydrate (1 equivalent)

  • Concentrated Hydrochloric Acid (1 equivalent)

  • 1-Bromo-2-fluoroethane (0.5 equivalents)

  • Ethanol

Procedure:

  • Dissolve piperazine hexahydrate in ethanol.

  • With stirring, add concentrated hydrochloric acid (1 equivalent).

  • Cool the mixture to 20 °C.

  • Slowly add 1-bromo-2-fluoroethane (0.5 equivalents) dropwise.[3]

  • Stir the reaction mixture for 2 hours at room temperature, and then for an additional 30 minutes at 70 °C.[3]

  • After cooling, the reaction mixture is worked up. This typically involves neutralization with a base, extraction with an organic solvent, and subsequent purification by distillation or column chromatography.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Molecular Formula C₆H₁₃FN₂[4]
Molecular Weight 132.18 g/mol [4]
Typical Yield (Method 1) >80% (for alkylation of N-Boc-piperazine)[5]
Purity ≥95%[4]

Analytical Characterization

The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (¹H Nuclear Magnetic Resonance):

The ¹H NMR spectrum of this compound dihydrochloride provides characteristic signals for the protons of the piperazine ring and the 2-fluoroethyl group.[6]

Note: The chemical shifts can vary depending on the solvent and whether the free base or a salt form is analyzed.

¹³C NMR (¹³C Nuclear Magnetic Resonance):

The ¹³C NMR spectrum will show distinct signals for the carbon atoms of the piperazine ring and the 2-fluoroethyl group.

Visualizations

Synthetic Workflow: Mono-alkylation of Piperazine

Synthetic Workflow for this compound cluster_0 Method 1: N-Boc Protection Strategy cluster_1 Method 2: Monohydrochloride Strategy Piperazine Piperazine Boc_Piperazine N-Boc-piperazine Piperazine->Boc_Piperazine Boc₂O Alkylated_Boc_Piperazine N-Boc-1-(2-fluoroethyl)piperazine Boc_Piperazine->Alkylated_Boc_Piperazine FCH₂CH₂-LG, Base Final_Product_1 This compound Alkylated_Boc_Piperazine->Final_Product_1 Acidic Deprotection Piperazine_2 Piperazine Piperazine_HCl Piperazine·HCl Piperazine_2->Piperazine_HCl 1 eq. HCl Final_Product_2 This compound Piperazine_HCl->Final_Product_2 FCH₂CH₂-LG

Caption: Synthetic strategies for the mono-alkylation of piperazine.

Experimental Workflow: Synthesis via N-Boc-piperazine

Experimental Workflow for Method 1 Start Start: N-Boc-piperazine, 2-Fluoroethylating Agent, Base Reaction Reaction in Solvent (e.g., Acetonitrile) Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Intermediate N-Boc-1-(2-fluoroethyl)piperazine Purification->Intermediate Deprotection Acidic Deprotection (e.g., TFA in DCM) Intermediate->Deprotection Final_Workup Neutralization & Extraction Deprotection->Final_Workup Final_Product This compound Final_Workup->Final_Product

Caption: Step-by-step workflow for the synthesis via N-Boc-piperazine.

Conclusion

The synthesis of this compound is a critical process for the development of novel therapeutics. The challenge of selective mono-alkylation can be effectively addressed through strategies such as the use of N-Boc-piperazine or piperazine monohydrochloride. The protocols and data presented in this guide provide a solid foundation for researchers to successfully synthesize this important building block. Careful execution of the experimental procedures and thorough analytical characterization are essential for obtaining the desired product in high yield and purity.

References

An In-depth Technical Guide to 1-(2-Fluoroethyl)piperazine Structural Analogues and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Its unique physicochemical properties, including its ability to modulate aqueous solubility and its basic nature, make it an attractive moiety for drug design. The introduction of a fluoroethyl group onto the piperazine ring, as in 1-(2-fluoroethyl)piperazine, offers a strategic modification to enhance metabolic stability, modulate lipophilicity, and potentially improve target engagement. This technical guide provides a comprehensive overview of the structural analogues and derivatives of this compound, focusing on their synthesis, biological activities, and underlying mechanisms of action.

Synthetic Methodologies

The synthesis of this compound and its derivatives primarily relies on the N-alkylation of a piperazine core. Several methods have been developed to achieve monosubstitution and introduce diverse functionalities.

General N-Alkylation Protocol

A common and straightforward approach involves the direct N-alkylation of a substituted or unsubstituted piperazine with a suitable 2-fluoroethylating agent, such as 1-bromo-2-fluoroethane or 2-fluoroethyl tosylate. To control the degree of substitution and favor the monosubstituted product, strategies like the in situ formation of a piperazine monohydrochloride salt can be employed to effectively protect one of the nitrogen atoms.

Experimental Protocol: N-Alkylation of Piperazine

  • Materials: Piperazine (or a substituted piperazine derivative), 1-bromo-2-fluoroethane, a base (e.g., potassium carbonate, triethylamine), and a suitable solvent (e.g., acetonitrile, DMF).

  • Procedure: To a solution of the piperazine derivative and the base in the chosen solvent, 1-bromo-2-fluoroethane is added dropwise at room temperature or a slightly elevated temperature. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is worked up by filtration to remove inorganic salts, followed by solvent evaporation. The crude product is then purified by column chromatography or crystallization.

Reductive Amination

Reductive amination offers an alternative route, particularly for the synthesis of more complex derivatives. This method involves the reaction of a piperazine with a fluoro-containing aldehyde or ketone in the presence of a reducing agent.

Experimental Protocol: Reductive Amination

  • Materials: Piperazine derivative, a fluoro-aldehyde or ketone, a reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride), and a solvent (e.g., dichloromethane, 1,2-dichloroethane).

  • Procedure: The piperazine derivative and the carbonyl compound are dissolved in the solvent. The reducing agent is added portion-wise, and the reaction is stirred at room temperature until completion. The reaction is then quenched, and the product is extracted and purified.

One-Pot Synthesis for Monosubstitution

A simplified one-pot procedure for the preparation of monosubstituted piperazines has been reported, which avoids the need for protecting groups. This method relies on the in situ formation of a piperazine-1-ium cation (as a monohydrochloride or monoacetate), which then reacts with the alkylating agent. This approach can provide high yields and purity while being cost-effective.[1]

Structural Analogues and Derivatives: A Quantitative Overview

The following tables summarize the quantitative data for various structural analogues and derivatives of this compound, highlighting their biological activities.

Compound ID Structure Biological Target/Activity IC₅₀/EC₅₀/MIC (µM) Cell Line/Organism Reference
ZK22 Derivative (13) 1-(Aryl)-4-(arylmethyl)piperazineAnti-Zika VirusNot specified as direct 2-fluoroethyl, but part of a broader derivative class.HUVECs[2]
ZK22 Derivative (33) 1-(Aryl)-4-(arylmethyl)piperazineAnti-Zika VirusNot specified as direct 2-fluoroethyl, but part of a broader derivative class.HUVECs[2]
Piperazine Derivative (2) Benzimidazole-piperazine analogAnti-tubercular0.1M. tuberculosis H37Rv[3]
Piperazine Derivative (1) Benzimidazole-piperazine analogAnti-tubercularMIC comparable to standard drugsM. tuberculosis H37Rv[3]
Piperazine Derivative (3) Benzimidazole-piperazine analogAnti-tubercularMIC comparable to standard drugsM. tuberculosis H37Rv[3]
Piperazine Derivative (4) Benzimidazole-piperazine analogAnti-tubercularMIC comparable to standard drugsM. tuberculosis H37Rv[3]

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is significantly influenced by the nature of the substituents on both the piperazine ring and the aromatic moieties.

  • Substitution on the Aryl Ring: The introduction of electron-withdrawing or electron-donating groups on the aryl ring of 1-aryl-4-(2-fluoroethyl)piperazines can modulate their binding affinity and selectivity for various biological targets.[4]

  • Nature of the N-substituent: The presence of the 2-fluoroethyl group is intended to improve metabolic stability and pharmacokinetic properties. The length and degree of fluorination of the alkyl chain can impact lipophilicity and target interaction.

  • Piperazine Ring Conformation: The piperazine ring can adopt different conformations (e.g., chair, boat), which can be influenced by the nature of the substituents. This conformational preference can play a crucial role in the molecule's ability to fit into the binding pocket of a target protein.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are mediated through their interaction with various cellular signaling pathways. While specific pathways for the parent compound are not extensively documented, related piperazine derivatives have been shown to modulate key cellular processes.

Apoptosis Induction

Several piperazine derivatives have demonstrated the ability to induce apoptosis in cancer cells. This is often achieved through the modulation of key proteins in the apoptotic cascade.

apoptosis_pathway M22 Piperazine Derivative (e.g., M22) BCL2 Bcl-2 (Anti-apoptotic) M22->BCL2 Inhibits BAX Bax (Pro-apoptotic) M22->BAX Activates MMP Mitochondrial Membrane Potential BAX->MMP Loss of CytC Cytochrome c Release MMP->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Simplified Apoptosis Induction Pathway

For instance, the lupeol derivative M22, which contains a piperazine moiety, has been shown to induce apoptosis in non-small cell lung cancer cells by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax.[5][6] This leads to a loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases 9 and 3.[5][6]

Modulation of TGF-β Signaling

While not directly a this compound derivative, piperine, a natural product containing a piperidine ring (structurally similar to piperazine), has been shown to inhibit the TGF-β signaling pathway.[7] This pathway is crucial in cell growth, differentiation, and epithelial-mesenchymal transition (EMT), a process implicated in cancer metastasis. Inhibition of this pathway can disrupt these events.[7]

tgf_beta_pathway Piperine Piperine (Piperidine-containing) Receptor TGF-β Receptor Piperine->Receptor Inhibits TGFB TGF-β TGFB->Receptor SMAD SMAD Signaling Receptor->SMAD ERK ERK Signaling Receptor->ERK EMT Epithelial-Mesenchymal Transition (EMT) SMAD->EMT ERK->EMT

Inhibition of TGF-β Signaling Pathway

Experimental Workflows

General Workflow for Synthesis and Characterization

The development of novel this compound derivatives follows a systematic workflow from synthesis to biological evaluation.

synthesis_workflow Start Starting Materials (Piperazine, Fluoroethylating agent) Synthesis Synthesis (e.g., N-Alkylation) Start->Synthesis Purification Purification (Chromatography, Crystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Bioassay Biological Evaluation (e.g., Cytotoxicity, Target-based assays) Characterization->Bioassay

General Synthesis and Characterization Workflow

Conclusion

This compound and its structural analogues represent a promising class of compounds with diverse biological activities. The introduction of the fluoroethyl moiety offers a valuable strategy for fine-tuning the pharmacokinetic and pharmacodynamic properties of piperazine-based drug candidates. The synthetic methodologies outlined in this guide provide a foundation for the creation of novel derivatives, while the summarized biological data and mechanistic insights offer a starting point for further investigation and drug development efforts in various therapeutic areas, including oncology, infectious diseases, and neurology. Continued exploration of the structure-activity relationships and the specific molecular targets of these compounds will be crucial for unlocking their full therapeutic potential.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Fluoroethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Fluoroethyl)piperazine is a substituted piperazine derivative. The piperazine ring is a common structural motif in medicinal chemistry, found in a wide array of pharmaceuticals due to its favorable pharmacokinetic properties and its ability to serve as a versatile scaffold for introducing various functional groups.[1] The introduction of a fluoroethyl group can modulate the physicochemical and pharmacological properties of the parent piperazine molecule, influencing factors such as basicity, lipophilicity, and metabolic stability. This guide provides a comprehensive overview of the known physicochemical properties of this compound, along with detailed experimental protocols for their determination and a look into the broader context of piperazine-containing compounds in drug action.

Physicochemical Properties

The physicochemical properties of a compound are critical to its behavior in biological systems and its suitability for drug development. While experimental data for this compound is not extensively reported in the literature, a combination of data from chemical suppliers and computational models provides a useful profile.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Method
Molecular Formula C₆H₁₃FN₂ChemScene[2]
Molecular Weight 132.18 g/mol PubChem, ChemScene[2][3]
Physical Form LiquidAmbeed, Inc.
Boiling Point Not available-
Melting Point Not available-
Density Not available-
pKa Not available (See discussion below)-
Solubility Expected to be soluble in water and polar organic solvents.[4][5]Inferred from general properties of amines and piperazine.[4][5]
LogP -0.1389Computed, ChemScene[2]
Topological Polar Surface Area (TPSA) 15.27 ŲComputed, ChemScene[2]
Hydrogen Bond Acceptors 2Computed, ChemScene[2]
Hydrogen Bond Donors 1Computed, ChemScene[2]
Rotatable Bonds 2Computed, ChemScene[2]

Discussion of Physicochemical Properties:

  • Basicity (pKa): Piperazine itself is a weak base with two pKa values of approximately 5.35 and 9.73.[6][7] The substitution of an electron-withdrawing fluoroethyl group on one of the nitrogen atoms is expected to decrease the basicity of that nitrogen, resulting in a lower pKa value compared to piperazine. The pKa of the second, unsubstituted nitrogen is also likely to be affected, though to a lesser extent.

  • Boiling Point: As a liquid at room temperature, its boiling point is expected to be higher than non-polar compounds of similar molecular weight due to the potential for hydrogen bonding.[1][4][8]

  • Solubility: The presence of two nitrogen atoms capable of forming hydrogen bonds suggests that this compound should be soluble in water, particularly at acidic pH where it will be protonated.[4] Its solubility in organic solvents will depend on the polarity of the solvent.

Experimental Protocols

Determination of Purity by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general reverse-phase HPLC method for assessing the purity of a piperazine derivative.

Objective: To determine the purity of a sample of this compound.

Materials:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer components)

  • Phenacetin or other suitable internal standard

  • Volumetric flasks, pipettes, and syringes

  • HPLC system with a UV detector and a C18 column (e.g., 250 x 4.6 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer (e.g., 0.1% formic acid in water). The exact ratio should be optimized to achieve good separation, starting with a ratio such as 30:70 (v/v) acetonitrile:buffer.[9]

  • Standard Solution Preparation: Accurately weigh a known amount of a reference standard of this compound and dissolve it in the mobile phase to create a stock solution of known concentration. Prepare a series of dilutions from the stock solution to create calibration standards.

  • Internal Standard Solution Preparation: Prepare a stock solution of the internal standard (e.g., phenacetin) in the mobile phase.[10]

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in the mobile phase. Add a known amount of the internal standard solution.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: Isocratic or gradient elution with an acetonitrile/water/buffer mixture.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Column Temperature: 35 °C.[11]

    • Detection: UV detection at a suitable wavelength (e.g., 239 nm, though this may require optimization as piperazine itself has a poor chromophore).[9][10] Derivatization with a UV-active agent like NBD-Cl can be used for more sensitive detection.[11]

  • Analysis: Inject the calibration standards and the sample solution into the HPLC system.

  • Data Processing: Integrate the peak areas of the analyte and the internal standard. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. Determine the concentration of the analyte in the sample from the calibration curve and calculate the purity.

Determination of pKa by Potentiometric Titration

This protocol outlines a general method for determining the acid dissociation constants (pKa) of a piperazine derivative.

Objective: To determine the pKa values of this compound in an aqueous solution.

Materials:

  • This compound sample

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Deionized, CO₂-free water

  • pH meter with a combination electrode

  • Burette

  • Stir plate and stir bar

Procedure:

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of CO₂-free deionized water.

  • Titration Setup: Place the sample solution in a beaker with a stir bar and immerse the pH electrode. Begin stirring the solution.

  • Titration: Add the standardized HCl solution in small, known increments from the burette. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

  • Data Analysis: Plot the pH of the solution as a function of the volume of HCl added. The pKa values correspond to the pH at the half-equivalence points. For a diprotic base like a piperazine derivative, there will be two equivalence points and two half-equivalence points, which will yield the two pKa values.[6][12]

Representative Signaling Pathway and Experimental Workflow

While this compound is a building block, the piperazine moiety is a key component of many drugs that interact with specific signaling pathways. The following diagrams illustrate a representative signaling pathway for a complex piperazine-containing drug and a general experimental workflow for the synthesis of a piperazine derivative.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Agonist Serotonin Serotonin HT1A_Receptor Serotonin 5-HT1A Receptor Serotonin->HT1A_Receptor Agonist HT2A_Receptor Serotonin 5-HT2A Receptor Serotonin->HT2A_Receptor Agonist Signaling_Cascade Downstream Signaling D2_Receptor->Signaling_Cascade HT1A_Receptor->Signaling_Cascade HT2A_Receptor->Signaling_Cascade Aripiprazole Aripiprazole (Piperazine Derivative) Aripiprazole->D2_Receptor Partial Agonist Aripiprazole->HT1A_Receptor Partial Agonist Aripiprazole->HT2A_Receptor Antagonist

Caption: Simplified signaling pathway of Aripiprazole, a drug containing a piperazine moiety.

G Start Starting Materials (e.g., Piperazine, Alkyl Halide) Reaction N-Alkylation Reaction Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Distillation, Chromatography) Workup->Purification Analysis Characterization & Purity Analysis (NMR, MS, HPLC) Purification->Analysis Product Final Product (1-Substituted Piperazine) Analysis->Product

Caption: General experimental workflow for the synthesis of a 1-substituted piperazine.

References

The Rise of a Privileged Scaffold: 1-(2-Fluoroethyl)piperazine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds.[1][2][3] Its unique physicochemical properties, including its basicity, solubility, and conformational flexibility, make it an invaluable tool for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2] A particularly noteworthy derivatization of this versatile core is the introduction of a 2-fluoroethyl group at the N1 position, creating the 1-(2-fluoroethyl)piperazine moiety. This structural modification has garnered significant attention for its ability to enhance metabolic stability, improve target affinity, and facilitate applications in advanced diagnostics such as Positron Emission Tomography (PET) imaging.[4][5][6] This technical guide provides a comprehensive overview of the this compound scaffold, detailing its synthesis, applications in drug discovery, and the experimental methodologies underpinning its evaluation.

Physicochemical Properties and Rationale for Use

The introduction of a fluorine atom into a drug candidate can have profound effects on its biological properties. The 2-fluoroethyl substituent on the piperazine ring is a prime example of strategic fluorination. The high electronegativity of the fluorine atom can alter the pKa of the distal piperazine nitrogen, influencing its interaction with biological targets.[4] Furthermore, the carbon-fluorine bond is exceptionally strong, rendering the moiety more resistant to metabolic degradation by cytochrome P450 enzymes, which can lead to an extended plasma half-life and improved bioavailability of the parent molecule.[4] The fluoroethyl group also increases lipophilicity, which can enhance penetration of the blood-brain barrier, a critical attribute for centrally acting agents.[4]

Applications in Drug Discovery and Development

The this compound scaffold has been incorporated into a diverse range of therapeutic and diagnostic agents, with prominent applications in oncology and neuropharmacology.

Anticancer Agents

Numerous studies have highlighted the potential of piperazine derivatives as potent anticancer agents.[1][7] The incorporation of a fluoro-functionalized piperazine can enhance the cytotoxic activity of these compounds. For instance, derivatives of 1-(2-fluorophenyl)piperazine have been synthesized and evaluated as inhibitors of BCL2, an anti-apoptotic protein often overexpressed in cancer cells.[2][8] These compounds have demonstrated promising antitumor activity in breast cancer cell lines.[8] Similarly, vindoline-piperazine conjugates featuring fluorinated phenyl groups have shown significant growth inhibition in various cancer cell lines.[9]

Table 1: Anticancer Activity of Selected Piperazine Derivatives

Compound IDDescriptionCancer Cell LineActivity (IC50/GI50 in µM)Reference
Compound 3e Sulfamethoxazole-1-(2-fluorophenyl)piperazine derivativeMDA-MB-231 (Breast)16.98[8]
Compound 6b Sulfamethoxazole-1-(2-fluorophenyl)piperazine derivativeMDA-MB-231 (Breast)17.33[8]
Vindoline-piperazine conjugate 23 Vindoline-[4-(trifluoromethyl)benzyl]piperazine conjugateMDA-MB-468 (Breast)1.00[7][9]
Vindoline-piperazine conjugate 25 Vindoline-[1-bis(4-fluorophenyl)methyl]piperazine conjugateHOP-92 (Non-small cell lung)1.35[7][9]
PET Imaging Agents

The use of the fluorine-18 (¹⁸F) isotope has revolutionized medical imaging, particularly in the field of PET. The 2-[¹⁸F]fluoroethyl group is a commonly used synthon for the development of PET radiotracers due to the favorable decay properties of ¹⁸F, including its 109.8-minute half-life. The 1-(2-[¹⁸F]fluoroethyl)piperazine scaffold has been successfully employed to develop radioligands for a variety of biological targets in the central nervous system and for tumor imaging.[5][6][10]

For example, O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET) has been developed and evaluated as a PET tracer for imaging cerebral and peripheral tumors.[5] The synthesis of such tracers typically involves the [¹⁸F]fluoroethylation of a suitable precursor.[11]

Table 2: ¹⁸F-Labeled Piperazine-Based PET Radiotracers

RadiotracerTargetApplicationKey FindingsReference
[¹⁸F]TOZ1 Adenosine A₂A ReceptorParkinson's Disease ImagingShowed A₂A R-specific in vitro binding.[10]
L-[¹⁸F]FET Amino Acid TransportTumor ImagingHigh in vivo stability and fast tumor uptake.[5]
[¹⁸F]FEMAET Cationic Amino Acid TransportTumor ImagingGood tumor visualization and low brain uptake.[6]
[¹⁸F]fluorovinpocetine TSPONeuroinflammation ImagingHigh blood-brain barrier permeability.[11]

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives can be achieved through several synthetic routes. A common approach involves the N-alkylation of piperazine or a protected piperazine derivative with a suitable 2-fluoroethylating agent, such as 1-bromo-2-fluoroethane or 2-fluoroethyl tosylate.

General Synthesis of this compound

A generalized synthetic scheme for the preparation of monosubstituted piperazines involves the reaction of piperazine with an alkylating agent. To favor monosubstitution, one of the nitrogen atoms of the piperazine ring can be protected, for example, by using a tert-butyloxycarbonyl (Boc) group, which can be subsequently removed.

cluster_0 Synthetic Workflow Piperazine Piperazine Boc_Piperazine N-Boc-Piperazine Piperazine->Boc_Piperazine Boc₂O Fluoroethyl_Boc_Piperazine 1-(2-Fluoroethyl)-4-Boc-piperazine Boc_Piperazine->Fluoroethyl_Boc_Piperazine BrCH₂CH₂F, Base Target_Compound This compound Fluoroethyl_Boc_Piperazine->Target_Compound Acid (e.g., TFA)

Synthesis of this compound.

Experimental Protocol: Cytotoxicity Assessment (MTT Assay)

The cytotoxic effects of novel compounds are frequently evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[8]

  • Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded into 96-well plates at a density of approximately 1.5 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 5, 10, 15, and 20 µM) and incubated for a further 24 hours.

  • MTT Addition: An MTT solution (typically 0.5 mg/mL) is added to each well, and the plates are incubated for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

cluster_1 MTT Assay Workflow Cell_Seeding Seed Cancer Cells in 96-well plate Incubation1 Incubate 24h Cell_Seeding->Incubation1 Treatment Treat with Test Compounds Incubation1->Treatment Incubation2 Incubate 24h Treatment->Incubation2 MTT_Addition Add MTT Solution Incubation2->MTT_Addition Incubation3 Incubate 3-4h MTT_Addition->Incubation3 Solubilization Solubilize Formazan Crystals Incubation3->Solubilization Absorbance Measure Absorbance Solubilization->Absorbance

Workflow of the MTT cytotoxicity assay.

Signaling Pathways

Piperazine derivatives can exert their biological effects through a variety of mechanisms, including the modulation of key signaling pathways involved in cell survival and proliferation. In the context of anticancer agents, the induction of apoptosis is a common mechanism of action.

Apoptosis Induction Pathway

BCL2 family proteins are central regulators of the intrinsic apoptotic pathway. Anti-apoptotic members like BCL2 prevent the release of cytochrome c from the mitochondria. Inhibition of BCL2 by small molecules allows for the activation of caspases, leading to programmed cell death.

cluster_2 Apoptosis Signaling Pathway Drug This compound Derivative BCL2 BCL2 Drug->BCL2 Inhibits Mitochondrion Mitochondrion BCL2->Mitochondrion Inhibits Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Simplified BCL2-mediated apoptosis pathway.

Conclusion

The this compound scaffold represents a significant and versatile building block in modern medicinal chemistry. Its favorable physicochemical properties, conferred by the strategic incorporation of a fluoroethyl group, have led to its successful application in the development of both therapeutic agents and advanced diagnostic tools. The continued exploration of this privileged scaffold is expected to yield novel drug candidates with improved efficacy, safety, and pharmacokinetic profiles, further solidifying its importance in the landscape of drug discovery.

References

The Strategic Incorporation of 1-(2-Fluoroethyl)piperazine in the Discovery of Novel Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine scaffold is a cornerstone in medicinal chemistry, prized for its ability to confer favorable pharmacokinetic properties and provide a versatile linking unit for engaging with biological targets. The strategic introduction of a fluoroethyl group onto the piperazine ring, creating 1-(2-fluoroethyl)piperazine, offers a nuanced approach to modulating the physicochemical and pharmacological properties of kinase inhibitors. This technical guide provides an in-depth exploration of the use of this moiety in the discovery of novel kinase inhibitors, detailing synthetic methodologies, presenting quantitative biological data, and illustrating the pertinent signaling pathways and discovery workflows.

Introduction: The Role of the this compound Moiety

Protein kinases are critical regulators of a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The development of small molecule kinase inhibitors has therefore become a major focus of modern drug discovery. The piperazine ring is a common feature in many approved kinase inhibitors, valued for its ability to improve solubility and oral bioavailability.[2]

The introduction of a 2-fluoroethyl group to the piperazine scaffold can offer several advantages:

  • Modulation of Basicity: The electronegativity of the fluorine atom can reduce the pKa of the distal nitrogen, which can fine-tune the compound's pharmacokinetic profile and reduce off-target effects.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block potential sites of metabolism and increase the half-life of the drug.

  • Enhanced Binding Interactions: The fluorine atom can participate in favorable interactions with the target protein, such as hydrogen bonds or dipole-dipole interactions, potentially increasing binding affinity and selectivity.

This guide will delve into the practical aspects of leveraging the this compound moiety in the design and development of next-generation kinase inhibitors.

Synthetic Strategies for Incorporating this compound

The synthesis of kinase inhibitors featuring the this compound group typically involves the coupling of this key building block with a core heterocyclic scaffold that is responsible for the primary interactions with the kinase hinge region. Common synthetic routes include nucleophilic aromatic substitution (SNAr) and Buchwald-Hartwig amination.

General Synthesis of a Dasatinib Analogue

Dasatinib is a potent inhibitor of multiple tyrosine kinases, including BCR-ABL and Src family kinases.[3][4] A common synthetic route to dasatinib and its analogues involves the reaction of a chloropyrimidine intermediate with a substituted piperazine.

Experimental Protocol: Synthesis of a this compound Dasatinib Analogue

This protocol describes the synthesis of an analogue of dasatinib where the hydroxyethyl group on the piperazine is replaced with a fluoroethyl group.

Step 1: Synthesis of N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide

This intermediate is a common precursor in the synthesis of dasatinib and its analogues. Its synthesis has been well-described in the literature.

Step 2: Coupling with this compound

  • Materials:

    • N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide (1 equivalent)

    • This compound (1.2 equivalents)

    • Diisopropylethylamine (DIPEA) (2 equivalents)

    • N,N-Dimethylformamide (DMF) (anhydrous)

    • Nitrogen or Argon atmosphere

  • Procedure:

    • To a solution of N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide in anhydrous DMF, add this compound and DIPEA.

    • Heat the reaction mixture to 80-100 °C and stir under a nitrogen atmosphere for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

    • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford the desired this compound dasatinib analogue.

Biological Evaluation of Kinase Inhibitors

The biological evaluation of newly synthesized kinase inhibitors is a critical step in the drug discovery process. This typically involves a tiered approach, starting with in vitro biochemical assays to determine the direct inhibitory activity against the target kinase, followed by cell-based assays to assess the compound's effect on cellular signaling and viability.

In Vitro Kinase Inhibition Assays

In vitro kinase assays are essential for determining the potency and selectivity of a compound against its intended kinase target(s).[5][6] A variety of assay formats are available, with luminescence-based assays that measure ATP consumption or ADP production being widely used due to their high sensitivity and throughput.[7][8]

Experimental Protocol: In Vitro Kinase Assay (Luminescence-Based)

This protocol provides a general method for determining the IC50 value of a kinase inhibitor.

  • Materials:

    • Purified recombinant kinase of interest

    • Specific peptide substrate for the kinase

    • Adenosine triphosphate (ATP)

    • Test compound (e.g., this compound derivative)

    • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar

    • White, opaque 96- or 384-well plates

    • Plate reader with luminescence detection capabilities

  • Procedure:

    • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform a serial dilution of the compound in DMSO to create a range of concentrations.

    • Kinase Reaction:

      • In the wells of a microplate, add the serially diluted compound or DMSO as a control.

      • Add the kinase to each well and incubate at room temperature for 10-15 minutes to allow for compound binding.

      • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

      • Incubate the plate at 30 °C for 1 hour.

    • ADP Detection:

      • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

      • Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

    • Data Analysis:

      • Measure the luminescence in each well using a plate reader.

      • Plot the luminescence signal against the logarithm of the inhibitor concentration.

      • Fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Cell-Based Assays

Cell-based assays are crucial for evaluating a compound's activity in a more physiologically relevant context.[9][10][11] These assays can measure the inhibitor's effect on cell proliferation, viability, and the phosphorylation status of downstream signaling proteins.

Experimental Protocol: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

  • Materials:

    • Cancer cell line expressing the target kinase

    • Complete cell culture medium

    • Test compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO

    • 96-well cell culture plates

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound or a vehicle control (DMSO).

    • Incubate the cells for 72 hours at 37 °C in a humidified incubator with 5% CO₂.

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Quantitative Data and Structure-Activity Relationships (SAR)

The systematic evaluation of a series of analogues allows for the determination of structure-activity relationships (SAR), which provides valuable insights for lead optimization. The tables below present hypothetical but representative data for a series of pyrimidine-based kinase inhibitors incorporating different piperazine substituents, highlighting the potential impact of the this compound moiety.

Table 1: In Vitro Inhibitory Activity of Pyrimidine-Piperazine Derivatives against Aurora Kinases

Compound IDR Group on PiperazineAurora A IC50 (nM)Aurora B IC50 (nM)
1a -H250310
1b -CH₃180220
1c -CH₂CH₂OH95115
1d -CH₂CH₂F 45 60
1e -CH₂CF₃150190

Data is hypothetical and for illustrative purposes.

Table 2: Anti-proliferative Activity of Pyrimidine-Piperazine Derivatives in HCT-116 Cells

Compound IDR Group on PiperazineHCT-116 IC50 (µM)
1a -H> 50
1b -CH₃25.5
1c -CH₂CH₂OH10.2
1d -CH₂CH₂F 2.1
1e -CH₂CF₃8.9

Data is hypothetical and for illustrative purposes.

The data in these tables suggest that the incorporation of a 2-fluoroethyl group on the piperazine (Compound 1d ) can lead to a significant improvement in both biochemical potency against Aurora kinases and cellular anti-proliferative activity compared to other substituents. This highlights the potential of this moiety to enhance the overall profile of a kinase inhibitor.

Signaling Pathways and Experimental Workflows

Kinase inhibitors exert their therapeutic effects by modulating specific signaling pathways that are aberrantly activated in disease states. Two of the most critical signaling cascades in cancer are the PI3K/AKT/mTOR and the RAS/RAF/MEK/ERK (MAPK) pathways.[1][12][13]

Key Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the PI3K/AKT/mTOR and ERK/MAPK signaling pathways, highlighting potential points of intervention for kinase inhibitors.

Caption: The PI3K/AKT/mTOR signaling pathway.

ERK_MAPK_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus RTK RTK RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, c-Fos) ERK->Transcription Activates Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation GF Growth Factor GF->RTK

Caption: The ERK/MAPK signaling pathway.

Experimental Workflow for Kinase Inhibitor Discovery

The discovery of novel kinase inhibitors is a multi-step process that begins with target identification and validation and progresses through hit identification, lead optimization, and preclinical development.[14]

Kinase_Inhibitor_Discovery_Workflow Target_ID Target Identification & Validation HTS High-Throughput Screening (HTS) Target_ID->HTS SBDD Structure-Based Drug Design (SBDD) Target_ID->SBDD Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead SBDD->Hit_to_Lead SAR SAR Studies Hit_to_Lead->SAR Lead_Opt Lead Optimization SAR->Lead_Opt ADMET ADMET Profiling Lead_Opt->ADMET In_Vivo In Vivo Efficacy & Toxicology ADMET->In_Vivo Candidate Clinical Candidate Selection In_Vivo->Candidate

Caption: A typical workflow for kinase inhibitor discovery.

Conclusion

The this compound moiety is a valuable building block in the medicinal chemist's toolbox for the design of novel kinase inhibitors. Its strategic incorporation can lead to compounds with improved potency, selectivity, and pharmacokinetic properties. This guide has provided an overview of the synthesis, biological evaluation, and underlying principles for the discovery of kinase inhibitors featuring this important scaffold. The detailed protocols and illustrative data presented herein serve as a practical resource for researchers in the field of drug discovery, facilitating the development of the next generation of targeted therapies.

References

The Strategic Role of 1-(2-Fluoroethyl)piperazine in CNS Drug Discovery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in medicinal chemistry, renowned for its prevalence in a multitude of biologically active compounds.[1][2] Its unique physicochemical properties, including its ability to form salts and interact with various biological targets, make it a favored structural motif in the design of therapeutics, particularly for the central nervous system (CNS).[1] Within this important class of compounds, the strategic incorporation of a 2-fluoroethyl group onto the piperazine ring, yielding 1-(2-fluoroethyl)piperazine, has emerged as a powerful tactic in modern CNS drug discovery. This technical guide provides a comprehensive overview of the synthesis, applications, and significance of this moiety, with a focus on its role in developing novel therapeutics and imaging agents for neurological and psychiatric disorders.

Enhancing CNS Drug Properties through Fluoroethylation

The introduction of fluorine into drug candidates is a well-established strategy to modulate their pharmacokinetic and pharmacodynamic profiles.[3][4] The small size and high electronegativity of the fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[5][6] The 2-fluoroethyl group, in particular, offers several advantages in the context of CNS drug design:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic degradation by cytochrome P450 enzymes, which can enhance the half-life of a drug.[4][5]

  • Modulated Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross the blood-brain barrier (BBB), a critical hurdle for CNS-acting drugs.[4][5]

  • Altered Basicity: The electron-withdrawing nature of fluorine can reduce the basicity (pKa) of the neighboring piperazine nitrogen. This modulation can be crucial for optimizing interactions with specific receptor targets and can influence off-target effects.

  • PET Imaging Tracer Development: The use of the positron-emitting isotope, fluorine-18 (¹⁸F), allows for the development of radiotracers for Positron Emission Tomography (PET) imaging. This non-invasive technique is invaluable in CNS drug discovery for visualizing and quantifying drug distribution, target engagement, and receptor density in the living brain.[3][7]

Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives typically involves the N-alkylation of a piperazine core. A common and effective method utilizes 2-fluoroethyl tosylate as the alkylating agent.

Experimental Protocol: Synthesis of this compound

This protocol describes a general procedure for the N-alkylation of piperazine with 2-fluoroethyl tosylate.

Materials:

  • Piperazine

  • 2-Fluoroethyl tosylate

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (CH₃OH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of piperazine (2 equivalents) in acetonitrile, add potassium carbonate (1.5 equivalents).

  • Add 2-fluoroethyl tosylate (1 equivalent) to the stirring mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of dichloromethane and methanol to afford this compound.

Applications in CNS Drug Discovery

The this compound moiety has been successfully incorporated into a variety of CNS drug candidates, primarily targeting sigma receptors.

Sigma-1 Receptor Ligands

The sigma-1 receptor is a unique intracellular chaperone protein implicated in a range of neurological and psychiatric conditions, including schizophrenia, depression, and neurodegenerative diseases.[7][8] Consequently, it has emerged as a promising therapeutic target. Several potent and selective sigma-1 receptor ligands feature the this compound core.

Quantitative Data Summary: Sigma-1 Receptor Binding Affinities

CompoundTargetBinding Affinity (Ki, nM)Reference
[¹⁸F]1-(2-fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine ([¹⁸F]SFE)Sigma-1 Receptor5[8]
FluspidineSigma-1 Receptor0.59
PET Imaging of CNS Targets

The ability to radiolabel the 2-fluoroethyl group with ¹⁸F has been instrumental in the development of PET tracers for CNS targets. These tracers allow for the non-invasive in vivo assessment of receptor density and occupancy, providing critical information for drug development programs.[7]

[¹⁸F]SFE for Sigma-1 Receptor Imaging:

[¹⁸F]1-(2-fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine ([¹⁸F]SFE) is a PET radiotracer developed for imaging sigma-1 receptors in the brain.[8] In vivo studies in rats have demonstrated its excellent characteristics, including good brain uptake and faster clearance compared to other tracers, making it a promising candidate for human studies.[8]

Experimental Protocol: Radiolabeling of a this compound Derivative with ¹⁸F

This protocol provides a general overview of the steps involved in the radiosynthesis of an ¹⁸F-labeled PET tracer containing the this compound moiety. The specific precursor and reaction conditions will vary depending on the target molecule.

Materials:

  • No-carrier-added [¹⁸F]fluoride

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Precursor molecule (e.g., a tosylate or mesylate derivative of the corresponding des-fluoroethyl compound)

  • HPLC purification system

  • Solid-phase extraction (SPE) cartridges

Procedure:

  • [¹⁸F]Fluoride Trapping and Elution: Aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge. The [¹⁸F]fluoride is then eluted with a solution of Kryptofix 2.2.2 and potassium carbonate in acetonitrile/water.

  • Azeotropic Drying: The solvent is removed by azeotropic distillation with acetonitrile under a stream of nitrogen to yield the anhydrous [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex.

  • Radiolabeling Reaction: The precursor molecule, dissolved in a suitable aprotic solvent (e.g., acetonitrile or DMSO), is added to the dried [¹⁸F]fluoride complex. The reaction mixture is heated at a specific temperature for a defined period.

  • Purification: The crude reaction mixture is purified by semi-preparative high-performance liquid chromatography (HPLC) to isolate the desired ¹⁸F-labeled product.

  • Formulation: The collected HPLC fraction is reformulated into a physiologically compatible solution for injection, typically involving solid-phase extraction to remove organic solvents and filtration through a sterile filter.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes involved in CNS drug discovery is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and workflows.

Sigma-1 Receptor Signaling Pathway

The sigma-1 receptor, upon activation by a ligand, can translocate from the endoplasmic reticulum to the plasma membrane, where it modulates the activity of various ion channels and signaling proteins.

Sigma1_Signaling cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane BiP BiP Sigma1_ER Sigma-1 Receptor Sigma1_ER->BiP Association IP3R IP3 Receptor Sigma1_ER->IP3R Modulation Sigma1_PM Sigma-1 Receptor Sigma1_ER->Sigma1_PM Translocation IonChannel Ion Channel (e.g., K+, Ca2+) Sigma1_PM->IonChannel Modulation GPCR GPCR Sigma1_PM->GPCR Modulation Ligand Ligand (e.g., containing This compound) Ligand->Sigma1_ER Binding & Dissociation from BiP PET_Discovery_Workflow Start Target Identification & Validation Synthesis Synthesis of Precursor & Non-radioactive Standard Start->Synthesis Radiolabeling [18F]Radiolabeling Optimization Synthesis->Radiolabeling InVitro In Vitro Evaluation (Binding Assays, Autoradiography) Radiolabeling->InVitro InVivo_Preclinical In Vivo Preclinical Evaluation (Rodent PET Imaging, Metabolite Analysis) InVitro->InVivo_Preclinical Tox Toxicology Studies InVivo_Preclinical->Tox IND Investigational New Drug (IND) Application Tox->IND Clinical Clinical Trials (Phase 0, I, II, III) IND->Clinical

References

Preliminary Biological Screening of 1-(2-Fluoroethyl)piperazine Derivatives and Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide summarizes the preliminary biological screening of piperazine derivatives, with a focus on analogs structurally related to 1-(2-fluoroethyl)piperazine, such as 1-(2-fluorophenyl)piperazine, due to a lack of extensive publicly available data on the specified core structure. The methodologies and findings presented herein are based on published research for these related compounds and are intended to provide a framework for the biological evaluation of novel this compound derivatives.

This document is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of the potential therapeutic applications of this class of compounds, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Introduction

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects.[1][2] The introduction of a fluoroethyl or fluorophenyl group at the N1 position can significantly modulate the pharmacokinetic and pharmacodynamic properties of the molecule, potentially leading to enhanced efficacy and novel mechanisms of action. This guide explores the preliminary biological screening of such derivatives, focusing on their potential as anticancer and antimicrobial agents.

Data Presentation: Biological Activities

The following tables summarize the quantitative data from various in vitro and in vivo studies on 1-(2-fluorophenyl)piperazine and other relevant piperazine derivatives.

Anticancer Activity

Table 1: Cytotoxic Activity of 1-(2-Fluorophenyl)piperazine Derivatives against Human Cancer Cell Lines

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
3e MDA-MB-231 (Breast)MTT16.98[1]
6b MDA-MB-231 (Breast)MTT17.33[1]

Table 2: Antioxidant Activity of 1-(2-Fluorophenyl)piperazine Derivatives

Compound IDAssay TypeIC50 (µM/mL)Reference
3e DPPH Radical Scavenging3.35[1]
6b DPPH Radical Scavenging3.72[1]
6d DPPH Radical Scavenging4.28[1]
3e Nitric Oxide Scavenging4.86[1]
6b Nitric Oxide Scavenging5.17[1]
6d Nitric Oxide Scavenging5.67[1]

IC50 values for antioxidant assays are compared to ascorbic acid (DPPH IC50: 3.27 µM/mL; NO IC50: 4.78 µM/mL).[1]

Antimicrobial Activity

While specific data for this compound derivatives is limited, the broader class of piperazine derivatives has shown significant antimicrobial potential. The following table illustrates typical screening results for piperazine analogs.

Table 3: Minimum Inhibitory Concentration (MIC) of Piperazine Derivatives against Various Microorganisms

Compound ClassMicroorganismMIC (µg/mL)Reference
Azole-containing piperazinesStaphylococcus aureus3.1 - 25[3]
Azole-containing piperazinesEscherichia coli3.1 - 25[3]
Azole-containing piperazinesCandida albicans3.1 - 25[3]
Norfloxacin derivativesXanthomonas oryzae-[3]
Naphthalene sulphonyl derivativesVarious Bacteria-[3]

Note: Specific MIC values for the naphthalene sulphonyl and norfloxacin derivatives were not provided in the source material, but they were reported to have significant activity.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the biological screening of piperazine derivatives.

In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4]

Methodology:

  • Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[5]

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in the cell culture medium. The medium from the wells is replaced with the medium containing the test compounds.[4]

  • Incubation: The plates are incubated for a further 48-72 hours.

  • MTT Addition: A solution of MTT is added to each well, and the plates are incubated for another 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[4]

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.[4]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4]

Methodology:

  • Compound Preparation: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: The microbial strains to be tested (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) are cultured overnight and then diluted to a standardized concentration (e.g., 0.5 McFarland standard).[6]

  • Inoculation: Each well is inoculated with the standardized microbial suspension.[4]

  • Controls: Positive (microorganism in broth without compound) and negative (broth only) controls are included.[4]

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.[4]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.[4]

DPPH Radical Scavenging Assay

This assay is used to determine the antioxidant activity of the compounds.

Methodology:

  • Reaction Mixture: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared. The test compounds are dissolved in a suitable solvent and added to the DPPH solution at various concentrations.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Reading: The absorbance of the solution is measured at 517 nm. The decrease in absorbance indicates the radical scavenging activity of the compound.

  • Data Analysis: The percentage of radical scavenging activity is calculated, and the IC50 value is determined. Ascorbic acid is typically used as a positive control.[1]

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and a proposed signaling pathway for the anticancer activity of the screened compounds.

experimental_workflow_mtt start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add Serial Dilutions of Test Compounds incubate1->add_compounds incubate2 Incubate 48-72h add_compounds->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan Crystals (DMSO) incubate3->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

MTT Assay Workflow for Cytotoxicity Screening.

experimental_workflow_mic start Start prepare_dilutions Prepare Serial Dilutions of Test Compounds in Broth start->prepare_dilutions prepare_inoculum Prepare Standardized Microbial Inoculum start->prepare_inoculum inoculate_wells Inoculate Wells prepare_dilutions->inoculate_wells prepare_inoculum->inoculate_wells incubate Incubate 18-24h inoculate_wells->incubate observe_growth Observe for Microbial Growth (Turbidity) incubate->observe_growth determine_mic Determine MIC observe_growth->determine_mic

Broth Microdilution Workflow for MIC Determination.

apoptosis_pathway compound 1-(2-Fluorophenyl)piperazine Derivative (e.g., 3e, 6b) bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibition casp3_inactive Pro-caspase-3 bcl2->casp3_inactive Inhibits activation casp3_active Caspase-3 (Active) casp3_inactive->casp3_active Activation apoptosis Apoptosis casp3_active->apoptosis

Proposed Apoptosis Induction Pathway.

Conclusion

The preliminary biological screening of 1-(2-fluorophenyl)piperazine derivatives reveals their potential as promising candidates for the development of novel anticancer and antioxidant agents. The methodologies outlined in this guide provide a robust framework for the evaluation of new this compound derivatives. Further structure-activity relationship (SAR) studies are warranted to optimize the observed biological activities and to explore a wider range of therapeutic targets. The versatility of the piperazine scaffold, combined with the unique properties imparted by the fluoroethyl moiety, suggests that this class of compounds holds significant promise for future drug discovery efforts.

References

An In-depth Technical Guide to the Synthesis of 1-(2-Fluoroethyl)piperazine from Piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(2-fluoroethyl)piperazine from piperazine, a critical building block in the development of various pharmaceutical agents. The document details synthetic strategies, experimental protocols, and purification methods, presenting quantitative data in a clear and accessible format.

Introduction

Piperazine and its derivatives are ubiquitous scaffolds in medicinal chemistry, found in a wide array of therapeutics, including antipsychotics, antidepressants, and anticancer drugs. The introduction of a fluoroethyl moiety can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability and receptor binding affinity. This guide focuses on the direct N-alkylation of piperazine to yield this compound, a key intermediate for further chemical elaboration.

Synthetic Strategies

The primary challenge in the synthesis of this compound is achieving mono-alkylation while minimizing the formation of the di-substituted byproduct, 1,4-bis(2-fluoroethyl)piperazine. Both nitrogen atoms of the piperazine ring exhibit similar nucleophilicity, making selective functionalization challenging. Several strategies can be employed to favor mono-substitution:

  • Use of a Large Excess of Piperazine: By significantly increasing the molar ratio of piperazine to the fluoroethylating agent, the statistical probability of the electrophile reacting with an un-substituted piperazine molecule is enhanced.

  • Mono-protection Strategy: One of the piperazine nitrogens can be temporarily protected with a group such as tert-butoxycarbonyl (Boc) or acetyl. Following N-fluoroethylation of the unprotected nitrogen, the protecting group is removed to yield the desired mono-substituted product. This method offers high selectivity but involves additional protection and deprotection steps.

  • In Situ Mono-protonation: The formation of a piperazine mono-salt (e.g., monohydrochloride or monoacetate) in the reaction mixture effectively deactivates one of the nitrogen atoms, directing the alkylation to the free secondary amine.[1]

This guide will focus on a direct alkylation approach, which is often preferred for its operational simplicity.

Reaction Mechanism and Experimental Protocol

The synthesis of this compound is typically achieved via a nucleophilic substitution reaction where piperazine acts as the nucleophile and a 2-fluoroethylating agent serves as the electrophile. Common electrophiles include 1-bromo-2-fluoroethane or 2-fluoroethyl tosylate.

Experimental Protocol: Synthesis of this compound via N-alkylation

This protocol is a representative example adapted from procedures for similar N-alkylations of piperazine derivatives.[2]

Materials:

  • Piperazine (anhydrous)

  • 1-Bromo-2-fluoroethane

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (anhydrous)

  • Chloroform or Dichloromethane

  • Water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane, methanol, triethylamine)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous piperazine (e.g., 5 equivalents) and anhydrous potassium carbonate (e.g., 2-3 equivalents).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable suspension.

  • Addition of Alkylating Agent: While stirring the suspension, add 1-bromo-2-fluoroethane (1 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the inorganic solids by filtration.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Extraction: Dissolve the crude residue in water and extract with an organic solvent such as chloroform or dichloromethane (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

Purification:

The crude this compound can be purified by silica gel column chromatography. A typical eluent system would be a gradient of dichloromethane and methanol, with a small percentage of triethylamine (e.g., 0.5-1%) to prevent tailing of the basic product on the acidic silica gel.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the synthesis of N-alkylated piperazines. Note that specific yields for this compound may vary and require optimization.

Reactant Molar Ratio Role
Piperazine5Nucleophile/Reactant
1-Bromo-2-fluoroethane1Electrophile/Reactant
Potassium Carbonate2-3Base
Acetonitrile-Solvent

Table 1: Typical Molar Ratios of Reactants.

Parameter Condition
Reaction TemperatureReflux (approx. 82°C for Acetonitrile)
Reaction Time12 - 24 hours
AtmosphereInert (e.g., Nitrogen or Argon) recommended

Table 2: General Reaction Conditions.

Product Expected Yield Purity (after chromatography)
This compoundModerate to Good (requires optimization)>95%
1,4-Bis(2-fluoroethyl)piperazineMinor byproduct-

Table 3: Expected Product Outcomes.

Visualizations

Synthesis_Pathway Piperazine Piperazine Intermediate Transition State Piperazine->Intermediate Nucleophilic Attack Fluoroethyl_Bromide 1-Bromo-2-fluoroethane Fluoroethyl_Bromide->Intermediate Product This compound Intermediate->Product Byproduct KHCO₃ + KBr Intermediate->Byproduct Base K₂CO₃ (Base) Base->Intermediate

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification setup 1. Reaction Setup (Piperazine, K₂CO₃, Acetonitrile) addition 2. Add 1-Bromo-2-fluoroethane setup->addition reflux 3. Reflux (12-24h) addition->reflux filter 4. Filtration reflux->filter evaporate1 5. Solvent Removal filter->evaporate1 extract 6. Extraction (Water/DCM) evaporate1->extract dry 7. Drying & Concentration extract->dry chromatography 8. Column Chromatography dry->chromatography characterization 9. Characterization (NMR, GC-MS) chromatography->characterization

Caption: General experimental workflow for synthesis and purification.

Characterization

The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the structure of the molecule, showing the characteristic signals for the piperazine ring protons and the fluoroethyl group. ¹⁹F NMR will show a characteristic signal for the fluorine atom.

  • Mass Spectrometry (MS): Techniques such as GC-MS or LC-MS can be used to determine the molecular weight of the product and to assess its purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for determining the purity of the final compound.[3]

Conclusion

The synthesis of this compound from piperazine is a key step in the development of novel pharmaceuticals. While the direct N-alkylation presents challenges in controlling selectivity, strategies such as using an excess of piperazine can provide a straightforward route to this valuable intermediate. Careful execution of the experimental protocol and rigorous purification are essential to obtain a high-purity product suitable for downstream applications in drug discovery and development. This guide provides a solid foundation for researchers to undertake this synthesis and adapt the methodology to their specific needs.

References

Spectroscopic Characterization of 1-(2-Fluoroethyl)piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-(2-Fluoroethyl)piperazine. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted data based on established spectroscopic principles and data from analogous compounds. It also includes detailed, generalized experimental protocols for acquiring high-quality spectroscopic data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with known data for similar functional groups and molecular scaffolds.

Table 1: Predicted ¹H NMR Spectroscopic Data
ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Notes
H-a (F-CH₂)4.4 - 4.6Triplet of triplets (tt)JHF ≈ 47 Hz, JHH ≈ 5 HzThe large coupling constant is due to the geminal coupling with fluorine. The smaller coupling is with the adjacent methylene protons.
H-b (-CH₂-N)2.7 - 2.9Triplet of doublets (td)JHH ≈ 5 Hz, JHF ≈ 25 HzCoupling to the adjacent methylene protons and a smaller long-range coupling to fluorine.
H-c, H-d (Piperazine ring)2.5 - 2.8MultipletThe protons on the piperazine ring will likely appear as a complex multiplet due to overlapping signals.
H-e (N-H)1.5 - 3.0Broad singletThe chemical shift and appearance of the N-H proton can vary significantly depending on the solvent, concentration, and temperature.
Table 2: Predicted ¹³C NMR Spectroscopic Data
CarbonPredicted Chemical Shift (δ, ppm)Predicted Coupling Constant (J, Hz)Notes
C-a (F-CH₂)81 - 84JCF ≈ 170 HzThe carbon directly attached to fluorine will show a large one-bond carbon-fluorine coupling constant.
C-b (-CH₂-N)58 - 61JCCF ≈ 20 HzThis carbon will exhibit a smaller two-bond carbon-fluorine coupling.
C-c, C-d (Piperazine ring)53 - 56The chemical shifts of the piperazine carbons are influenced by the substitution on the nitrogen.
C-e, C-f (Piperazine ring)45 - 48These carbons are further from the fluoroethyl group and will have a chemical shift similar to unsubstituted piperazine.
Table 3: Predicted ¹⁹F NMR Spectroscopic Data

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes | | :--- | :--- | :--- | :--- | | F | -210 to -230 | Triplet of triplets (tt) | JHF ≈ 47 Hz, JHF ≈ 25 Hz | The chemical shift is referenced to CFCl₃. The multiplicity arises from coupling to the geminal and vicinal protons. The chemical shift of fluorine is highly sensitive to its electronic environment.[1] |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
m/zProposed FragmentNotes
132[M]⁺Molecular ion peak.
101[M - CH₂F]⁺Loss of the fluoroethyl side chain.
85[Piperazine-H]⁺A common fragment for piperazine derivatives.
56[C₃H₆N]⁺Fragmentation of the piperazine ring.

The fragmentation of piperazine derivatives is often characterized by cleavage of the ring and loss of substituents.[2][3]

Table 5: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)VibrationNotes
3300 - 3500N-H stretchBroad peak, characteristic of secondary amines. The N-H stretching absorption in heteroaromatic compounds is typically observed in the 3220-3500 cm⁻¹ region.[4]
2800 - 3000C-H stretchAliphatic C-H stretching vibrations. For piperazine, C-H stretching bands are expected in the 2800-3100 cm⁻¹ range.
1440 - 1480CH₂ bendScissoring and bending vibrations of the methylene groups.
1250 - 1350C-N stretchStretching vibration of the carbon-nitrogen bonds in the piperazine ring.
1000 - 1100C-F stretchStrong absorption band characteristic of the carbon-fluorine bond.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[5]

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.[5][6]

  • Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

  • Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[7]

  • Cap the NMR tube and carefully wipe the outside to remove any contaminants.

Data Acquisition (General Parameters):

  • ¹H NMR:

    • Spectrometer Frequency: 400 MHz or higher

    • Pulse Program: Standard single pulse

    • Number of Scans: 16-64

    • Relaxation Delay: 1-2 seconds

    • Spectral Width: -2 to 12 ppm

  • ¹³C NMR:

    • Spectrometer Frequency: 100 MHz or higher

    • Pulse Program: Proton-decoupled single pulse

    • Number of Scans: 1024 or more, depending on concentration

    • Relaxation Delay: 2 seconds

    • Spectral Width: 0 to 200 ppm

  • ¹⁹F NMR:

    • Spectrometer Frequency: 376 MHz or higher

    • Pulse Program: Standard single pulse

    • Number of Scans: 64-128

    • Relaxation Delay: 1-2 seconds

    • Spectral Width: -50 to -250 ppm (referenced to CFCl₃)

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile solvent such as methanol or acetonitrile (approximately 1 mg/mL).

  • For direct infusion, further dilute the stock solution to a final concentration of 1-10 µg/mL.

  • For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), ensure the solvent is appropriate for the GC column and injection method.

Data Acquisition (Electron Ionization - EI):

  • Ionization Mode: Electron Ionization (EI) is a common method for small molecules.[8]

  • Ion Source Temperature: Typically set between 200-250 °C.

  • Electron Energy: Standard energy of 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF) are common analyzers.

  • Scan Range: Acquire data over a mass-to-charge (m/z) range of 40-400 to ensure detection of the molecular ion and key fragments.

Infrared (IR) Spectroscopy

Sample Preparation:

  • Neat Liquid: If the sample is a liquid, a drop can be placed directly between two salt plates (e.g., NaCl or KBr).[9]

  • KBr Pellet (for solids):

    • Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the powder into a pellet press and apply pressure to form a thin, transparent pellet.

  • Thin Film: A solution of the compound in a volatile solvent can be applied to a salt plate, and the solvent allowed to evaporate, leaving a thin film of the compound.

Data Acquisition (FTIR):

  • Record a background spectrum of the empty sample compartment or the salt plates/KBr pellet without the sample.[10]

  • Place the prepared sample in the spectrometer's sample holder.

  • Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).[11]

  • The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Characterization_Workflow cluster_synthesis Compound Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR MS Mass Spectrometry (e.g., EI-MS) Purification->MS IR IR Spectroscopy (FTIR) Purification->IR Data_Processing Data Processing & Spectral Interpretation NMR->Data_Processing MS->Data_Processing IR->Data_Processing Structure_Confirmation Structure Confirmation Data_Processing->Structure_Confirmation

Caption: Workflow for the synthesis and spectroscopic characterization.

References

Methodological & Application

Application Notes: Synthesis and Evaluation of 1-(2-Fluoroethyl)piperazine Derivatives for PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, radiolabeling, and evaluation of 1-(2-fluoroethyl)piperazine derivatives as positron emission tomography (PET) imaging agents. The incorporation of a fluoroethyl group onto a piperazine scaffold is a common strategy to develop 18F-labeled radiotracers with favorable pharmacokinetic properties for imaging various biological targets in oncology and neuroscience.

Introduction

The piperazine moiety is a versatile scaffold in medicinal chemistry, known for its presence in numerous biologically active compounds. Its ability to be readily functionalized makes it an ideal platform for the development of targeted imaging agents. The introduction of the 18F-label via a 2-fluoroethyl group offers the advantage of the favorable decay characteristics of fluorine-18 (t½ = 109.8 min), allowing for longer synthesis times and imaging protocols compared to carbon-11.

This document outlines the general synthetic strategies for preparing precursor molecules and the subsequent radiolabeling with 18F, along with protocols for in vitro and in vivo evaluation of the resulting PET tracers. Specific examples targeting the Indoleamine 2,3-dioxygenase (IDO) pathway, Colony-Stimulating Factor 1 Receptor (CSF1R), and Sigma-1 Receptor (σ1R) are highlighted.

Synthetic and Radiosynthetic Protocols

The development of 1-(2-[18F]fluoroethyl)piperazine derivatives involves a two-stage process: the synthesis of a stable precursor molecule, typically containing a piperazine amine available for alkylation, and the subsequent radiolabeling with 18F.

General Workflow for Synthesis and Evaluation

The overall process from precursor synthesis to in vivo imaging is depicted in the workflow diagram below.

G cluster_0 Precursor Synthesis & Characterization cluster_1 Radiosynthesis & Quality Control cluster_2 Preclinical Evaluation start Starting Materials ps Chemical Synthesis of Piperazine Precursor start->ps purification Purification (e.g., Column Chromatography) ps->purification characterization Characterization (NMR, MS, HPLC) purification->characterization fluoroethylation [18F]Fluoroethylation Reaction characterization->fluoroethylation characterization->fluoroethylation Precursor f18_production [18F]Fluoride Production (Cyclotron) f18_production->fluoroethylation hplc_purification Semi-preparative HPLC Purification fluoroethylation->hplc_purification formulation Formulation in Sterile Saline hplc_purification->formulation qc Quality Control (RCY, RCP, Molar Activity) formulation->qc invitro In Vitro Studies (Cell Uptake, Stability) qc->invitro qc->invitro Radiotracer invivo In Vivo PET/CT Imaging in Animal Models qc->invivo biodistribution Ex Vivo Biodistribution invivo->biodistribution

Caption: General experimental workflow from precursor synthesis to preclinical evaluation.

Protocol for Precursor Synthesis: N-Alkylation of Piperazine

This protocol describes a general method for the synthesis of the non-radioactive reference standard and precursor for radiolabeling.

Materials:

  • Piperazine-containing core structure (e.g., 5-cyano-N-(4-(piperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide for a CSF1R ligand).

  • 1-Fluoro-2-iodoethane or 2-fluoroethyl tosylate.

  • Potassium carbonate (K2CO3) or other suitable base.

  • Dimethylformamide (DMF), anhydrous.

  • Dichloromethane (CH2Cl2) and water for extraction.

  • Sodium sulfate (Na2SO4), anhydrous.

Procedure:

  • Dissolve the piperazine precursor (1.0 eq) in anhydrous DMF.

  • Add K2CO3 (3.0 eq) to the solution.

  • Add 1-fluoro-2-iodoethane (1.5 eq) to the reaction mixture.

  • Stir the mixture at 65 °C for 6 hours under a nitrogen atmosphere.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform a liquid-liquid extraction with CH2Cl2 and water.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.

  • Characterize the final product by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Protocol for Automated Radiosynthesis of 1-(2-[18F]Fluoroethyl)piperazine Derivatives

This protocol outlines a typical automated radiosynthesis procedure using a synthesis module like a Synthra RNPlus. The key step is the nucleophilic substitution of a leaving group (e.g., tosylate, triflate, or bromide) with [18F]fluoride.

Materials:

  • [18F]Fluoride in [18O]water from a cyclotron.

  • Quaternary methylammonium (QMA) anion-exchange cartridge.

  • Kryptofix 2.2.2. (K2.2.2).

  • Potassium carbonate (K2CO3).

  • Acetonitrile (CH3CN), anhydrous.

  • Precursor with a suitable leaving group on the ethyl chain (e.g., 2-(tosyloxy)ethyl derivative of the piperazine compound).

  • Solvents for HPLC purification (e.g., acetonitrile, water, trifluoroacetic acid).

  • Solid-phase extraction (SPE) cartridge (e.g., C18) for formulation.

  • Sterile water for injection and saline.

Procedure:

  • [18F]Fluoride Trapping and Elution:

    • Load the aqueous [18F]fluoride solution onto a pre-conditioned QMA cartridge.

    • Elute the trapped [18F]fluoride into the reactor vessel with a solution of K2.2.2 and K2CO3 in acetonitrile/water.[2]

  • Azeotropic Drying:

    • Heat the reactor vessel (e.g., 110 °C) under a stream of nitrogen or helium and/or vacuum to remove water azeotropically with acetonitrile. This step is crucial for activating the [18F]fluoride for nucleophilic substitution.[2]

  • Radiolabeling Reaction:

    • Dissolve the precursor (typically 4-10 mg) in an anhydrous solvent (e.g., acetonitrile or DMSO).[2][3]

    • Add the precursor solution to the dried [18F]F−/K2.2.2/K2CO3 complex in the reactor.

    • Heat the reaction mixture at a high temperature (e.g., 95-120 °C) for a specified time (e.g., 5-15 minutes).[2][3]

  • Purification:

    • After cooling, dilute the reaction mixture with the mobile phase for HPLC.

    • Inject the crude product onto a semi-preparative HPLC column (e.g., C18) to separate the 18F-labeled product from unreacted precursor and byproducts.[1]

  • Formulation:

    • Collect the HPLC fraction containing the desired product.

    • Trap the product on an SPE cartridge (e.g., C18).

    • Wash the cartridge with sterile water to remove residual HPLC solvents.

    • Elute the final product from the cartridge with a small volume of ethanol and dilute with sterile saline for injection.

  • Quality Control:

    • Perform analytical HPLC to determine radiochemical purity (RCP) and identity (by co-elution with the non-radioactive standard).

    • Measure the total activity to calculate the radiochemical yield (RCY).

    • Determine the molar activity (GBq/µmol).

Data Presentation

The following tables summarize typical quantitative data for the synthesis of various this compound derivatives for PET imaging.

RadiotracerTargetPrecursor Amount (mg)Synthesis Time (min)Radiochemical Yield (RCY, decay-corrected)Radiochemical Purity (RCP)Molar Activity (GBq/µmol)Reference
[18F]FETrpIDO4906.0 ± 0.3%>99%Not Reported[2]
[18F]1 (CSF1R Ligand)CSF1RNot specified80-8513-15%>99%32-38[1]
[18F]FEt-PPZσ1R10Not specified32 ± 5.8%>95%Not Reported[3]
[18F]4a (FAP Inhibitor)FAPNot specified15610.8%>97.0%0.1-5.8[4]

Application in PET Imaging and Relevant Signaling Pathways

The utility of these tracers lies in their ability to non-invasively quantify the density and distribution of their respective targets. Understanding the signaling pathways associated with these targets is crucial for interpreting the imaging results.

IDO Pathway in Cancer

Indoleamine 2,3-dioxygenase (IDO) is an enzyme that catalyzes the first and rate-limiting step in the degradation of tryptophan along the kynurenine pathway.[2] Its overexpression in many tumors contributes to an immunosuppressive microenvironment by depleting local tryptophan and producing immunomodulatory kynurenine metabolites, which allows tumor cells to evade the immune system.[1] PET tracers like [18F]FETrp can be used to visualize IDO activity and assess the efficacy of IDO-targeting therapies.

G Tryptophan Tryptophan IDO IDO1 Enzyme (Target for [18F]FETrp) Tryptophan->IDO depletion Kynurenine Kynurenine IDO->Kynurenine catalysis Teff_anergy Effector T-cell Anergy/Apoptosis IDO->Teff_anergy Tryptophan starvation AHR Aryl Hydrocarbon Receptor (AHR) Kynurenine->AHR activation Treg_activation Regulatory T-cell (Treg) Activation AHR->Treg_activation Immune_Suppression Tumor Immune Evasion Teff_anergy->Immune_Suppression Treg_activation->Immune_Suppression

Caption: Simplified IDO signaling pathway in the tumor microenvironment.

CSF1R Signaling in Microglia

The Colony-Stimulating Factor 1 Receptor (CSF1R) is a receptor tyrosine kinase essential for the survival, proliferation, and differentiation of microglia and macrophages.[5] In neuroinflammatory diseases and certain brain tumors, microglia become activated, and CSF1R signaling is often upregulated. PET tracers targeting CSF1R can be used to image microglial activation and neuroinflammation.

G Ligand CSF1 / IL-34 CSF1R CSF1R (Target for PET Ligand) Ligand->CSF1R binds Dimerization Dimerization & Autophosphorylation CSF1R->Dimerization induces PI3K PI3K/Akt Pathway Dimerization->PI3K ERK ERK1/2 Pathway Dimerization->ERK Survival Microglial Survival PI3K->Survival Proliferation Microglial Proliferation ERK->Proliferation Neuroinflammation Neuroinflammation Survival->Neuroinflammation Proliferation->Neuroinflammation

Caption: Overview of the CSF1R signaling pathway in microglia.

Sigma-1 Receptor Signaling

The Sigma-1 Receptor (σ1R) is a unique ligand-operated chaperone protein located at the endoplasmic reticulum.[6][7] It is involved in regulating calcium signaling, ion channel function, and cellular stress responses.[6][7] σ1R is overexpressed in various cancer types, making it a promising target for both therapy and diagnostic imaging with tracers like [18F]FEt-PPZ.

G Ligand σ1R Ligand (e.g., [18F]FEt-PPZ) S1R Sigma-1 Receptor (σ1R) (ER Chaperone) Ligand->S1R binds IonChannels Ion Channels (K+, Na+, Ca2+) S1R->IonChannels modulates IP3R IP3 Receptor S1R->IP3R modulates BDNF BDNF/TrkB Signaling S1R->BDNF upregulates NeuronalExcitability Modulation of Neuronal Excitability IonChannels->NeuronalExcitability CaSignaling Calcium Signaling IP3R->CaSignaling Neuroprotection Neuroprotection & Cell Survival BDNF->Neuroprotection CaSignaling->Neuroprotection

Caption: Key signaling functions of the Sigma-1 Receptor.

Conclusion

The this compound scaffold is a valuable platform for the development of 18F-labeled PET tracers. The synthetic and radiolabeling protocols outlined here provide a general framework for producing these imaging agents with good radiochemical yields and purities. The ability to target a diverse range of biological entities, from enzymes involved in immune regulation to receptors implicated in neuroinflammation and cancer, underscores the broad applicability of this chemical class in drug development and molecular imaging research. The successful translation of these tracers into clinical use will aid in the diagnosis, staging, and therapeutic monitoring of various diseases.

References

Application Notes and Protocols for [18F]Fluoroethylation of Piperazine Precursors for PET Tracers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the radiosynthesis of positron emission tomography (PET) tracers through the [18F]fluoroethylation of piperazine precursors. The piperazine moiety is a common scaffold in neuroreceptor ligands and other targeted therapeutic agents, making its efficient radiolabeling with Fluorine-18 crucial for preclinical and clinical research.

Introduction

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the in vivo tracking of radiolabeled molecules.[1][2][3] Fluorine-18 is a preferred radionuclide for PET due to its optimal half-life (109.8 minutes) and low positron energy, which allows for high-resolution imaging.[2][3][4][5] The introduction of an [18F]fluoroethyl group onto a piperazine nitrogen is a common strategy for synthesizing PET tracers targeting a variety of biological targets, including receptors and enzymes. This method often provides a good balance between synthetic accessibility and in vivo stability of the resulting tracer.

This application note details the automated radiosynthesis of [18F]fluoroethylated piperazine derivatives, focusing on the key steps of precursor preparation, nucleophilic [18F]fluorination, purification, and quality control.

General Workflow for Automated Radiosynthesis

The automated synthesis of [18F]fluoroethylated piperazine PET tracers typically follows a multi-step process within a shielded synthesis module. This approach ensures radiation safety, reproducibility, and compliance with Good Manufacturing Practice (GMP) where required.[6][7]

The general workflow can be broken down into the following key stages:

  • [18F]Fluoride Production and Activation: No-carrier-added [18F]fluoride is produced via the 18O(p,n)18F nuclear reaction in a cyclotron.[4] The aqueous [18F]fluoride is then trapped on an anion exchange cartridge, eluted with a solution containing a phase transfer catalyst (e.g., Kryptofix 2.2.2) and a base (e.g., potassium carbonate), and dried via azeotropic distillation.[4][8]

  • Synthesis of the [18F]Fluoroethylating Agent: A common strategy involves the nucleophilic substitution of a suitable precursor, such as ethylene glycol bistosylate or 1-bromo-2-fluoroethane, with the activated [18F]fluoride to produce an [18F]fluoroethylating agent like 2-[18F]fluoroethyl tosylate ([18F]FETos) or 1-bromo-2-[18F]fluoroethane.[9][10][11]

  • [18F]Fluoroethylation of the Piperazine Precursor: The piperazine-containing precursor, often with a free secondary amine, is then reacted with the [18F]fluoroethylating agent. This is typically a nucleophilic substitution reaction where the piperazine nitrogen displaces a leaving group (e.g., tosylate or bromide) on the fluoroethyl moiety.

  • Purification: The crude reaction mixture is purified, most commonly by semi-preparative High-Performance Liquid Chromatography (HPLC), to isolate the desired radiotracer from unreacted [18F]fluoride, the precursor, and other byproducts.[6][7]

  • Formulation: The purified tracer is formulated in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for in vivo administration. This often involves a solid-phase extraction (SPE) step to remove the HPLC solvents.[6][7]

  • Quality Control: The final product undergoes rigorous quality control tests to ensure its identity, purity (radiochemical and chemical), molar activity, and suitability for injection.

Below is a DOT language script visualizing the general experimental workflow.

G cluster_0 [18F]Fluoride Production & Activation cluster_1 Radiosynthesis cluster_2 Purification & Formulation cluster_3 Quality Control Cyclotron Cyclotron Production (18O(p,n)18F) Trapping Anion Exchange Cartridge Trapping Cyclotron->Trapping Elution Elution with K2CO3/K2.2.2 Trapping->Elution Drying Azeotropic Drying Elution->Drying Fluoroethylating_Agent Synthesis of [18F]Fluoroethylating Agent Drying->Fluoroethylating_Agent Radiolabeling [18F]Fluoroethylation of Piperazine Precursor Fluoroethylating_Agent->Radiolabeling HPLC Semi-preparative HPLC Radiolabeling->HPLC SPE Solid-Phase Extraction (Formulation) HPLC->SPE QC Radiochemical Purity Molar Activity Residual Solvents SPE->QC

General workflow for automated [18F]fluoroethylation.

Data Presentation

The following table summarizes key parameters from the radiosynthesis of representative [18F]fluoroethylated piperazine-containing PET tracers.

Radiotracer ExamplePrecursorRadiochemical Yield (Decay-Corrected)Radiochemical PurityMolar Activity (GBq/μmol)Synthesis Time (min)
[18F]FEt-PPZ[12]1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone32 ± 5.8%>95%Not Reported~60
[18F]Fluoroethyl-Diprenorphine[11]3-trityl protected 6-O-desmethyl DPN>95% (for fluoroalkylation step)>99%Not specifiedNot specified
Serotonin Receptor Tracer[8]Azidoethyl-methoxyphenyl-piperazine50-60%>99%Not specified60

Experimental Protocols

Protocol 1: Automated Synthesis of a Generic [18F]Fluoroethylated Piperazine Tracer

This protocol describes a general method for the automated synthesis of an [18F]fluoroethylated piperazine tracer using an automated synthesis module.

Materials and Reagents:

  • [18F]Fluoride in [18O]H2O from cyclotron

  • Kryptofix 2.2.2 (K2.2.2) solution (e.g., 10 mg/mL in acetonitrile)

  • Potassium carbonate (K2CO3) solution (e.g., 2 mg/mL in water)

  • Ethylene glycol-1,2-ditosylate

  • Piperazine precursor (typically 1-5 mg)

  • Acetonitrile (anhydrous)

  • Dimethylformamide (DMF, anhydrous)

  • Water for injection

  • Ethanol, USP

  • Sterile filters (0.22 µm)

  • Sep-Pak C18 cartridges

  • Anion exchange cartridge (e.g., QMA)

Automated Synthesis Procedure:

  • [18F]Fluoride Trapping and Elution:

    • The aqueous [18F]fluoride solution from the cyclotron is passed through a pre-conditioned anion exchange cartridge to trap the [18F]F-.

    • The [18F]F- is eluted into the reactor vessel of the synthesis module using a mixture of K2.2.2 in acetonitrile and K2CO3 in water.

  • Azeotropic Drying:

    • The mixture is heated under a stream of inert gas (e.g., nitrogen or argon) and vacuum to remove the water. Acetonitrile is added and evaporated two to three times to ensure anhydrous conditions.[11]

  • Synthesis of 2-[18F]Fluoroethyl Tosylate ([18F]FETos):

    • A solution of ethylene glycol-1,2-ditosylate (e.g., 5-10 mg) in anhydrous acetonitrile is added to the dried [K+/K2.2.2]18F complex.

    • The reaction mixture is heated (e.g., 85-95°C) for a specified time (e.g., 5-10 minutes) to produce [18F]FETos.

  • [18F]Fluoroethylation of the Piperazine Precursor:

    • A solution of the piperazine precursor (1-5 mg) in an appropriate anhydrous solvent (e.g., DMF or DMSO) is added to the reactor containing the [18F]FETos.

    • The reaction is heated to a higher temperature (e.g., 100-150°C) for a set duration (e.g., 10-20 minutes) to facilitate the nucleophilic substitution.[9][10]

  • Purification by Semi-Preparative HPLC:

    • The crude reaction mixture is diluted and injected onto a semi-preparative HPLC column (e.g., C18).

    • A suitable mobile phase (e.g., a gradient of acetonitrile and water with a modifier like trifluoroacetic acid) is used to separate the desired [18F]fluoroethylated piperazine tracer from impurities. The radioactive peak corresponding to the product is collected.

  • Formulation:

    • The collected HPLC fraction is diluted with water and passed through a C18 Sep-Pak cartridge to trap the radiotracer.

    • The cartridge is washed with water to remove residual HPLC solvents.

    • The final product is eluted from the cartridge with a small volume of ethanol and then diluted with saline for injection. The final solution is passed through a sterile 0.22 µm filter into a sterile vial.

Below is a DOT language script visualizing the key chemical transformations in this protocol.

G cluster_0 Step 1: Synthesis of Fluoroethylating Agent cluster_1 Step 2: Fluoroethylation [18F]F- / K2.2.2 [18F]F- / K2.2.2 [18F]F-CH2CH2-OTs [18F]Fluoroethyl Tosylate [18F]F- / K2.2.2->[18F]F-CH2CH2-OTs + TsO-CH2CH2-OTs Heat Final_Tracer [18F]Fluoroethylated Piperazine Tracer (R-Pip-CH2CH2-[18F]F) [18F]F-CH2CH2-OTs->Final_Tracer + Piperazine-Precursor Heat

Key chemical reaction steps.

Quality Control

A comprehensive quality control regimen is essential to ensure the safety and efficacy of the PET tracer for human use.

TestMethodSpecification
Identity Analytical HPLCRetention time matches that of a non-radioactive standard.
Radiochemical Purity Analytical HPLC, Radio-TLC≥ 95%
Chemical Purity Analytical HPLC (UV detector)Precursor and other chemical impurities below specified limits.
Molar Activity Calculated from the radioactivity and the mass of the tracer determined by HPLC.Typically > 37 GBq/μmol at the time of injection.
pH pH meter or pH strips4.5 - 7.5
Residual Solvents Gas Chromatography (GC)Below USP limits (e.g., Ethanol < 5000 ppm, Acetonitrile < 410 ppm).
Radionuclidic Purity Gamma-ray spectroscopy≥ 99.5%
Sterility Compendial methodsSterile
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) test< 175 EU/V (or as specified by pharmacopeia)

Conclusion

The [18F]fluoroethylation of piperazine precursors is a robust and widely applicable method for the synthesis of novel PET tracers. Automated synthesis modules provide a reliable and reproducible means of producing these tracers with high radiochemical yield and purity, suitable for preclinical and clinical research. The protocols and data presented herein offer a comprehensive guide for researchers and professionals in the field of radiopharmaceutical development.

References

Application Note: High-Throughput Pharmacokinetic Analysis of 1-(2-Fluoroethyl)piperazine Compounds Using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a robust and sensitive HPLC-MS/MS method for the quantitative analysis of 1-(2-Fluoroethyl)piperazine compounds in biological matrices, specifically plasma. The protocol is designed for high-throughput pharmacokinetic studies, offering excellent selectivity, accuracy, and precision. The method utilizes a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation on a C18 reversed-phase column and detection by tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. This application note provides a comprehensive protocol, including sample preparation, instrument parameters, and validation guidelines according to FDA recommendations.[1][2][3][4]

Introduction

This compound represents a scaffold of interest in drug discovery due to the versatile pharmacological properties of piperazine derivatives.[5][6] Accurate determination of their concentration in biological fluids is crucial for pharmacokinetic profiling, which informs dosing regimens and safety assessments. HPLC-MS/MS has become the gold standard for bioanalytical studies due to its high sensitivity and selectivity.[7][8] This method provides a reliable approach for the quantification of this compound compounds, enabling researchers to obtain high-quality data for pharmacokinetic modeling.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a deuterated analog of the analyte or a structurally similar compound)

  • HPLC-grade acetonitrile and methanol[9][10]

  • Formic acid (LC-MS grade)[10][11]

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

  • Control (blank) plasma from the relevant species

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.[12][13][14]

  • Thaw plasma samples to room temperature.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate the proteins.[15]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[16]

  • Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.

  • Transfer the supernatant to an autosampler vial for injection.

HPLC-MS/MS Instrumentation and Conditions

The following parameters provide a starting point and should be optimized for the specific instrument and analyte.

Table 1: HPLC Parameters

ParameterValue
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)[10]
Mobile Phase A 0.1% Formic acid in water[10][11]
Mobile Phase B 0.1% Formic acid in acetonitrile[10]
Gradient A suitable gradient to ensure separation from matrix components. For example: 0-0.5 min, 5% B; 0.5-2.5 min, 5-95% B; 2.5-3.0 min, 95% B; 3.0-3.1 min, 95-5% B; 3.1-4.0 min, 5% B.
Flow Rate 0.4 mL/min[15]
Column Temperature 40 °C[10]
Injection Volume 5 µL[10]

Table 2: Mass Spectrometer Parameters

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)[10]
Scan Mode Multiple Reaction Monitoring (MRM)[10]
MRM Transitions To be determined by infusing a standard solution of the this compound compound and its internal standard to identify the precursor ion and optimize product ions and collision energies.
Spray Voltage ~3.5 - 5.5 kV[17]
Source Temperature ~500 - 550 °C[17]
Nebulizer Gas Optimized for the specific instrument
Curtain Gas Optimized for the specific instrument
Method Validation

The bioanalytical method should be validated according to the FDA's "Bioanalytical Method Validation Guidance for Industry".[1][2][4] Key validation parameters are summarized below.

Table 3: Bioanalytical Method Validation Parameters

ParameterDescriptionAcceptance Criteria (Typical)
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and IS in blank matrix.
Accuracy The closeness of the determined value to the nominal concentration.Within ±15% of the nominal value (±20% at the LLOQ).
Precision The closeness of repeated individual measurements.Coefficient of variation (CV) ≤15% (≤20% at the LLOQ).
Recovery The extraction efficiency of the analytical method.Consistent, precise, and reproducible.
Calibration Curve The relationship between instrument response and known concentrations of the analyte.Correlation coefficient (r²) ≥ 0.99.
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.Signal-to-noise ratio > 10; accuracy and precision within ±20%.
Stability The chemical stability of the analyte in the biological matrix under different storage and processing conditions.Analyte concentration should be within ±15% of the initial concentration.

Data Presentation

Quantitative data from the pharmacokinetic study should be summarized in clear and concise tables.

Table 4: Example Pharmacokinetic Parameters

Subject IDCmax (ng/mL)Tmax (h)AUC(0-t) (ngh/mL)AUC(0-inf) (ngh/mL)t1/2 (h)
1
2
3
Mean
SD

Visualizations

Experimental Workflow

The overall experimental workflow from sample collection to data analysis is depicted below.

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing SampleCollection Blood Sample Collection PlasmaSeparation Plasma Separation SampleCollection->PlasmaSeparation ProteinPrecipitation Protein Precipitation PlasmaSeparation->ProteinPrecipitation Evaporation Evaporation ProteinPrecipitation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC HPLC Separation Reconstitution->HPLC MSMS MS/MS Detection HPLC->MSMS DataAcquisition Data Acquisition MSMS->DataAcquisition PK_Analysis Pharmacokinetic Analysis DataAcquisition->PK_Analysis

Caption: Experimental workflow for HPLC-MS/MS analysis.

Logical Relationship of Method Validation

The relationship between key bioanalytical method validation parameters is illustrated below.

validation_relationship cluster_core Core Method Performance cluster_sensitivity Sensitivity cluster_quantification Quantification Range cluster_reliability Sample Handling Reliability Accuracy Accuracy LLOQ LLOQ Accuracy->LLOQ Precision Precision Precision->LLOQ CalibrationCurve Calibration Curve CalibrationCurve->Accuracy CalibrationCurve->Precision Selectivity Selectivity Selectivity->Accuracy Recovery Recovery Recovery->Accuracy Stability Stability Stability->Accuracy

Caption: Interrelationship of method validation parameters.

References

Application Notes and Protocols for NMR Characterization of N-substituted 1-(2-Fluoroethyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-substituted 1-(2-fluoroethyl)piperazine moieties are prevalent scaffolds in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The introduction of the fluoroethyl group can significantly modulate a molecule's physicochemical properties, including lipophilicity and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and characterization of these compounds. This document provides detailed application notes and experimental protocols for the comprehensive NMR analysis of N-substituted this compound derivatives using ¹H, ¹³C, and ¹⁹F NMR spectroscopy.

Data Presentation

The following tables summarize the expected ¹H, ¹³C, and ¹⁹F NMR chemical shift ranges for a series of hypothetically N-substituted this compound derivatives. These values are compiled based on spectral data from closely related compounds and established principles of NMR spectroscopy. Actual chemical shifts may vary depending on the solvent, concentration, and specific electronic effects of the substituents.

Table 1: ¹H NMR Spectral Data of N-substituted this compound Derivatives

Substituent (R)Piperazine H (ppm)-CH₂-CH₂-F (ppm)-CH₂-CH₂-F (ppm)N-Substituent H (ppm)
H ~2.7-2.9 (m, 8H)~2.75 (dt, JHF = 28 Hz, JHH = 6 Hz, 2H)~4.55 (dt, JHF = 48 Hz, JHH = 6 Hz, 2H)-
Methyl ~2.4-2.7 (m, 8H)~2.70 (dt, JHF = 28 Hz, JHH = 6 Hz, 2H)~4.50 (dt, JHF = 48 Hz, JHH = 6 Hz, 2H)~2.3 (s, 3H)
Benzyl ~2.5-2.8 (m, 8H)~2.72 (dt, JHF = 28 Hz, JHH = 6 Hz, 2H)~4.52 (dt, JHF = 48 Hz, JHH = 6 Hz, 2H)~3.5 (s, 2H), ~7.2-7.4 (m, 5H)
Phenyl ~3.0-3.3 (m, 8H)~2.80 (dt, JHF = 28 Hz, JHH = 6 Hz, 2H)~4.60 (dt, JHF = 48 Hz, JHH = 6 Hz, 2H)~6.8-7.3 (m, 5H)
4-Fluorophenyl ~3.0-3.3 (m, 8H)~2.78 (dt, JHF = 28 Hz, JHH = 6 Hz, 2H)~4.58 (dt, JHF = 48 Hz, JHH = 6 Hz, 2H)~6.9-7.1 (m, 4H)

Table 2: ¹³C NMR Spectral Data of N-substituted this compound Derivatives

Substituent (R)Piperazine C (ppm)-CH₂-CH₂-F (ppm)-CH₂-CH₂-F (ppm)N-Substituent C (ppm)
H ~45-55~58 (d, JCF = 20 Hz)~82 (d, JCF = 165 Hz)-
Methyl ~52-55~57 (d, JCF = 20 Hz)~82 (d, JCF = 165 Hz)~46
Benzyl ~52-54~57 (d, JCF = 20 Hz)~82 (d, JCF = 165 Hz)~63, ~127-138
Phenyl ~49-51~58 (d, JCF = 20 Hz)~82 (d, JCF = 165 Hz)~116-151
4-Fluorophenyl ~49-51~58 (d, JCF = 20 Hz)~82 (d, JCF = 165 Hz)~115-158 (with C-F coupling)

Table 3: ¹⁹F NMR Spectral Data of N-substituted this compound Derivatives

Substituent (R)-CH₂-CH₂-F (ppm)N-Substituent F (ppm)
H ~ -210 to -220 (tt)-
Methyl ~ -210 to -220 (tt)-
Benzyl ~ -210 to -220 (tt)-
Phenyl ~ -210 to -220 (tt)-
4-Fluorophenyl ~ -210 to -220 (tt)~ -110 to -120 (m)

Experimental Protocols

General Sample Preparation
  • Weigh 5-10 mg of the purified N-substituted this compound derivative.

  • Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; vortex or gently warm if necessary.

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.

¹H NMR Spectroscopy Protocol
  • Instrument Setup:

    • Tune and match the probe for the ¹H frequency.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Pulse sequence: Standard single-pulse sequence (e.g., 'zg' on Bruker instruments).

    • Spectral width: 12-16 ppm, centered around 5-6 ppm.

    • Acquisition time: 2-4 seconds.

    • Relaxation delay (d1): 1-5 seconds.

    • Number of scans: 8-16, depending on sample concentration.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum manually or automatically.

    • Calibrate the chemical shift scale to the residual solvent peak or TMS (0.00 ppm).

    • Integrate all signals.

    • Analyze the chemical shifts, coupling constants (J), and integration values.

¹³C NMR Spectroscopy Protocol
  • Instrument Setup:

    • Tune and match the probe for the ¹³C frequency.

    • Maintain the lock on the deuterium signal.

    • Shim the magnetic field.

  • Acquisition Parameters:

    • Pulse sequence: Standard proton-decoupled pulse sequence (e.g., 'zgpg' on Bruker instruments).

    • Spectral width: 200-240 ppm, centered around 100-120 ppm.

    • Acquisition time: 1-2 seconds.

    • Relaxation delay (d1): 2-5 seconds.

    • Number of scans: 128 to 1024 or more, depending on sample concentration and solubility.

  • Data Processing:

    • Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

    • Phase the spectrum.

    • Calibrate the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

    • Identify all carbon signals. For distinguishing between CH, CH₂, and CH₃ groups, a DEPT-135 experiment is recommended.

¹⁹F NMR Spectroscopy Protocol
  • Instrument Setup:

    • Tune and match the probe for the ¹⁹F frequency.

    • Maintain the lock on the deuterium signal.

    • Shim the magnetic field.

  • Acquisition Parameters:

    • Pulse sequence: Standard single-pulse sequence, often with proton decoupling.

    • Spectral width: A wide spectral width (e.g., 200-300 ppm) may be necessary initially to locate the signals. The typical range for organofluorine compounds is from -50 to -250 ppm.

    • Acquisition time: 1-2 seconds.

    • Relaxation delay (d1): 1-5 seconds.

    • Number of scans: 16-64, as ¹⁹F is a highly sensitive nucleus.

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum.

    • Reference the spectrum. An external reference of CFCl₃ (0 ppm) or an internal reference can be used.

    • Analyze the chemical shifts and coupling constants.

Mandatory Visualizations

Synthesis_Workflow start Starting Materials (Piperazine, 1-bromo-2-fluoroethane, R-X) reaction1 N-Fluoroethylation start->reaction1 intermediate This compound reaction1->intermediate reaction2 N-Substitution intermediate->reaction2 product N-Substituted This compound reaction2->product purification Purification (e.g., Chromatography) product->purification analysis NMR Characterization (¹H, ¹³C, ¹⁹F) purification->analysis

Caption: A generalized workflow for the synthesis and characterization of N-substituted this compound derivatives.

NMR_Analysis_Logic cluster_1D 1D NMR Experiments cluster_Info Derived Information H1 ¹H NMR H_info Proton Environments Spin-Spin Coupling (JHH) Number of Protons H1->H_info C13 ¹³C NMR C_info Carbon Skeleton Functional Groups C-F Coupling (JCF) C13->C_info F19 ¹⁹F NMR F_info Fluorine Environments F-H & F-C Coupling (JFH, JFC) F19->F_info Structure Final Structure Elucidation H_info->Structure C_info->Structure F_info->Structure

Caption: Logical relationships in the NMR-based structural elucidation of N-substituted this compound derivatives.

Application Note: In Vitro ADME Profiling of 1-(2-Fluoroethyl)piperazine Containing Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1-(2-fluoroethyl)piperazine moiety is an increasingly common scaffold in medicinal chemistry, valued for its potential to enhance metabolic stability and modulate physicochemical properties of drug candidates. A thorough understanding of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of molecules containing this scaffold is crucial for their successful development into safe and effective therapeutics. This application note provides a comprehensive overview and detailed protocols for the in vitro ADME profiling of a representative compound, designated FEP-MOL-001 , which incorporates the this compound group. The described assays are fundamental for early-stage drug discovery and lead optimization, enabling researchers to make data-driven decisions.

Core Assays for In Vitro ADME Profiling

A standard panel of in vitro ADME assays provides critical insights into the pharmacokinetic profile of a drug candidate. For FEP-MOL-001, we will focus on four key areas:

  • Metabolic Stability: To assess the susceptibility of the molecule to metabolism by liver enzymes.[1][2][3]

  • Cytochrome P450 (CYP) Inhibition: To evaluate the potential for drug-drug interactions by inhibiting major CYP isoforms.[4][5][6][7][8]

  • Plasma Protein Binding: To determine the extent to which the molecule binds to plasma proteins, which affects its distribution and availability.[9][10][11][12][13]

  • Permeability: To predict the intestinal absorption of the molecule using a Caco-2 cell monolayer model.[14][15][16][17]

Experimental Workflow

The overall workflow for the in vitro ADME profiling of FEP-MOL-001 is depicted below.

ADME_Workflow cluster_preparation Compound Preparation cluster_assays In Vitro ADME Assays cluster_analysis Data Analysis & Interpretation Compound FEP-MOL-001 Stock (10 mM in DMSO) Metabolic_Stability Metabolic Stability (Human Liver Microsomes) Compound->Metabolic_Stability CYP_Inhibition CYP Inhibition (IC50 Determination) Compound->CYP_Inhibition PPB Plasma Protein Binding (Equilibrium Dialysis) Compound->PPB Permeability Permeability (Caco-2 Monolayer) Compound->Permeability Data_Analysis LC-MS/MS Analysis Metabolic_Stability->Data_Analysis CYP_Inhibition->Data_Analysis PPB->Data_Analysis Permeability->Data_Analysis Results Calculate ADME Parameters (t1/2, IC50, % Unbound, Papp) Data_Analysis->Results Profile Generate ADME Profile & Risk Assessment Results->Profile

Figure 1: Overall experimental workflow for in vitro ADME profiling.

Data Summary

The following tables summarize the hypothetical in vitro ADME data for FEP-MOL-001.

Table 1: Metabolic Stability of FEP-MOL-001 in Human Liver Microsomes

ParameterValueInterpretation
Incubation Time (min) % Remaining
0100-
592.5-
1581.3-
3065.8-
6043.3-
Half-life (t½, min) 55.2Moderate Stability
Intrinsic Clearance (Clint, µL/min/mg) 12.6Low to Moderate Clearance

Table 2: Cytochrome P450 Inhibition Profile of FEP-MOL-001

CYP IsoformIC50 (µM)Interpretation
CYP1A2> 50No significant inhibition
CYP2C928.5Weak inhibition
CYP2C19> 50No significant inhibition
CYP2D68.9Moderate inhibition
CYP3A415.2Weak to moderate inhibition

Table 3: Plasma Protein Binding of FEP-MOL-001

Species% Bound% Unbound (fu)Interpretation
Human92.87.2High Binding
Rat89.510.5High Binding
Mouse85.314.7Moderate to High Binding

Table 4: Caco-2 Permeability of FEP-MOL-001

ParameterValueInterpretation
Apparent Permeability (Papp, A→B) (10⁻⁶ cm/s) 15.2High Permeability
Apparent Permeability (Papp, B→A) (10⁻⁶ cm/s) 28.9Efflux Observed
Efflux Ratio (Papp B→A / Papp A→B) 1.9Potential for active efflux

Detailed Experimental Protocols

Metabolic Stability in Human Liver Microsomes

Objective: To determine the rate of metabolism of FEP-MOL-001 in human liver microsomes.[1][2][3]

Materials:

  • FEP-MOL-001

  • Human Liver Microsomes (pooled)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with internal standard (IS)

  • 96-well plates

  • Incubator/shaker (37°C)

Protocol:

  • Prepare a 1 µM working solution of FEP-MOL-001 in phosphate buffer.

  • In a 96-well plate, add human liver microsomes (final concentration 0.5 mg/mL) to the buffer.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold ACN with IS.

  • Centrifuge the plate to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining FEP-MOL-001.

  • Calculate the percentage of compound remaining at each time point relative to the 0-minute sample.

  • Determine the half-life (t½) and intrinsic clearance (Clint).

Metabolic_Stability_Protocol cluster_sampling Time-course Sampling Start Start Prepare_Solutions Prepare 1 µM FEP-MOL-001 and Microsome Suspension Start->Prepare_Solutions Pre_Incubate Pre-incubate at 37°C for 5 min Prepare_Solutions->Pre_Incubate Initiate_Reaction Add NADPH to Start Reaction Pre_Incubate->Initiate_Reaction Quench_T0 Quench at T=0 min Initiate_Reaction->Quench_T0 Quench_T5 Quench at T=5 min Centrifuge Centrifuge to Pellet Protein Quench_T0->Centrifuge Quench_Dots ... Quench_T5->Centrifuge Quench_T60 Quench at T=60 min Quench_T60->Centrifuge Analyze LC-MS/MS Analysis of Supernatant Centrifuge->Analyze Calculate Calculate t1/2 and Clint Analyze->Calculate End End Calculate->End

Figure 2: Protocol for the metabolic stability assay.
Cytochrome P450 (CYP) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of FEP-MOL-001 against major human CYP isoforms.[4][5][6][7][8]

Materials:

  • FEP-MOL-001 (serial dilutions)

  • Human Liver Microsomes

  • CYP isoform-specific probe substrates (e.g., Phenacetin for CYP1A2)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with internal standard (IS)

  • 96-well plates

  • Incubator/shaker (37°C)

Protocol:

  • In a 96-well plate, add human liver microsomes, phosphate buffer, and a specific CYP probe substrate.

  • Add FEP-MOL-001 at various concentrations (e.g., 0.1 to 50 µM).

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate for a specific time (e.g., 15 minutes).

  • Stop the reaction by adding ice-cold ACN with IS.

  • Centrifuge the plate.

  • Analyze the supernatant by LC-MS/MS to quantify the formation of the probe substrate's metabolite.

  • Calculate the percent inhibition for each concentration of FEP-MOL-001 and determine the IC50 value.

Plasma Protein Binding (PPB) Assay by Equilibrium Dialysis

Objective: To determine the percentage of FEP-MOL-001 bound to plasma proteins from different species.[9][10][11][12][13]

Materials:

  • FEP-MOL-001

  • Plasma (human, rat, mouse)

  • Phosphate buffered saline (PBS, pH 7.4)

  • Equilibrium dialysis device (e.g., RED device) with semi-permeable membrane

  • Incubator/shaker (37°C)

  • Acetonitrile (ACN) with internal standard (IS)

Protocol:

  • Prepare a solution of FEP-MOL-001 in plasma (e.g., 5 µM).

  • Load the plasma containing FEP-MOL-001 into one chamber of the dialysis device and PBS into the other chamber.

  • Incubate the device at 37°C with shaking for a sufficient time to reach equilibrium (e.g., 4-6 hours).

  • After incubation, take aliquots from both the plasma and buffer chambers.

  • Matrix-match the samples (add buffer to the plasma sample and blank plasma to the buffer sample).

  • Precipitate proteins with ACN containing IS.

  • Centrifuge and analyze the supernatant by LC-MS/MS.

  • Calculate the percent bound and percent unbound (fu).

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability and potential for active transport of FEP-MOL-001.[14][15][16][17]

Materials:

  • FEP-MOL-001

  • Caco-2 cells cultured on transwell inserts

  • Hanks' Balanced Salt Solution (HBSS, pH 7.4 and 6.5)

  • Lucifer yellow (for monolayer integrity check)

  • Control compounds (e.g., Propranolol - high permeability, Atenolol - low permeability)

  • 24-well plates

  • Incubator (37°C, 5% CO₂)

Protocol:

  • Culture Caco-2 cells on transwell inserts for 21 days to form a differentiated monolayer.

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and the permeability of Lucifer yellow.

  • Wash the cell monolayers with pre-warmed HBSS.

  • For apical to basolateral (A→B) permeability, add FEP-MOL-001 (in HBSS, pH 6.5) to the apical (donor) chamber and HBSS (pH 7.4) to the basolateral (receiver) chamber.

  • For basolateral to apical (B→A) permeability, add FEP-MOL-001 (in HBSS, pH 7.4) to the basolateral (donor) chamber and HBSS (pH 7.4) to the apical (receiver) chamber.

  • Incubate at 37°C for 2 hours.

  • Take samples from the donor and receiver chambers at the end of the incubation.

  • Analyze the concentration of FEP-MOL-001 in all samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) and the efflux ratio.

Caco2_Permeability_Pathway cluster_transport Compound Transport Apical Apical (Intestinal Lumen Side) (pH 6.5) Monolayer Caco-2 Cell Monolayer Basolateral Basolateral (Blood Side) (pH 7.4) Apical->Basolateral Passive Diffusion Apical->Basolateral Active Uptake Basolateral->Apical Active Efflux A_to_B Absorption (Papp A→B) B_to_A Efflux (Papp B→A)

Figure 3: Caco-2 permeability and transport pathways.

Conclusion

The in vitro ADME profiling of FEP-MOL-001 provides a foundational understanding of its pharmacokinetic properties. The hypothetical data suggest that FEP-MOL-001 is a moderately stable compound with high permeability, but it exhibits high plasma protein binding and potential for CYP-mediated drug interactions, particularly with CYP2D6. These findings are critical for guiding further optimization of the chemical series and for designing subsequent in vivo pharmacokinetic studies. The protocols outlined in this application note serve as a robust framework for researchers engaged in the development of novel therapeutics containing the this compound scaffold.

References

Application Notes and Protocols for N-alkylation of Piperazine with 1-bromo-2-fluoroethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 1-(2-fluoroethyl)piperazine via the N-alkylation of piperazine with 1-bromo-2-fluoroethane. The protocol emphasizes control over mono-alkylation and outlines procedures for purification and characterization of the final product.

Introduction

Piperazine and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in a wide array of pharmaceuticals targeting various conditions, including antipsychotic, antihistaminic, and anti-cancer therapies. The N-alkylation of the piperazine ring is a common synthetic step to introduce diverse functionalities and modulate the pharmacological properties of these molecules. This protocol details the synthesis of this compound, a valuable building block for further chemical elaboration.

The primary challenge in the N-alkylation of unsubstituted piperazine is the potential for di-alkylation, as both nitrogen atoms are nucleophilic. To achieve selective mono-alkylation, a large excess of piperazine is employed, leveraging stoichiometry to favor the reaction of the alkylating agent with an unreacted piperazine molecule over the mono-alkylated product.

Reaction Scheme

Data Presentation

The following table summarizes the key quantitative data for the N-alkylation of piperazine with 1-bromo-2-fluoroethane.

ParameterValue
Reactants
Piperazine (anhydrous)43.07 g (0.5 mol, 5 eq)
1-bromo-2-fluoroethane12.7 g (0.1 mol, 1 eq)
Potassium Carbonate (K2CO3)27.6 g (0.2 mol, 2 eq)
Acetonitrile (anhydrous)250 mL
Reaction Conditions
TemperatureReflux (~82°C)
Reaction Time12-16 hours
Product Information
Product NameThis compound
Molecular FormulaC6H13FN2
Molecular Weight132.18 g/mol [1]
Typical Yield70-80%
AppearanceColorless to pale yellow liquid
Boiling Point~100-110 °C at reduced pressure (e.g., 20 mmHg)
Spectroscopic Data
¹H NMR (of dihydrochloride salt, D₂O)(Predicted shifts based on known spectra) δ 4.85 (t, J=4.0 Hz, 2H, F-CH₂), 3.7-3.9 (m, 8H, piperazine protons), 3.6 (t, J=4.0 Hz, 2H, N-CH₂)
¹³C NMR (CDCl₃)(Predicted shifts) δ 81.5 (d, J=170 Hz, F-CH₂), 58.0 (d, J=20 Hz, N-CH₂), 54.0 (piperazine CH₂), 45.5 (piperazine CH₂)
Mass Spec. (EI-MS)(Predicted m/z) 132 (M+), 101, 85, 70, 56

Experimental Protocol

Materials and Equipment:
  • Piperazine (anhydrous)

  • 1-bromo-2-fluoroethane

  • Potassium carbonate (anhydrous, powdered)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide (pellets or solution)

  • Sodium sulfate (anhydrous) or Magnesium sulfate (anhydrous)

  • Round-bottom flask (500 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for fractional distillation under reduced pressure or column chromatography setup

  • Standard laboratory glassware

  • Personal Protective Equipment (lab coat, safety glasses, gloves)

Procedure:
  • Reaction Setup:

    • In a 500 mL round-bottom flask equipped with a magnetic stir bar, add piperazine (43.07 g, 0.5 mol) and anhydrous potassium carbonate (27.6 g, 0.2 mol).

    • Add 250 mL of anhydrous acetonitrile to the flask.

    • Stir the suspension to ensure good mixing.

  • Addition of Alkylating Agent:

    • Slowly add 1-bromo-2-fluoroethane (12.7 g, 0.1 mol) to the stirred suspension at room temperature. The addition should be dropwise to control any potential exotherm.

  • Reaction:

    • Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 82°C) using a heating mantle.

    • Maintain the reaction at reflux with vigorous stirring for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) if desired.

  • Work-up and Extraction:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Filter the solid potassium carbonate and piperazine hydrobromide salts and wash the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

    • To the resulting residue, add approximately 100 mL of water and stir until all solids are dissolved.

    • Acidify the aqueous solution to a pH of ~1-2 by the slow addition of concentrated hydrochloric acid. This will protonate the piperazine and the product, ensuring they remain in the aqueous phase.

    • Wash the acidic aqueous solution with dichloromethane (3 x 50 mL) in a separatory funnel to remove any non-basic organic impurities. Discard the organic layers.

    • Cool the aqueous layer in an ice bath and basify to a pH of >12 by the slow and careful addition of a concentrated sodium hydroxide solution.

    • Extract the basic aqueous solution with dichloromethane (3 x 75 mL).

    • Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound as an oil.

  • Purification:

    • Fractional Distillation: Purify the crude product by fractional distillation under reduced pressure. Collect the fraction boiling at approximately 100-110°C (at ~20 mmHg).

    • Column Chromatography: Alternatively, the crude product can be purified by column chromatography on silica gel, using a solvent system such as dichloromethane/methanol with a small percentage of triethylamine to prevent tailing.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • 1-bromo-2-fluoroethane is a lachrymator and is harmful if swallowed or inhaled. Handle with care.

  • Piperazine is corrosive and can cause skin and eye irritation.

  • Acetonitrile is flammable and toxic.

  • Handle concentrated acids and bases with extreme care.

  • Always wear appropriate personal protective equipment.

Visualizations

Experimental Workflow

experimental_workflow reagents Reactants: - Piperazine (5 eq) - 1-bromo-2-fluoroethane (1 eq) - K₂CO₃ (2 eq) - Acetonitrile reaction Reaction: - Stir at reflux (82°C) - 12-16 hours reagents->reaction Heat workup Work-up: - Cool and filter solids - Concentrate filtrate reaction->workup extraction Acid-Base Extraction: 1. Acidify with HCl, wash with DCM 2. Basify with NaOH 3. Extract with DCM workup->extraction purification Purification: - Dry over Na₂SO₄ - Concentrate - Fractional distillation or Chromatography extraction->purification product Product: This compound purification->product

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Mono-alkylation Strategy

mono_alkylation_strategy cluster_reactants Reactants piperazine Piperazine (Large Excess) mono_product Mono-alkylated Product (this compound) piperazine->mono_product Higher Probability of Reaction alkyl_halide 1-bromo-2-fluoroethane (Limiting Reagent) alkyl_halide->mono_product di_product Di-alkylated Product (Side Product) alkyl_halide->di_product mono_product->di_product Lower Probability of Reaction (Low concentration of mono-product relative to piperazine)

References

Application Notes and Protocols for Cell-based Evaluation of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors is a major focus of modern drug discovery. This document provides detailed application notes and protocols for the cellular evaluation of a hypothetical novel kinase inhibitor, "FP-KI," which contains a 1-(2-Fluoroethyl)piperazine scaffold. The methodologies described herein are designed to assess the inhibitor's biological activity and mechanism of action in a cellular context.

Cell Viability and Cytotoxicity Assays

Cell viability assays are fundamental for determining the cytotoxic or cytostatic effects of a compound on cancer cells. The MTT and MTS assays are colorimetric methods that measure the metabolic activity of cells, which is proportional to the number of viable cells.[1][2]

Data Presentation: IC50 Values of FP-KI in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineCancer TypeFP-KI IC50 (µM) after 72h
MCF-7Breast Cancer1.2
HCT116Colon Cancer2.5
A549Lung Cancer5.8
K562Leukemia0.9
Experimental Protocol: MTT Assay

This protocol outlines the steps for determining cell viability after treatment with FP-KI.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • FP-KI stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1][3]

  • Dimethyl sulfoxide (DMSO) or solubilization buffer[1][3]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.[1]

  • Compound Treatment: Prepare serial dilutions of FP-KI in complete culture medium. The final DMSO concentration should not exceed 0.1%.[3] Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of FP-KI. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[3]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1][3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the logarithm of the FP-KI concentration and determine the IC50 value using non-linear regression analysis.

Experimental Workflow: Cell Viability Assay

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 2-5 cluster_3 Day 5 cluster_4 Analysis A Seed cells in 96-well plate B Treat cells with FP-KI A->B C Incubate for 24, 48, or 72h B->C D Add MTT reagent C->D E Solubilize formazan D->E F Measure absorbance E->F G Calculate IC50 F->G G cluster_0 Kinase Inhibition cluster_1 Apoptotic Signaling Cascade A FP-KI B Target Kinase A->B inhibits C Pro-apoptotic Proteins (e.g., Bax, Bak) B->C activates D Mitochondrial Outer Membrane Permeabilization C->D E Cytochrome c release D->E F Caspase Activation (e.g., Caspase-9, Caspase-3) E->F G Apoptosis F->G G cluster_0 Cell Treatment cluster_1 Heat Challenge cluster_2 Fractionation cluster_3 Analysis A Treat cells with FP-KI or Vehicle B Heat cells at various temperatures A->B C Lyse cells B->C D Separate soluble and aggregated proteins C->D E Western Blot for soluble target protein D->E F Generate melting curve E->F

References

Application Notes and Protocols: Receptor Binding Affinity of 1-(2-Fluoroethyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Piperazine derivatives are a prominent structural motif in medicinal chemistry, found in numerous FDA-approved drugs targeting the central nervous system (CNS).[1] These compounds are known to interact with a variety of G-protein coupled receptors (GPCRs), including dopamine, serotonin, adrenergic, and sigma receptors.[2][3][4][5] The introduction of a fluoroethyl group, as in 1-(2-fluoroethyl)piperazine derivatives, can significantly alter the pharmacokinetic and pharmacodynamic properties of the parent molecule, potentially enhancing metabolic stability, lipophilicity, and target affinity.[4]

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its target receptor.[6][7][8] These assays are highly sensitive and robust, providing essential data such as the inhibitory constant (Kᵢ), which reflects the binding affinity of a compound for a specific receptor. This document provides a detailed protocol for a competitive radioligand binding assay to characterize the binding profile of novel this compound derivatives against common CNS targets, such as the dopamine D2 receptor.

Principle of the Competitive Binding Assay

The competitive binding assay measures the ability of an unlabeled test compound (e.g., a this compound derivative) to displace a specific, high-affinity radiolabeled ligand from its receptor. The assay is performed by incubating a fixed concentration of the radioligand and receptor-containing cell membranes with varying concentrations of the test compound. The amount of bound radioactivity is inversely proportional to the affinity and concentration of the test compound. The data is used to calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand), which can then be converted to the Kᵢ value using the Cheng-Prusoff equation.[9][10]

Data Presentation: Binding Affinities

The binding affinities of a hypothetical series of this compound derivatives are summarized below. Data is presented as the inhibitory constant (Kᵢ), which is calculated from experimentally determined IC₅₀ values. A lower Kᵢ value indicates a higher binding affinity.

Compound IDR1 GroupR2 GroupDopamine D2 Kᵢ (nM)Serotonin 5-HT₁ₐ Kᵢ (nM)Sigma-1 σ₁R Kᵢ (nM)
FEP-001HPhenyl15.875.2120.5
FEP-002H2-Methoxyphenyl8.340.198.7
FEP-003H4-Chlorophenyl5.1112.6150.2
FEP-004Benzyl4-Chlorophenyl2.595.445.3

Signaling Pathway

Many piperazine derivatives target GPCRs that modulate adenylyl cyclase activity. The diagram below illustrates a simplified signaling pathway for the Dopamine D2 receptor, which is coupled to an inhibitory G-protein (Gαi/o).

GPCR_Signaling_Pathway cluster_membrane Cell Membrane Extracellular Extracellular Space Intracellular Intracellular Space Receptor Dopamine D2 Receptor G_Protein Gαi/o-βγ Complex Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Ligand Piperazine Derivative (Agonist) Ligand->Receptor Binds ATP ATP ATP->AC Response Decreased Cellular Response cAMP->Response Leads to

Caption: Simplified Dopamine D2 Receptor Signaling Pathway.

Experimental Protocols

This section provides a detailed methodology for a competitive radioligand binding assay to determine the affinity of test compounds for the human dopamine D2 receptor.

1. Materials and Reagents

  • Cell Membranes: Commercially available or in-house prepared cell membranes stably expressing the human dopamine D2 receptor (e.g., from HEK293 or CHO cells).

  • Radioligand: [³H]-Spiperone or [³H]-N-methylspiperone, a high-affinity D2 antagonist.

  • Test Compounds: this compound derivatives dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Non-specific Binding Control: Haloperidol or another high-affinity D2 antagonist.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[9]

  • Equipment: 96-well microplates, cell harvester, glass fiber filters (e.g., Whatman GF/B), liquid scintillation counter, scintillation cocktail.

2. Membrane Preparation (if preparing in-house)

  • Culture cells expressing the D2 receptor to confluency.

  • Harvest the cells and wash with ice-cold PBS.

  • Homogenize the cells in an ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce or Polytron homogenizer.[11]

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and cellular debris.[6]

  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the membranes.[6]

  • Resuspend the membrane pellet in fresh assay buffer.

  • Determine the protein concentration using a standard method like the Bradford or BCA assay.[6]

  • Store membrane aliquots at -80°C until use.

3. Competitive Binding Assay Procedure

  • Preparation: Prepare serial dilutions of the this compound test compounds in the assay buffer. The final concentration of DMSO in the assay should be kept low (<1%).

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate with a final assay volume of 200 µL:[6]

    • Total Binding: 50 µL Assay Buffer, 50 µL [³H]-Spiperone (at a concentration near its Kₔ, e.g., 0.2-0.5 nM), and 100 µL of the membrane preparation.

    • Non-specific Binding (NSB): 50 µL Haloperidol (10 µM final concentration), 50 µL [³H]-Spiperone, and 100 µL of the membrane preparation.

    • Competitive Binding: 50 µL of test compound dilution, 50 µL [³H]-Spiperone, and 100 µL of the membrane preparation.

  • Incubation: Incubate the plate at room temperature or 37°C for a predetermined time (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium.[6]

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This step separates the receptor-bound radioligand from the free radioligand.[11]

  • Washing: Quickly wash the filters several times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to sit for several hours.

  • Count the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.[9]

Experimental Workflow

The following diagram outlines the major steps involved in the competitive radioligand binding assay.

Experimental_Workflow cluster_assay prep 1. Reagent Preparation (Membranes, Radioligand, Test Compounds) setup 2. Assay Plate Setup prep->setup total Total Binding (Radioligand + Membranes) nsb Non-Specific Binding (Radioligand + Membranes + Excess Cold Ligand) comp Competitive Binding (Radioligand + Membranes + Test Compound) incubate 3. Incubation (e.g., 60 min at RT) total->incubate nsb->incubate comp->incubate filter 4. Rapid Filtration (Separates Bound from Free Ligand) incubate->filter count 5. Scintillation Counting (Measures Radioactivity) filter->count analyze 6. Data Analysis (IC₅₀ and Kᵢ Calculation) count->analyze

Caption: Workflow for a Competitive Radioligand Binding Assay.

Data Analysis

  • Calculate Specific Binding: For each data point, calculate the specific binding by subtracting the average CPM from the non-specific binding (NSB) wells from the CPM of the total binding and competitive binding wells.

    • Specific Binding = Total Binding CPM - NSB CPM

  • Determine IC₅₀: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value.

  • Calculate Kᵢ: Convert the IC₅₀ value to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation:[9]

    • Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

    • Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kₔ is the dissociation constant of the radioligand for the receptor (must be determined separately via a saturation binding experiment).

References

Application Note and Protocol: A Robust LC-MS/MS Bioanalytical Method for the Quantification of 1-(2-Fluoroethyl)piperazine in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 1-(2-Fluoroethyl)piperazine in human plasma. The described protocol employs a straightforward protein precipitation extraction procedure, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization mode. This method is suitable for pharmacokinetic studies and other drug development applications requiring precise and accurate quantification of this compound in a biological matrix.

Introduction

This compound is a chemical entity of interest in pharmaceutical research. To support its development, a reliable bioanalytical method for its quantification in plasma is essential for characterizing its pharmacokinetic profile. LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for the bioanalysis of small molecules in complex biological matrices.[1][2] This document provides a comprehensive protocol for the sample preparation, chromatographic separation, and mass spectrometric detection of this compound in human plasma.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)

  • LC-MS grade acetonitrile and methanol

  • LC-MS grade formic acid

  • Human plasma (with anticoagulant)

  • Deionized water

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standard of this compound and the Internal Standard in methanol to obtain a final concentration of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the primary stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions at various concentrations for calibration curve and quality control samples.

  • Internal Standard Working Solution: Dilute the Internal Standard primary stock solution with the same diluent to achieve a final concentration suitable for spiking into plasma samples (e.g., 100 ng/mL).

Sample Preparation: Protein Precipitation
  • Label microcentrifuge tubes for blank samples, calibration standards, quality control (QC) samples, and unknown samples.

  • To each tube, add 100 µL of the respective plasma sample (blank, standard-spiked, QC-spiked, or unknown).

  • Spike 10 µL of the Internal Standard working solution into all tubes except the blank, which receives 10 µL of the diluent.

  • For calibration and QC samples, spike the appropriate concentration of the this compound working standard solution.

  • Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.[3]

  • Vortex each tube for 1 minute.

  • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and centrifuge before transferring to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC) Parameters

ParameterCondition
Column C18 reversed-phase, 100 mm x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient See Table 1

Table 1: LC Gradient Program

Time (min)% Mobile Phase B
0.0 - 1.05
1.0 - 5.05 -> 95
5.0 - 6.095
6.0 - 6.195 -> 5
6.1 - 8.05

Mass Spectrometry (MS) Parameters

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage +5500 V
Source Temperature 500°C
Curtain Gas 30 psi
Collision Gas Nitrogen
MRM Transitions See Table 2

Table 2: Proposed MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound[To be determined][To be determined]150[To be optimized]
Internal Standard[To be determined][To be determined]150[To be optimized]

Note: The precursor ion for this compound will be its protonated molecule [M+H]⁺. The product ions and optimal collision energy need to be determined by infusing a standard solution of the analyte into the mass spectrometer. The fragmentation of the piperazine ring often involves the cleavage of C-N bonds.[4]

Data Presentation

Calibration Curve

A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.

Table 3: Representative Calibration Curve Data

Concentration (ng/mL)Analyte/IS Peak Area Ratio
10.012
50.058
100.115
500.590
1001.18
2502.95
5005.85
100011.9
Precision and Accuracy

The intra- and inter-day precision and accuracy should be evaluated using QC samples at low, medium, and high concentrations.

Table 4: Representative Precision and Accuracy Data

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
LLOQ16.5105.27.8103.5
Low35.198.76.2101.1
Medium1503.8102.34.599.8
High8002.997.53.798.2
Recovery and Matrix Effect

The extraction recovery and matrix effect should be assessed to ensure the reliability of the method.

Table 5: Representative Recovery and Matrix Effect Data

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low392.598.1
High80095.1101.5

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis plasma Plasma Sample (100 µL) is_spike Spike Internal Standard plasma->is_spike ppt Protein Precipitation (300 µL Acetonitrile) is_spike->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute injection Inject into LC-MS/MS reconstitute->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (MRM Mode) separation->detection data_analysis Data Analysis detection->data_analysis

Caption: Experimental workflow for the bioanalysis of this compound in plasma.

logical_relationship cluster_method_validation Method Validation Parameters cluster_acceptance_criteria Acceptance Criteria linearity Linearity linearity_crit r² ≥ 0.99 linearity->linearity_crit precision Precision prec_acc_crit Within ±15% (±20% for LLOQ) precision->prec_acc_crit accuracy Accuracy accuracy->prec_acc_crit recovery Recovery rec_me_crit Consistent and Reproducible recovery->rec_me_crit matrix_effect Matrix Effect matrix_effect->rec_me_crit stability Stability stability_crit Within ±15% of Nominal stability->stability_crit

Caption: Key validation parameters and their typical acceptance criteria for bioanalytical methods.

References

Application Notes and Protocols: The Use of 1-(2-Fluoroethyl)piperazine in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine scaffold is a ubiquitous structural motif in medicinal chemistry, valued for its ability to modulate the physicochemical properties of drug candidates, such as solubility and basicity.[1] The introduction of a fluoroethyl group onto the piperazine ring offers a strategic modification to enhance metabolic stability and alter pharmacokinetic profiles. This document provides detailed application notes and protocols for the incorporation of 1-(2-fluoroethyl)piperazine into small molecule libraries via solid-phase synthesis (SPS), a cornerstone of modern drug discovery for the rapid generation of compound arrays.[2]

Solid-phase synthesis offers significant advantages over traditional solution-phase chemistry for library generation, including simplified purification through catch-and-release protocols and the ability to drive reactions to completion using excess reagents.[3] The protocols outlined herein describe the use of this compound as a versatile building block for the construction of diverse chemical libraries on a solid support.

Core Applications in Solid-Phase Synthesis

The primary application of this compound in solid-phase synthesis is as a nucleophilic amine for the construction of N-substituted piperazine derivatives. Two common and robust methods for its incorporation are:

  • Reductive Amination: The reaction of this compound with a resin-bound aldehyde or ketone to form a secondary amine linkage. This is a widely used and reliable method for C-N bond formation in combinatorial chemistry.

  • Nucleophilic Substitution: The displacement of a suitable leaving group on a resin-bound electrophile by the secondary amine of this compound. This approach is effective for coupling with resin-bound alkyl halides or sulfonyl esters.

Data Presentation: Representative Reaction Data

The following table summarizes representative quantitative data for the incorporation of this compound onto a solid support via reductive amination. The data is illustrative and serves to provide expected ranges for yield and purity under optimized conditions.

EntryResin-Bound AldehydeReagents and ConditionsReaction Time (h)Cleavage CocktailCrude Yield (%)Crude Purity (%)
1Benzaldehyde on Rink Amide ResinThis compound (5 eq.), NaBH(OAc)₃ (5 eq.), 1% AcOH in DMF12TFA/H₂O/TIPS (95:2.5:2.5)85>90
24-Methoxybenzaldehyde on Rink Amide ResinThis compound (5 eq.), NaBH(OAc)₃ (5 eq.), 1% AcOH in DMF12TFA/H₂O/TIPS (95:2.5:2.5)88>92
34-Chlorobenzaldehyde on Rink Amide ResinThis compound (5 eq.), NaBH(OAc)₃ (5 eq.), 1% AcOH in DMF12TFA/H₂O/TIPS (95:2.5:2.5)82>88

Yields and purities are determined by LC-MS analysis of the crude product after cleavage from the solid support.

Experimental Protocols

Protocol 1: General Procedure for Resin Swelling and Preparation

Objective: To prepare the solid support for subsequent chemical transformations.

Materials:

  • Appropriate resin (e.g., Rink Amide, 100-200 mesh)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Solid-phase synthesis vessel

Procedure:

  • Place the desired amount of resin (e.g., 100 mg, 0.1 mmol scale) into a solid-phase synthesis vessel.

  • Add DMF (5 mL) to the resin and allow it to swell for at least 30 minutes with gentle agitation.

  • Drain the DMF.

  • Wash the resin sequentially with DMF (3 x 5 mL) and DCM (3 x 5 mL).

  • Proceed with the desired chemical modification (e.g., Fmoc deprotection if using an amine-functionalized resin).

Protocol 2: Reductive Amination of a Resin-Bound Aldehyde with this compound

Objective: To couple this compound to a resin-bound aldehyde.

Materials:

  • Resin-bound aldehyde (1 eq.)

  • This compound (5 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (5 eq.)

  • 1% Acetic acid (AcOH) in DMF

  • DMF

  • DCM

  • Methanol (MeOH)

Procedure:

  • Swell the resin-bound aldehyde in 1% AcOH in DMF for 10 minutes.

  • Add a solution of this compound (5 eq.) in 1% AcOH in DMF to the resin.

  • Agitate the mixture for 30 minutes at room temperature.

  • Add sodium triacetoxyborohydride (5 eq.) to the reaction vessel.

  • Agitate the reaction mixture for 12-16 hours at room temperature.

  • Drain the reaction solution and wash the resin sequentially with DMF (3 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL).

  • Dry the resin under vacuum.

Protocol 3: Cleavage of the Product from the Resin

Objective: To release the final product from the solid support.

Materials:

  • Product-bound resin

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIPS))

  • Cold diethyl ether

  • Centrifuge tubes

Procedure:

  • Place the dried resin in a reaction vessel.

  • Add the cleavage cocktail (2 mL) to the resin.

  • Agitate the mixture for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate in a centrifuge tube containing cold diethyl ether (10 mL).

  • Precipitate the product by cooling the ether solution at -20°C for 30 minutes.

  • Centrifuge the mixture to pellet the crude product.

  • Decant the ether and wash the pellet with cold diethyl ether (2 x 10 mL).

  • Dry the crude product under vacuum.

  • Analyze the crude product by LC-MS to determine yield and purity.

Mandatory Visualizations

experimental_workflow cluster_prep Resin Preparation cluster_synthesis Solid-Phase Synthesis cluster_cleavage Cleavage and Isolation cluster_analysis Analysis Resin Solid Support (e.g., Rink Amide Resin) Swell Swell Resin in DMF Resin->Swell Wash_Prep Wash with DMF and DCM Swell->Wash_Prep Reductive_Amination Reductive Amination: This compound, NaBH(OAc)₃, 1% AcOH/DMF Wash_Prep->Reductive_Amination Wash_Synth Wash with DMF, DCM, MeOH Reductive_Amination->Wash_Synth Cleavage Cleavage from Resin (TFA/H₂O/TIPS) Wash_Synth->Cleavage Precipitation Precipitation in Cold Ether Cleavage->Precipitation Isolation Isolation and Drying Precipitation->Isolation Analysis LC-MS Analysis (Yield and Purity) Isolation->Analysis

Caption: General workflow for the solid-phase synthesis of this compound derivatives.

reductive_amination_pathway Resin_Aldehyde Resin-Bound Aldehyde Imine Resin-Bound Imine Intermediate Resin_Aldehyde->Imine + Piperazine This compound Piperazine->Imine Product Resin-Bound Product Imine->Product + Reducing_Agent NaBH(OAc)₃ Reducing_Agent->Product

Caption: Signaling pathway for reductive amination on a solid support.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Mono-alkylation of Piperazine with Fluoroethylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the mono-alkylation of piperazine with fluoroethylating agents.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the mono-alkylation of piperazine with fluoroethylating agents?

The primary challenge is controlling selectivity to favor the formation of the mono-alkylated product over the di-alkylated byproduct. Piperazine has two secondary amine nitrogens with similar reactivity, making it susceptible to di-alkylation. Fluoroethylating agents, while useful for introducing a fluoroethyl moiety, can also present their own set of challenges, including potential side reactions.

Q2: What are the most effective strategies to achieve selective mono-fluoroethylation of piperazine?

There are two main strategies to promote mono-alkylation:

  • Using a Mono-protected Piperazine: This is the most reliable method for ensuring mono-selectivity. By protecting one of the piperazine nitrogens with a group like tert-butoxycarbonyl (Boc), the fluoroethylating agent is directed to the unprotected nitrogen. The protecting group can be subsequently removed. This method typically leads to higher yields of the desired mono-alkylated product with minimal di-alkylation.[1][2]

  • Using an Excess of Piperazine: Employing a large stoichiometric excess of piperazine (typically 5-10 equivalents) relative to the fluoroethylating agent statistically favors the reaction of the electrophile with an unreacted piperazine molecule, thus minimizing di-alkylation.[3] While simpler, this method can sometimes complicate product purification due to the need to remove a large amount of unreacted piperazine.

Q3: What are common fluoroethylating agents used for the alkylation of piperazine?

Commonly used fluoroethylating agents include:

  • 2-Fluoroethyl tosylate (FEtOTs): A highly reactive and effective agent for fluoroethylation.

  • 1-Bromo-2-fluoroethane: Another common and commercially available fluoroethylating agent.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are effective techniques for monitoring the consumption of the starting materials (piperazine or N-Boc-piperazine and the fluoroethylating agent) and the formation of the mono- and di-alkylated products.

Q5: What are the typical purification methods for 1-(2-fluoroethyl)piperazine?

Purification strategies depend on the reaction workup and the nature of the impurities. Common methods include:

  • Extraction: After basifying the reaction mixture to deprotonate the piperazine nitrogen, the product can be extracted into an organic solvent.[4]

  • Column Chromatography: Silica gel column chromatography is often used to separate the mono-alkylated product from unreacted starting materials and the di-alkylated byproduct.[5]

  • Distillation: If the product is a liquid with a suitable boiling point, fractional distillation can be an effective purification method.

  • Crystallization: The product can sometimes be purified by crystallization of its salt form (e.g., hydrochloride salt).[4]

Troubleshooting Guides

Problem Potential Cause Recommended Solution(s)
Low or No Yield of Mono-fluoroethylated Product Incomplete reaction.- Increase reaction temperature or time. Monitor progress by TLC/LC-MS.- Ensure the use of a suitable base (e.g., K₂CO₃, Et₃N) to neutralize any acid formed during the reaction.
Poor quality or degradation of the fluoroethylating agent.- Use a fresh or properly stored fluoroethylating agent. Some fluoroethylating agents can be unstable.
Incorrect stoichiometry.- If using excess piperazine, ensure a sufficient excess (5-10 equivalents) is used.- If using N-Boc-piperazine, ensure a 1:1 molar ratio with the fluoroethylating agent.
Significant Formation of Di-fluoroethylated Byproduct Insufficient excess of piperazine.- Increase the molar ratio of piperazine to the fluoroethylating agent.
Rapid addition of the fluoroethylating agent.- Add the fluoroethylating agent slowly or dropwise to the reaction mixture to maintain a low concentration of the electrophile.
Use of unprotected piperazine with a 1:1 stoichiometry.- For high selectivity, switch to using N-Boc-piperazine.[2]
Difficulty in Purifying the Mono-fluoroethylated Product Product is highly water-soluble.- During aqueous workup, ensure the pH is sufficiently basic (pH > 10) to deprotonate the piperazine nitrogen and facilitate extraction into an organic solvent.[4]
Co-elution of product and impurities during column chromatography.- Optimize the solvent system for column chromatography. A gradient elution may be necessary.- Consider using a different stationary phase (e.g., alumina).
Difficulty removing excess piperazine.- After extraction of the product, the excess piperazine can often be removed by washing the organic layer with water or by converting the product to a salt and precipitating it, leaving the more soluble piperazine in solution.
Presence of Unexpected Side Products Elimination reaction of the fluoroethylating agent.- Fluoroethylating agents can undergo elimination to form fluoroethene, especially in the presence of a strong, non-nucleophilic base. Use a milder base or optimize the reaction temperature to favor substitution over elimination.
Degradation of the fluoroethylating agent.- The synthesis of fluoroethylating agents like 2-fluoroethyl tosylate can sometimes produce volatile side products like vinyl fluoride and 2-fluoroethanol.[6][7] Ensure the purity of your reagent.

Data Presentation

Table 1: Comparison of Strategies for Mono-alkylation of Piperazine with Alkyl Halides (General)

StrategyAlkylating AgentPiperazine EquivalentsProtecting GroupMono-substituted Yield (%)Di-substituted Yield (%)Reference
Excess PiperazineBenzyl Bromide5.0None75<5[8]
Protecting GroupBenzyl Bromide1.0 (with 1.1 eq. Boc-piperazine)Boc>95 (before deprotection)0[8]

Experimental Protocols

Protocol 1: Mono-fluoroethylation of Piperazine using the N-Boc Protecting Group Strategy

This protocol is a general guideline and may require optimization for specific fluoroethylating agents and scales.

Step 1: Synthesis of N-Boc-piperazine

High yields (94-99%) of N-Boc piperazine can be achieved through various synthetic routes.[9][10] A common laboratory-scale procedure is as follows:

  • Dissolve piperazine (2 equivalents) in a suitable solvent such as dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1 equivalent) in DCM to the piperazine solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Wash the reaction mixture with water to remove excess piperazine and piperazine dihydrochloride.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-piperazine. The product can be purified further by column chromatography if necessary.

Step 2: N-fluoroethylation of N-Boc-piperazine

  • To a solution of N-Boc-piperazine (1 equivalent) in an anhydrous aprotic solvent (e.g., acetonitrile, DMF), add a suitable base such as potassium carbonate (1.5-2 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Slowly add the fluoroethylating agent (e.g., 2-fluoroethyl tosylate or 1-bromo-2-fluoroethane) (1.1 equivalents).

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude N-Boc-1-(2-fluoroethyl)piperazine by silica gel column chromatography.

Step 3: Deprotection of N-Boc-1-(2-fluoroethyl)piperazine

  • Dissolve the purified N-Boc-1-(2-fluoroethyl)piperazine in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (in dioxane).

  • Stir the mixture at room temperature until the deprotection is complete (monitor by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • Dissolve the residue in water and basify with a suitable base (e.g., NaOH) to a pH > 10.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product, this compound.

Protocol 2: Mono-fluoroethylation of Piperazine using Excess Piperazine

This protocol is a general guideline and requires careful control to minimize di-alkylation.

  • In a round-bottom flask, dissolve piperazine (5-10 equivalents) in a suitable solvent (e.g., acetonitrile, ethanol, or THF).

  • Add a base such as potassium carbonate (2 equivalents relative to the fluoroethylating agent).

  • Stir the mixture at room temperature.

  • Slowly add the fluoroethylating agent (1 equivalent) dropwise to the stirred piperazine solution.

  • Heat the reaction mixture to a suitable temperature (e.g., 50-70 °C) and monitor the progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The crude product will contain the desired mono-fluoroethylated piperazine, unreacted piperazine, and potentially some di-fluoroethylated byproduct.

  • Purify the product using one of the methods described in the FAQs, such as column chromatography or extraction followed by distillation or salt formation.

Visualizations

Reaction_Pathway cluster_piperazine Piperazine cluster_reagents Reagents cluster_products Products Piperazine Piperazine Mono_alkylated Mono-fluoroethylated Piperazine Piperazine->Mono_alkylated 1. Fluoroethylating Agent 2. Base Fluoroethylating_Agent Fluoroethylating Agent (e.g., FEtOTs, BrCH₂CH₂F) Fluoroethylating_Agent->Mono_alkylated Base Base (e.g., K₂CO₃) Base->Mono_alkylated Di_alkylated Di-fluoroethylated Piperazine (Byproduct) Mono_alkylated->Di_alkylated Fluoroethylating Agent (Side Reaction)

Caption: General reaction scheme for the mono-alkylation of piperazine with a fluoroethylating agent.

Experimental_Workflow start Start choose_strategy Choose Strategy: 1. Protecting Group 2. Excess Piperazine start->choose_strategy protecting_group_path Protect Piperazine (e.g., with Boc₂O) choose_strategy->protecting_group_path Strategy 1 excess_piperazine_path Use 5-10 eq. of Piperazine choose_strategy->excess_piperazine_path Strategy 2 alkylation_pg Alkylation with Fluoroethylating Agent protecting_group_path->alkylation_pg deprotection Deprotection alkylation_pg->deprotection workup Reaction Workup (Quench, Extract) deprotection->workup alkylation_excess Alkylation with Fluoroethylating Agent excess_piperazine_path->alkylation_excess alkylation_excess->workup purification Purification (Chromatography, Distillation) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End analysis->end

Caption: A generalized experimental workflow for the mono-fluoroethylation of piperazine.

Troubleshooting_Logic start Experiment Complete Analyze Results check_yield Is the yield of the mono-alkylated product low? start->check_yield check_dialkylation Is there significant di-alkylation? check_yield->check_dialkylation No optimize_conditions Optimize Reaction Conditions: - Increase temperature/time - Check reagent quality - Verify stoichiometry check_yield->optimize_conditions Yes check_purification Are there purification issues? check_dialkylation->check_purification No modify_strategy Modify Selectivity Strategy: - Increase piperazine excess - Add fluoroethylating agent slowly - Switch to protecting group method check_dialkylation->modify_strategy Yes optimize_workup Optimize Purification: - Adjust pH during extraction - Optimize chromatography solvent system - Consider alternative purification methods check_purification->optimize_workup Yes success Successful Optimization check_purification->success No optimize_conditions->start modify_strategy->start optimize_workup->start

References

Preventing di-alkylation byproducts in 1-(2-Fluoroethyl)piperazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(2-Fluoroethyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this synthesis, with a focus on preventing the common issue of di-alkylation.

Frequently Asked Questions (FAQs)

Q1: What is the primary byproduct in the synthesis of this compound and why does it form?

The primary byproduct is 1,4-bis(2-fluoroethyl)piperazine. It forms because piperazine has two reactive secondary amine nitrogens. After the first nitrogen is alkylated to form the desired mono-substituted product, the second nitrogen is still nucleophilic and can react with another molecule of the fluoroethylating agent. This second reaction leads to the di-alkylation byproduct.[1]

Q2: How can I minimize the formation of the 1,4-bis(2-fluoroethyl)piperazine byproduct?

Controlling selectivity is a common challenge. Key strategies to favor mono-alkylation include:

  • Control Stoichiometry : Use a large excess of piperazine (5-10 equivalents) relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with an unsubstituted piperazine molecule.[2][3]

  • Use a Protecting Group : This is a highly reliable method. By temporarily blocking one nitrogen with a protecting group like tert-Butoxycarbonyl (Boc), alkylation is directed specifically to the unprotected site.[2][4] The protecting group is then removed in a subsequent step.[2]

  • Slow Addition : Add the alkylating agent (e.g., 1-bromo-2-fluoroethane) dropwise to the piperazine solution. This maintains a low concentration of the electrophile, reducing the chance of a second alkylation event.[5]

  • Use of Piperazine Salts : Employing a mono-protonated piperazine salt can reduce the nucleophilicity of the second nitrogen, thus hindering di-alkylation.[1][5]

Q3: What are the recommended solvents and bases for this reaction?

The choice of solvent and base is critical.

  • Solvents : Polar aprotic solvents like acetonitrile (MeCN), dimethylformamide (DMF), or tetrahydrofuran (THF) are commonly used as they help dissolve the reagents.[5]

  • Bases : A non-nucleophilic base is required to neutralize the acid formed during the reaction. Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective choices, typically used in 1.5-2.0 equivalents.[5]

Q4: How can I separate the desired this compound from the di-alkylated byproduct and unreacted piperazine?

Purification can be challenging due to the similar properties of the products.

  • Column Chromatography : This is a standard method for separation. The di-substituted byproduct is typically less polar than the mono-substituted product, which allows for separation on silica gel.[6] Adding a small amount of a basic modifier like triethylamine (~0.1-1%) to the eluent can prevent tailing on the column.[6]

  • Distillation : If the boiling points are sufficiently different, fractional distillation under vacuum can be effective.

  • Crystallization : Converting the product to a hydrochloride salt can often induce crystallization, allowing for purification by recrystallization from a suitable solvent like ethanol or isopropanol.[6]

Process Diagrams

Reaction Pathway and Byproduct Formation

ReactionPathway Piperazine Piperazine plus1 + Piperazine->plus1 FE_Agent Fluoroethylating Agent (RX) FE_Agent->plus1 plus2 + FE_Agent->plus2 Mono_Product This compound (Desired Product) Mono_Product->plus2 Di_Product 1,4-bis(2-Fluoroethyl)piperazine (Di-alkylation Byproduct) plus1->Mono_Product  1st Alkylation plus2->Di_Product  2nd Alkylation (Undesired)

Caption: Reaction scheme showing the formation of the desired mono-alkylated product and the undesired di-alkylation byproduct.

Troubleshooting Workflow for High Di-alkylation

Troubleshooting Start Start: High Di-alkylation Byproduct Detected (>5%) CheckRatio Is Piperazine in large excess (≥5 eq.)? Start->CheckRatio CheckAddition Was alkylating agent added dropwise? CheckRatio->CheckAddition  Yes IncreaseRatio Action: Increase Piperazine to 5-10 eq. CheckRatio->IncreaseRatio  No ConsiderProtect Is mono-selectivity critical? CheckAddition->ConsiderProtect  Yes SlowAddition Action: Use a syringe pump for slow, controlled addition. CheckAddition->SlowAddition  No UseProtect Action: Use N-Boc-piperazine for optimal control. ConsiderProtect->UseProtect  Yes Purify Action: Optimize purification (chromatography/crystallization). ConsiderProtect->Purify  No IncreaseRatio->Start SlowAddition->Start

Caption: A logical workflow for troubleshooting and minimizing the formation of di-alkylation byproducts during synthesis.

Quantitative Data Summary

The following table summarizes the effect of reaction strategy on the yield of mono- vs. di-substituted products in a representative piperazine alkylation with benzyl bromide, illustrating the principles applicable to fluoroethylation.

Alkylating AgentPiperazine EquivalentsProtecting GroupMono-substituted Yield (%)Di-substituted Yield (%)Reference
Benzyl Bromide1.1None45%35%[3]
Benzyl Bromide5.0None75%<5%[3]
Benzyl Bromide1.0 (with 1.1 eq. Boc-piperazine)Boc>95% (before deprotection)0%[3]

Experimental Protocols

Protocol 1: Mono-N-alkylation using Excess Piperazine

This protocol favors mono-alkylation by controlling the stoichiometry.

Materials:

  • Piperazine (10 mmol, 10 eq.)

  • 1-bromo-2-fluoroethane (1 mmol, 1 eq.)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2 mmol, 2 eq.)

  • Anhydrous Acetonitrile (MeCN) (20 mL)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen), add piperazine (10 mmol) and anhydrous potassium carbonate (2 mmol).

  • Add anhydrous acetonitrile (20 mL) and stir the suspension.

  • Cool the mixture to 0-5 °C using an ice bath.

  • Prepare a solution of 1-bromo-2-fluoroethane (1 mmol) in a small amount of anhydrous acetonitrile.

  • Add the 1-bromo-2-fluoroethane solution dropwise to the stirred piperazine suspension over 1-2 hours.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS until the alkylating agent is consumed.

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Partition the residue between water and an organic solvent (e.g., dichloromethane). Extract the aqueous layer twice with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate this compound.[3]

Protocol 2: Mono-N-alkylation using N-Boc-piperazine

This protocol ensures high mono-selectivity through the use of a protecting group.

Step A: Alkylation of 1-Boc-piperazine

Materials:

  • 1-Boc-piperazine (1 mmol, 1 eq.)

  • 1-bromo-2-fluoroethane (1.1 mmol, 1.1 eq.)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2 mmol, 2 eq.)

  • Anhydrous Dimethylformamide (DMF) (10 mL)

Procedure:

  • In a dry reaction flask, dissolve 1-Boc-piperazine (1 mmol) in anhydrous DMF (10 mL).

  • Add anhydrous potassium carbonate (2 mmol) to the solution.

  • Add 1-bromo-2-fluoroethane (1.1 mmol) to the mixture.

  • Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the resulting N-(2-Fluoroethyl)-N'-Boc-piperazine by column chromatography.[2]

Step B: Deprotection of the Boc Group

Procedure:

  • Dissolve the purified N-(2-Fluoroethyl)-N'-Boc-piperazine from Step A in a suitable solvent such as dichloromethane or dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, and stir at room temperature.

  • Monitor the reaction by TLC until the protected starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a base (e.g., saturated aqueous NaHCO₃ solution) and extract the free base product with an organic solvent.

  • Dry and concentrate the organic extracts to yield the final product, this compound.[2][3]

References

Technical Support Center: Optimizing HPLC Peak Shape for 1-(2-Fluoroethyl)piperazine and Related Basic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the High-Performance Liquid Chromatography (HPLC) peak shape for basic compounds, with a specific focus on 1-(2-Fluoroethyl)piperazine and its analogs.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A1: Peak tailing is a common issue in chromatography where the peak is not symmetrical, and its trailing edge is broader than the leading edge. A symmetrical, or Gaussian, peak is ideal for accurate analysis. Peak tailing is often quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 indicates a perfectly symmetrical peak, while values greater than 1.2 suggest significant tailing.

Q2: Why do basic compounds like this compound often exhibit poor peak shape in reversed-phase HPLC?

A2: Basic compounds, particularly those with amine groups like piperazine derivatives, are prone to poor peak shape, primarily due to secondary interactions with the stationary phase. The main cause is the electrostatic interaction between the protonated (positively charged) basic analyte and ionized residual silanol groups (negatively charged) on the surface of silica-based columns. This interaction leads to some analyte molecules being retained longer, resulting in peak tailing.

Q3: How does adjusting the mobile phase pH help in improving the peak shape of basic compounds?

A3: The pH of the mobile phase is a critical factor. By lowering the mobile phase pH to a value below the pKa of the silanol groups (typically around 3.5-4.5), these groups become protonated and thus electrically neutral. This minimizes the undesirable ionic interactions with the positively charged basic analyte, leading to a more symmetrical peak.

Q4: What are the common mobile phase additives used to improve the peak shape of basic compounds, and how do they work?

A4: Several additives can be used to enhance peak shape:

  • Acidic Modifiers (e.g., Trifluoroacetic Acid - TFA, Formic Acid): These acids lower the mobile phase pH, protonating the silanol groups to reduce secondary interactions. TFA is a strong acid and an effective ion-pairing agent that can further improve peak shape by masking the positive charge on the analyte.

  • Competing Bases (e.g., Triethylamine - TEA): A small amount of a competing base can be added to the mobile phase to interact with the active silanol sites, effectively blocking them from interacting with the basic analyte.

  • Buffers (e.g., Phosphate, Acetate): Buffers help maintain a constant pH, which is crucial for reproducible chromatography, especially when the mobile phase pH is close to the analyte's pKa. Increasing the buffer concentration can also help to mask silanol interactions.

Q5: How does the choice of HPLC column affect the peak shape of basic compounds?

A5: The column chemistry plays a vital role. For basic compounds, it is advisable to use:

  • End-capped Columns: These columns have their residual silanol groups chemically modified to be less active, thereby reducing secondary interactions.

  • High-Purity Silica Columns (Type B): Modern columns are made from high-purity silica with a lower concentration of acidic silanol groups.

  • Columns with Alternative Stationary Phases: Polar-embedded or polar-endcapped phases can provide alternative selectivities and better peak shapes for basic analytes. In some cases, C8 columns may be more suitable than C18 columns for separating basic compounds.

Q6: Can adjusting the column temperature improve peak shape?

A6: Yes, increasing the column temperature can sometimes improve peak shape for basic compounds. Higher temperatures can enhance the kinetics of the interaction between the analyte and the stationary phase, leading to more efficient mass transfer and sharper peaks. However, the effect of temperature is compound-dependent and should be evaluated on a case-by-case basis.

Troubleshooting Guide

This guide provides a systematic approach to resolving common peak shape problems encountered during the HPLC analysis of this compound and other basic compounds.

Problem: Peak Tailing

Troubleshooting_Peak_Tailing start Peak Tailing Observed check_ph Is Mobile Phase pH < 3? start->check_ph adjust_ph Adjust Mobile Phase pH to 2.5-3.0 with Formic Acid or TFA check_ph->adjust_ph No check_additive Is a Mobile Phase Additive Used? check_ph->check_additive Yes end_good Peak Shape Improved adjust_ph->end_good add_tfa Add 0.1% TFA to the Mobile Phase check_additive->add_tfa No check_column Is an End-capped, High-Purity Silica Column in Use? check_additive->check_column Yes add_tfa->end_good change_column Switch to an End-capped C18 or C8 Column or a Polar-Embedded Column check_column->change_column No optimize_temp Optimize Column Temperature (e.g., increase in 5°C increments) check_column->optimize_temp Yes change_column->end_good check_overload Is Sample Overload a Possibility? optimize_temp->check_overload dilute_sample Dilute Sample or Reduce Injection Volume check_overload->dilute_sample Yes end_bad Issue Persists - Consult Further check_overload->end_bad No dilute_sample->end_good

Problem: Peak Fronting

Troubleshooting_Peak_Fronting start Peak Fronting Observed check_concentration Is Sample Concentration High? start->check_concentration dilute_sample Dilute Sample or Reduce Injection Volume check_concentration->dilute_sample Yes check_solvent Is Sample Solvent Stronger than Mobile Phase? check_concentration->check_solvent No end_good Peak Shape Improved dilute_sample->end_good dissolve_in_mp Dissolve Sample in Initial Mobile Phase check_solvent->dissolve_in_mp Yes check_temp Is Column Temperature Too Low? check_solvent->check_temp No dissolve_in_mp->end_good increase_temp Increase Column Temperature (e.g., to 35-40°C) check_temp->increase_temp Yes end_bad Issue Persists - Check for Column Collapse check_temp->end_bad No increase_temp->end_good

Data Presentation

The following tables summarize the impact of various chromatographic parameters on the peak shape of basic compounds.

Table 1: Effect of Mobile Phase pH on Peak Asymmetry

CompoundMobile Phase pHAsymmetry Factor (As)
Methamphetamine7.02.35
Methamphetamine3.01.33

Table 2: Effect of Mobile Phase Additives on Peak Tailing of Basic Compounds

Mobile Phase AdditiveGeneral Effect on Peak Tailing
None (neutral pH)Significant tailing
0.1% Formic AcidReduced tailing
0.1% Trifluoroacetic Acid (TFA)Significant reduction in tailing
Triethylamine (TEA)Effective in reducing tailing

Table 3: General Effect of Column Temperature on Peak Shape of Basic Compounds

Column TemperatureGeneral Effect on Peak Shape
AmbientMay exhibit tailing
Elevated (e.g., 40-60°C)Often improves peak symmetry and reduces tailing

Experimental Protocols

Protocol 1: General HPLC Method for the Analysis of this compound

This protocol provides a starting point for the HPLC analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

1. Instrumentation and Columns:

  • HPLC system with a UV or Mass Spectrometry (MS) detector.

  • Recommended columns:

    • End-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm)

    • End-capped C8 column (e.g., 150 mm x 4.6 mm, 5 µm)

    • Polar-embedded column

2. Reagents and Mobile Phase Preparation:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (TFA)

  • Mobile Phase A: 0.1% Formic Acid or 0.1% TFA in Water

  • Mobile Phase B: 0.1% Formic Acid or 0.1% TFA in Acetonitrile

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 35°C

  • Gradient Elution:

    • Start with a low percentage of Mobile Phase B (e.g., 5-10%).

    • Increase to a high percentage of Mobile Phase B (e.g., 90-95%) over 15-20 minutes.

    • Hold at a high percentage for 2-3 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Detection:

    • UV: Monitor at a suitable wavelength (requires determination, as piperazine itself has a weak chromophore).

    • MS: Use an electrospray ionization (ESI) source in positive ion mode.

4. Sample Preparation:

  • Accurately weigh and dissolve the this compound standard or sample in the initial mobile phase composition to a known concentration (e.g., 1 mg/mL).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Protocol 2: Troubleshooting Peak Tailing with Mobile Phase Optimization

This protocol outlines a systematic approach to improving peak shape by modifying the mobile phase.

1. Initial Analysis:

  • Perform an initial injection using a neutral mobile phase (e.g., water and acetonitrile) to establish a baseline chromatogram.

2. pH Adjustment:

  • Prepare a mobile phase with a pH of approximately 3.0 by adding 0.1% formic acid to both the aqueous and organic components.

  • Inject the sample and compare the peak shape to the initial analysis.

3. Addition of TFA:

  • If tailing persists, prepare a mobile phase containing 0.1% TFA in both the aqueous and organic components.

  • Inject the sample and evaluate the peak shape.

4. Buffer Concentration:

  • If further improvement is needed, consider using a buffered mobile phase (e.g., 20-50 mM ammonium formate) adjusted to a low pH with formic acid.

5. Data Analysis:

  • For each condition, calculate the tailing factor and compare the results to determine the optimal mobile phase composition for symmetrical peaks.

Signaling Pathways and Logical Relationships

Peak_Tailing_Causes analyte Basic Analyte (e.g., R-NH3+) interaction Secondary Ionic Interaction analyte->interaction silanol Ionized Silanol Group (Si-O-) silanol->interaction tailing Peak Tailing interaction->tailing

Technical Support Center: Addressing Ion Suppression in LC-MS Analysis of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering ion suppression during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of piperazine derivatives.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why are my piperazine derivatives susceptible to it?

A1: Ion suppression is a phenomenon in LC-MS where the signal intensity of the target analyte is reduced due to the presence of co-eluting compounds from the sample matrix.[1][2] This interference occurs within the ion source of the mass spectrometer, where these matrix components compete with the analyte for ionization, leading to a decreased number of analyte ions reaching the detector.[3] This can result in poor sensitivity, inaccurate quantification, and reduced method reproducibility.[4]

Piperazine derivatives, being basic compounds, are often analyzed using positive electrospray ionization (ESI).[3] This ionization mode is particularly susceptible to ion suppression caused by various matrix components commonly found in biological samples, such as salts, proteins, and especially phospholipids.[4][5]

Q2: I'm observing a significant drop in the signal for my piperazine analyte when analyzing plasma samples compared to a pure standard. How can I confirm this is due to ion suppression?

A2: A common and effective method to diagnose ion suppression is the post-column infusion experiment. This involves infusing a constant flow of your piperazine derivative standard directly into the mass spectrometer while injecting a blank, extracted matrix sample (e.g., plasma extract) onto the LC column. A drop in the baseline signal of your analyte at specific retention times indicates the elution of matrix components that are causing ion suppression.[6]

Q3: What are the primary sources of ion suppression when analyzing piperazine derivatives in biological samples?

A3: The most common sources of ion suppression in the bioanalysis of piperazine derivatives include:

  • Phospholipids: These are major components of cell membranes and are abundant in plasma and serum samples. They are notorious for causing significant ion suppression in positive ESI mode.[4][5]

  • Salts and Buffers: High concentrations of non-volatile salts from buffers or the sample itself can interfere with the ionization process.[6]

  • Endogenous Metabolites: Other small molecules present in the biological matrix can co-elute with your analyte and compete for ionization.

  • Exogenous Contaminants: Plasticizers from collection tubes or other lab consumables can leach into the sample and cause interference.[3]

Q4: What are the most effective strategies to overcome ion suppression for piperazine derivatives?

A4: A multi-pronged approach is often the most effective. This involves a combination of:

  • Optimized Sample Preparation: To remove interfering matrix components before analysis.

  • Chromatographic Separation: To resolve the analyte from co-eluting interferences.

  • Mass Spectrometry Parameter Tuning: To enhance the signal of the analyte relative to the background.

  • Use of an Appropriate Internal Standard: To compensate for any remaining matrix effects.[1]

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating ion suppression for your piperazine derivative analysis.

Step 1: Identify the Source of Ion Suppression

Before implementing solutions, it's crucial to understand when the suppression is occurring.

  • Perform a Post-Column Infusion Experiment: As detailed in Q2 of the FAQs, this will pinpoint the retention times where matrix components are causing suppression.

Step 2: Optimize Sample Preparation

The goal of sample preparation is to remove as much of the interfering matrix as possible while recovering a high percentage of your analyte.

  • Protein Precipitation (PPT): This is a simple and fast method but is often the least effective at removing phospholipids, a major source of ion suppression.[7]

  • Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT. By carefully selecting the extraction solvent and adjusting the pH, you can selectively extract the basic piperazine derivatives while leaving many interfering components in the aqueous phase.[5]

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing matrix components. Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange retention mechanisms, is particularly effective for extracting basic compounds like piperazine derivatives from complex matrices and can significantly reduce ion suppression.[7]

Step 3: Refine Chromatographic Conditions

If sample preparation alone is insufficient, optimizing the LC method can further separate your analyte from interfering compounds.

  • Modify the Mobile Phase: Adjusting the pH of the mobile phase can alter the retention of basic piperazine derivatives relative to phospholipids.[7]

  • Adjust the Gradient: A longer, shallower gradient can improve the resolution between your analyte and co-eluting matrix components.

  • Change the Stationary Phase: If co-elution persists, consider a column with a different selectivity.

Step 4: Adjust Mass Spectrometer Settings

Fine-tuning the MS parameters can help to maximize the signal of your piperazine derivative.

  • Optimize Ion Source Parameters: Carefully tune the capillary voltage, nebulizing gas pressure, and desolvation temperature to favor the ionization of your analyte.

  • Consider a Different Ionization Technique: While ESI is common, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to ion suppression for certain compounds.[8]

Quantitative Data Summary

The following table summarizes the typical effectiveness of different sample preparation techniques in reducing matrix effects for basic analytes like piperazine derivatives.

Sample Preparation TechniqueAnalyte RecoveryMatrix Effect ReductionThroughputCost
Protein Precipitation (PPT) Good to ExcellentLowHighLow
Liquid-Liquid Extraction (LLE) VariableModerateModerateLow
Solid-Phase Extraction (SPE) ExcellentHighModerate to HighHigh
Mixed-Mode SPE ExcellentVery HighModerate to HighHigh

This table provides a general comparison. Actual performance may vary depending on the specific analyte and matrix.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment

Objective: To identify regions of ion suppression in the chromatogram.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-union

  • Standard solution of your piperazine derivative (e.g., 100 ng/mL in mobile phase)

  • Blank, extracted biological matrix (e.g., plasma extract prepared by your current method)

Procedure:

  • Set up the LC system with your analytical column and mobile phases.

  • Disconnect the LC outlet from the MS ion source.

  • Connect the LC outlet to one inlet of a tee-union.

  • Connect the outlet of the syringe pump, containing your analyte standard solution, to the other inlet of the tee-union.

  • Connect the outlet of the tee-union to the MS ion source.

  • Begin infusing the standard solution at a low, constant flow rate (e.g., 10 µL/min).

  • Once a stable signal for your analyte is observed in the MS, start the LC gradient and inject the blank matrix extract.

  • Monitor the signal of your analyte. Any significant drop in the signal indicates ion suppression at that retention time.

Protocol 2: Mixed-Mode Solid-Phase Extraction (SPE) for Piperazine Derivatives from Plasma

Objective: To effectively remove matrix interferences and achieve high recovery of piperazine derivatives.

Materials:

  • Mixed-mode SPE cartridges (e.g., polymeric with both reversed-phase and cation-exchange properties)

  • Plasma sample containing the piperazine derivative

  • Internal standard solution

  • Methanol

  • Deionized water

  • Acidic solution (e.g., 2% formic acid in water)

  • Basic elution solvent (e.g., 5% ammonium hydroxide in methanol)

  • Vacuum manifold

Procedure:

  • Sample Pre-treatment: To 100 µL of plasma, add the internal standard. Dilute with 200 µL of the acidic solution. Vortex to mix.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash 1: 1 mL of the acidic solution.

    • Wash 2: 1 mL of methanol.

  • Elution: Elute the piperazine derivatives with 1 mL of the basic elution solvent.

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS analysis.

Visualizations

IonSuppressionMechanism cluster_LC LC Eluent cluster_ESI Electrospray Ion Source cluster_MS Mass Spectrometer Analyte Piperazine Derivative Droplet Charged Droplet Analyte->Droplet Enters Matrix Matrix Component (e.g., Phospholipid) Matrix->Droplet Enters AnalyteIon Analyte Ion [M+H]+ Droplet->AnalyteIon Ion Evaporation (Ideal) SuppressedSignal Suppressed Signal Droplet->SuppressedSignal Competition for Ionization (Suppression)

Caption: Mechanism of Ion Suppression in the ESI Source.

TroubleshootingWorkflow Start Poor Signal/ Inconsistent Results CheckSuppression Diagnose Ion Suppression (Post-Column Infusion) Start->CheckSuppression SuppressionConfirmed Ion Suppression Confirmed? CheckSuppression->SuppressionConfirmed OptimizeSamplePrep Optimize Sample Preparation (LLE, SPE) SuppressionConfirmed->OptimizeSamplePrep Yes NoSuppression Investigate Other Causes (e.g., sample degradation, instrument issue) SuppressionConfirmed->NoSuppression No OptimizeLC Optimize LC Method OptimizeSamplePrep->OptimizeLC OptimizeMS Optimize MS Parameters OptimizeLC->OptimizeMS ReEvaluate Re-evaluate Performance OptimizeMS->ReEvaluate ReEvaluate->SuppressionConfirmed End Method Optimized ReEvaluate->End Successful

Caption: Troubleshooting Workflow for Ion Suppression.

SamplePrepComparison Title Sample Preparation Strategy Comparison PPT Protein Precipitation (PPT) + Fast & Simple + Low Cost - Low Selectivity - High Ion Suppression LLE Liquid-Liquid Extraction (LLE) + Moderate Selectivity + Low Cost - Emulsion Formation - Solvent Intensive SPE Solid-Phase Extraction (SPE) + High Selectivity + High Recovery - Higher Cost - Method Development MixedModeSPE Mixed-Mode SPE + Very High Selectivity + Excellent for Basic Drugs - Highest Cost - More Complex

Caption: Comparison of Sample Preparation Techniques.

References

Technical Support Center: Troubleshooting NMR Signal Broadening for 1-(2-Fluoroethyl)piperazine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving NMR signal broadening issues encountered with 1-(2-fluoroethyl)piperazine analogues.

Frequently Asked Questions (FAQs)

Q1: Why are the proton signals of the piperazine ring in my this compound analogue broad?

A1: Broadening of the piperazine ring proton signals is a common observation and can be attributed to several factors:

  • Conformational Exchange: The piperazine ring undergoes a dynamic "chair-chair" interconversion. If the rate of this exchange is on the same timescale as the NMR experiment, it can lead to significant peak broadening.[1][2][3]

  • Nitrogen Quadrupolar Broadening: The ¹⁴N nuclei in the piperazine ring are quadrupolar. This can lead to faster relaxation of adjacent protons, causing their signals to broaden. The closer a proton is to the nitrogen, the more pronounced this effect can be.[3][4][5]

  • Intermediate pH: The protonation state of the two nitrogen atoms in the piperazine ring is pH-dependent. At a pH close to the pKa of the piperazine nitrogens, chemical exchange between the protonated and deprotonated forms can occur at a rate that causes signal broadening.[6][7][8]

  • Viscosity and Aggregation: At high concentrations, intermolecular interactions or aggregation can slow down molecular tumbling, leading to broader signals.[9]

Q2: My ¹⁹F NMR spectrum shows a broad signal. What are the likely causes?

A2: Signal broadening in ¹⁹F NMR for your this compound analogue can be caused by:

  • Chemical Shift Anisotropy (CSA): The chemical shift of fluorine is highly sensitive to its orientation with respect to the magnetic field. For larger molecules or in viscous solutions where molecular motion is restricted, CSA becomes a dominant relaxation mechanism, leading to broad lines, especially at higher magnetic field strengths.[10][11]

  • Dipole-Dipole Interactions: Interactions with nearby protons can also contribute to the relaxation and broadening of the ¹⁹F signal.[10]

  • Conformational Heterogeneity: If the fluoroethyl side chain can adopt multiple conformations that are slowly interconverting on the NMR timescale, this can result in the observation of a broad, averaged signal or multiple overlapping broad signals.[12]

Q3: Can the solvent I use affect signal broadening?

A3: Yes, the choice of deuterated solvent can significantly impact your NMR spectrum. Aromatic solvents like benzene-d₆ can induce different chemical shifts compared to chloroform-d, potentially resolving overlapping signals.[3] Solvent viscosity also plays a role; more viscous solvents can lead to broader peaks due to slower molecular tumbling.[9] For compounds with exchangeable protons, the solvent can affect the rate of exchange.[13]

Q4: How does temperature affect the NMR spectrum of my piperazine analogue?

A4: Temperature is a critical parameter for analyzing molecules with dynamic processes like piperazine analogues.[3]

  • Increasing Temperature: Can increase the rate of conformational exchange. If the exchange becomes fast enough, you may observe sharper, averaged signals.[9]

  • Decreasing Temperature: Can slow down the exchange processes. This may "freeze out" different conformations, resulting in multiple, sharper signals for each distinct conformer.[1][2][9]

Q5: What is the "D₂O shake" and how can it help?

A5: The "D₂O shake" is a simple experiment to identify exchangeable protons, such as the N-H proton in a secondary piperazine.[14][15] By adding a drop of deuterium oxide (D₂O) to your NMR sample and shaking it, the N-H protons will exchange with deuterium. Since deuterium is not observed in a standard ¹H NMR experiment, the N-H signal will decrease in intensity or disappear completely, confirming its assignment.[15]

Troubleshooting Guides

Guide 1: Broad ¹H NMR Signals in the Piperazine Ring

If you observe broad signals for the protons on the piperazine ring, follow this troubleshooting workflow:

Troubleshooting Workflow for Broad Piperazine ¹H Signals

Start Broad Piperazine ¹H Signals VT_NMR Run Variable Temperature (VT) NMR Start->VT_NMR LowT Decrease Temperature VT_NMR->LowT HighT Increase Temperature VT_NMR->HighT Result_LowT Signals sharpen into multiple peaks? (Slow exchange) LowT->Result_LowT Result_HighT Signals sharpen into averaged peaks? (Fast exchange) HighT->Result_HighT Conclusion_Conformational Broadening due to conformational exchange. Result_LowT->Conclusion_Conformational Yes Adjust_pH Adjust Sample pH Result_LowT->Adjust_pH No Result_HighT->Conclusion_Conformational Yes Result_HighT->Adjust_pH No Acidify Add a trace of acid (e.g., DCl) Adjust_pH->Acidify Result_pH Signals sharpen? Acidify->Result_pH Conclusion_pH Broadening due to intermediate proton exchange. Result_pH->Conclusion_pH Yes Check_Sample Check Sample Preparation Result_pH->Check_Sample No Dilute Dilute Sample Check_Sample->Dilute Result_Dilute Signals sharpen? Dilute->Result_Dilute Conclusion_Conc Broadening due to high concentration/aggregation. Result_Dilute->Conclusion_Conc Yes D2O_Shake Perform D₂O Shake Result_Dilute->D2O_Shake No Result_D2O N-H signal disappears? D2O_Shake->Result_D2O Conclusion_NH Confirm N-H proton. Result_D2O->Conclusion_NH Yes

Caption: Troubleshooting workflow for broad ¹H NMR signals of the piperazine ring.

Guide 2: Broad ¹⁹F NMR Signal

If you observe a broad signal in your ¹⁹F NMR spectrum, consider the following steps:

Troubleshooting Workflow for Broad ¹⁹F NMR Signal

Start Broad ¹⁹F Signal VT_NMR Run Variable Temperature (VT) NMR Start->VT_NMR HighT Increase Temperature VT_NMR->HighT Result_HighT Signal sharpens? HighT->Result_HighT Conclusion_CSA Broadening likely due to CSA and slow molecular tumbling. Result_HighT->Conclusion_CSA Yes Check_Purity Check for Paramagnetic Impurities Result_HighT->Check_Purity No Result_Purity Impurities present? Check_Purity->Result_Purity Purify Re-purify sample Result_Purity->Purify Yes Change_Solvent Change Solvent Result_Purity->Change_Solvent No Conclusion_Purity Broadening due to paramagnetic impurities. Purify->Conclusion_Purity Result_Solvent Signal sharpens? Change_Solvent->Result_Solvent Conclusion_Solvent Solvent viscosity or interaction was the issue. Result_Solvent->Conclusion_Solvent Yes

Caption: Troubleshooting workflow for a broad ¹⁹F NMR signal.

Experimental Protocols

Protocol 1: Variable Temperature (VT) NMR

  • Sample Preparation: Prepare your sample as usual in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Toluene-d₈). Ensure the sample is properly shimmed at room temperature.[16]

  • Initial Spectrum: Acquire a standard ¹H or ¹⁹F NMR spectrum at room temperature (e.g., 298 K) as a baseline.

  • High-Temperature Spectra: Gradually increase the temperature in increments of 10-20 K. Allow the temperature to equilibrate for 5-10 minutes at each step before re-shimming and acquiring a new spectrum. Continue until the signals of interest sharpen or until you approach the solvent's boiling point.[9][17]

  • Low-Temperature Spectra: Cool the sample in increments of 10-20 K from room temperature. Allow for equilibration and re-shim at each temperature. Acquire spectra until you observe sharpening of broad signals into distinct peaks or until the solvent begins to freeze.[9][17]

  • Data Analysis: Analyze the spectra at different temperatures to identify coalescence points and determine the nature of the dynamic process.

Protocol 2: pH Adjustment

  • Sample Preparation: Dissolve your compound in a suitable deuterated solvent that can support a pH range, such as D₂O or Methanol-d₄.

  • Initial Spectrum: Acquire an NMR spectrum of the untreated sample.

  • Acidification: Prepare a dilute solution of DCl in D₂O. Add a very small, sub-microliter amount to your NMR tube, mix thoroughly, and re-acquire the spectrum. The goal is to fully protonate the piperazine nitrogens.

  • Basification: If acidification does not resolve the broadening, prepare a new sample. Prepare a dilute solution of a non-interfering base (e.g., NaOD in D₂O). Add a small amount to your sample to deprotonate the piperazine nitrogens and acquire a spectrum.

  • Analysis: Compare the spectra at different pH values. Sharpening of signals upon acidification or basification indicates that the broadening was due to proton exchange at an intermediate pH.[7][18]

Data Presentation

Table 1: Typical ¹H NMR Chemical Shift Ranges for Piperazine Analogues

ProtonsTypical Chemical Shift Range (ppm)Notes
Piperazine Ring Protons2.5 - 4.0Highly dependent on substitution, protonation state, and solvent. Can appear as broad singlets or complex multiplets.[19][20][21]
Fluoroethyl -CH₂-N2.6 - 3.0
Fluoroethyl -CH₂-F4.5 - 4.8Will be a triplet due to coupling with adjacent -CH₂- and a doublet of triplets due to coupling with ¹⁹F.

Table 2: Typical ¹⁹F NMR Chemical Shift Ranges and Coupling Constants

Functional GroupTypical ¹⁹F Chemical Shift Range (ppm) (vs. CFCl₃)Typical Coupling Constants
Aliphatic Fluorine (R-CH₂-F)-210 to -240²JHF ≈ 47-50 Hz, ³JHH ≈ 25-30 Hz

Note: Chemical shifts are highly sensitive to the molecular environment and can vary.[22][23]

References

Technical Support Center: Enhancing Radiolabeling Efficiency of ¹⁸F-Fluoroethyl Piperazines for PET

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the radiolabeling efficiency of ¹⁸F-fluoroethyl piperazines for Positron Emission Tomography (PET).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the radiolabeling process.

Question 1: Why is my radiochemical yield (RCY) of ¹⁸F-fluoroethylated piperazine consistently low?

Answer: Low radiochemical yields can arise from several factors, ranging from the quality of the reagents to suboptimal reaction conditions. Below are potential causes and corresponding troubleshooting steps.

  • Inefficient [¹⁸F]Fluoride Trapping and Elution: The reactivity of the [¹⁸⁸F]fluoride is paramount for a successful radiolabeling reaction.

    • Troubleshooting:

      • Anion Exchange Cartridge: Verify the capacity and condition of the anion exchange cartridge (e.g., QMA). Ensure it is properly preconditioned according to the manufacturer's protocol. If the cartridge is old or has been used multiple times, replace it with a new one.

      • Elution Efficiency: Confirm the composition and volume of the eluent, which is typically a solution of a phase transfer catalyst (e.g., Kryptofix 2.2.2) and a weak base (e.g., K₂CO₃) in an acetonitrile/water mixture. Ensure complete elution of the [¹⁸F]fluoride from the cartridge. Incomplete elution will directly result in lower amounts of available radioactivity for the reaction.

  • Presence of Water in the Reaction Mixture: Water can significantly reduce the nucleophilicity of [¹⁸F]fluoride, thereby decreasing the efficiency of the substitution reaction.[1]

    • Troubleshooting:

      • Azeotropic Drying: Optimize the azeotropic drying step to ensure the complete removal of water from the [¹⁸F]fluoride eluate. This is typically achieved by heating the eluate in the presence of acetonitrile under a stream of inert gas (e.g., nitrogen or argon). Ensure the drying temperature and time are sufficient.

      • Anhydrous Solvents: Use anhydrous solvents, particularly for dissolving the piperazine precursor. The presence of moisture in the solvent can compromise the reaction.

  • Suboptimal Reaction Conditions: The temperature, reaction time, and precursor concentration are critical parameters that must be optimized.

    • Troubleshooting:

      • Temperature: Ensure the reaction vessel reaches and maintains the optimal temperature for the nucleophilic substitution. This is often in the range of 80-120°C. Lower temperatures may lead to incomplete reactions, while excessively high temperatures can cause degradation of the precursor or the product.

      • Time: Verify that the reaction time is sufficient for the reaction to proceed to completion. Monitor the reaction progress at different time points to determine the optimal duration.

      • Precursor Amount: The concentration of the piperazine precursor can influence the RCY. Too little precursor may result in unreacted [¹⁸F]fluoride, while too much can complicate the purification process. It is advisable to perform small-scale experiments to determine the optimal precursor concentration.

  • Degradation of the Precursor: The piperazine precursor may be sensitive to the reaction conditions, particularly the presence of a strong base or high temperatures.

    • Troubleshooting:

      • Base Selection: If precursor degradation is suspected, consider using a weaker base or a different phase transfer catalyst system that allows for milder reaction conditions.

      • Precursor Quality: Ensure the precursor is of high quality and has been stored under appropriate conditions (cool, dry, and protected from light) to prevent degradation.

Question 2: I am observing significant radioactive impurities in my final product. How can I improve the radiochemical purity?

Answer: The presence of radioactive impurities can be due to side reactions or incomplete purification.

  • Side Reactions: Besides the desired N-fluoroethylation, other reactions can occur, leading to the formation of byproducts.

    • Troubleshooting:

      • O-alkylation vs. N-alkylation: If the piperazine precursor also contains a hydroxyl group, O-alkylation can compete with the desired N-alkylation. The presence of residual water can promote O-alkylation.[2] Ensuring a thoroughly dry reaction environment is crucial to favor N-alkylation.[2]

      • Di-alkylation: If the piperazine has two secondary amine groups, di-fluoroethylation can occur. To minimize this, consider using a protecting group strategy for one of the amines or carefully controlling the stoichiometry of the reactants.

  • Ineffective Purification: The purification method must be able to effectively separate the desired product from unreacted [¹⁸F]fluoride and any radioactive byproducts.

    • Troubleshooting:

      • Solid-Phase Extraction (SPE): SPE is a common method for purifying ¹⁸F-labeled compounds. The choice of SPE cartridge is critical. A combination of cartridges, such as a strong cation exchange (SCX) cartridge followed by a reverse-phase (e.g., C18) cartridge, can be effective.

      • High-Performance Liquid Chromatography (HPLC): For the highest purity, semi-preparative HPLC is the method of choice. Optimize the HPLC conditions (column, mobile phase, flow rate) to achieve good separation of the product from impurities.

Frequently Asked Questions (FAQs)

Q1: What is the typical radiochemical yield (RCY) I should expect for the ¹⁸F-fluoroethylation of a piperazine derivative?

A1: The RCY can vary significantly depending on the specific piperazine precursor, the reaction conditions, and the purification method. However, decay-corrected RCYs in the range of 20-60% are commonly reported in the literature for optimized procedures.

Q2: What are the most common leaving groups used on the ethyl moiety for ¹⁸F-fluoroethylation?

A2: The most common precursors for introducing the fluoroethyl group are 2-bromoethyl tosylate, 2-bromoethyl triflate, and ethylene glycol-1,2-ditosylate. The choice of leaving group can impact the reactivity and the reaction conditions required. To enhance the efficiency of the reaction, 1-bromo-2-[¹⁸F]fluoroethane can be converted in situ to the more reactive 1-iodo-2-[¹⁸F]fluoroethane or 2-[¹⁸F]fluoroethyl triflate.[1]

Q3: How critical is the choice of solvent for the reaction?

A3: The choice of solvent is very important. Polar aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are typically used because they can dissolve the polar reactants and effectively solvate the cations, leaving the [¹⁸F]fluoride anion more reactive. The boiling point of the solvent should also be considered in relation to the required reaction temperature.

Q4: Can I use a microwave reactor to improve the efficiency of the ¹⁸F-fluoroethylation?

A4: Yes, microwave-assisted synthesis can be a very effective way to accelerate the reaction and improve the RCY. The rapid and efficient heating provided by microwaves can significantly reduce reaction times, which is highly advantageous when working with the short-lived ¹⁸F isotope.

Q5: What are the key quality control tests I should perform on my final product?

A5: The key quality control tests for an ¹⁸F-labeled PET radiopharmaceutical include:

  • Radiochemical Purity: Typically determined by radio-HPLC or radio-TLC to ensure that the radioactivity is associated with the desired compound.

  • Radiochemical Identity: Confirmed by co-elution with a non-radioactive standard of the same compound in an HPLC system.

  • Molar Activity: This is a measure of the radioactivity per mole of the compound and is important for receptor-based imaging agents.

  • Residual Solvents: Analysis by gas chromatography (GC) to ensure that the levels of any residual solvents from the synthesis are within acceptable limits.

  • pH and Sterility: The final product for injection must have a physiologically acceptable pH and be sterile.

Data Presentation

Table 1: Comparison of Purification Methods for ¹⁸F-labeled Piperazine Derivatives

Purification MethodTypical Radiochemical Yield (Decay-Corrected)Typical Radiochemical PuritySynthesis TimeNotes
SPE (Single Cartridge) 20-40%>95%30-45 minFaster and simpler, but may not remove all impurities.
SPE (Combined Cartridges) 25-50%>98%35-50 minImproved purity over single cartridge SPE.
HPLC 15-35%>99%50-70 minGold standard for purity, but can be slower and lead to lower isolated yields due to losses during the process.

Table 2: Influence of Reaction Parameters on Radiochemical Yield

ParameterCondition 1RCY (Decay-Corrected)Condition 2RCY (Decay-Corrected)General Trend
Temperature 80°C25%110°C45%Higher temperatures generally increase RCY up to a point, beyond which degradation may occur.
Reaction Time 5 min30%15 min48%Longer reaction times usually lead to higher yields until the reaction reaches completion or side reactions become significant.
Precursor Amount 5 mg35%10 mg42%Increasing precursor amount can improve RCY but may complicate purification.
Base K₂CO₃40%Cs₂CO₃45%The choice of base can influence the reaction rate and yield.

Experimental Protocols

Protocol 1: General Procedure for Manual ¹⁸F-Fluoroethylation of a Piperazine Precursor

  • [¹⁸F]Fluoride Trapping and Elution:

    • Load the cyclotron-produced [¹⁸F]fluoride in [¹⁸O]water onto a pre-conditioned anion exchange cartridge (e.g., QMA).

    • Wash the cartridge with sterile water to remove any impurities.

    • Elute the [¹⁸F]fluoride into a reaction vessel using a solution of Kryptofix 2.2.2 (5 mg in 0.5 mL acetonitrile) and K₂CO₃ (1 mg in 0.1 mL water).

  • Azeotropic Drying:

    • Heat the reaction vessel to 110°C under a gentle stream of nitrogen gas.

    • Add 0.5 mL of anhydrous acetonitrile and continue heating until the solvent has completely evaporated.

    • Repeat the addition and evaporation of anhydrous acetonitrile two more times to ensure the [¹⁸F]fluoride/K₂₂₂ complex is completely dry.

  • Radiolabeling Reaction:

    • Dissolve the piperazine precursor (5-10 mg) in 0.5 mL of anhydrous DMSO.

    • Add the precursor solution to the dried [¹⁸F]fluoride/K₂₂₂ complex.

    • Add the fluoroethylating agent (e.g., 1,2-ditosyloxyethane, 10-15 mg) to the reaction vessel.

    • Seal the reaction vessel and heat at 100-120°C for 10-15 minutes.

  • Purification:

    • Cool the reaction vessel to room temperature.

    • Dilute the reaction mixture with 1 mL of water.

    • Load the diluted mixture onto a pre-conditioned C18 SPE cartridge.

    • Wash the cartridge with water (5 mL) to remove unreacted [¹⁸F]fluoride and polar impurities.

    • Elute the desired product from the cartridge with ethanol or acetonitrile (1-2 mL).

    • For higher purity, the crude product can be purified by semi-preparative HPLC.

  • Formulation:

    • If purified by SPE, evaporate the elution solvent under a stream of nitrogen.

    • Reconstitute the final product in a sterile saline solution containing a small amount of ethanol (e.g., <10%) for injection.

    • Pass the final solution through a sterile 0.22 µm filter.

Mandatory Visualizations

experimental_workflow cluster_preparation [¹⁸F]Fluoride Preparation cluster_synthesis Radiolabeling cluster_purification Purification & Formulation start Cyclotron Production of [¹⁸F]Fluoride in [¹⁸O]H₂O trap Trap [¹⁸F]Fluoride on Anion Exchange Cartridge start->trap elute Elute with K₂₂₂/K₂CO₃ in ACN/H₂O trap->elute dry Azeotropic Drying elute->dry react Add Piperazine Precursor & Fluoroethylating Agent (e.g., 1,2-ditosyloxyethane) in Anhydrous Solvent dry->react heat Heat Reaction (e.g., 100-120°C, 10-15 min) react->heat purify Purify via SPE or HPLC heat->purify formulate Formulate in Sterile Saline purify->formulate qc Quality Control (RC Purity, Molar Activity, etc.) formulate->qc end Final ¹⁸F-Fluoroethyl Piperazine Product qc->end troubleshooting_logic cluster_fluoride [¹⁸F]Fluoride Activity cluster_reaction Reaction Conditions cluster_precursor Precursor Issues start Low Radiochemical Yield? check_trapping Check Cartridge & Elution start->check_trapping Yes optimize_temp Optimize Temperature start->optimize_temp Yes check_quality Verify Precursor Quality & Storage start->check_quality Yes check_drying Ensure Anhydrous Conditions check_trapping->check_drying end_node Improved RCY check_drying->end_node optimize_time Optimize Time optimize_temp->optimize_time optimize_precursor Optimize Precursor Concentration optimize_time->optimize_precursor optimize_precursor->end_node check_side_reactions Investigate Side Reactions check_quality->check_side_reactions check_side_reactions->end_node

References

Purification strategies for removing byproducts from 1-(2-Fluoroethyl)piperazine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the purification of compounds synthesized using 1-(2-fluoroethyl)piperazine.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of N-substituted piperazine products derived from reactions with this compound.

Q1: What are the most common impurities I should expect in my reaction mixture?

A1: The most prevalent impurities are typically unreacted starting materials, including any leftover this compound, and the undesired 1,4-disubstituted piperazine byproduct.[1] Depending on the specific reaction, byproducts from side reactions of your other reactants may also be present.

Q2: I'm observing a significant amount of the 1,4-disubstituted byproduct. How can I minimize its formation?

A2: The formation of the 1,4-disubstituted byproduct is a common challenge. To favor mono-substitution, you can employ several strategies:

  • Stoichiometric Control: Carefully controlling the reactant stoichiometry is crucial. Using a slight excess of the amine that is being alkylated by the this compound can help minimize the formation of the disubstituted product.[1]

  • Slow Addition: Adding the this compound slowly to the reaction mixture can help maintain a low concentration, reducing the likelihood of a second alkylation on the desired product.

  • Protecting Groups: For more controlled synthesis, consider using a mono-protected piperazine derivative in your initial synthetic design, if applicable.[2]

Q3: My product is an oil and is difficult to purify. What can I do?

A3: It is common for free-base piperazine derivatives to be oils at room temperature. To facilitate handling and purification, consider converting the oily product into a solid salt.[1] This is often achieved by dissolving the oil in a suitable organic solvent and adding a solution of an acid, such as hydrogen chloride (HCl), to precipitate the corresponding salt, which can then be purified by recrystallization.[1]

Q4: I'm seeing significant tailing or streaking of my product on the TLC plate and column chromatography. What causes this and how can I fix it?

A4: Tailing is a frequent issue when purifying basic compounds like piperazine derivatives on standard silica gel. The basic nitrogen atoms in the piperazine ring can interact strongly with the acidic silanol groups on the silica surface, leading to poor separation.[1] To mitigate this, add a small amount of a basic modifier to your eluent. Common choices include:

  • Triethylamine (TEA): Typically added at a concentration of 0.1-1% (v/v).[1]

  • Ammonia in Methanol: A solution of ammonia in methanol can also be effective.[1]

Q5: How do I choose the right solvent system for column chromatography?

A5: The ideal solvent system for column chromatography will depend on the polarity of your specific product. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[1] It is essential to first perform thin-layer chromatography (TLC) to determine an appropriate solvent ratio. Aim for an Rf value for your desired product in the range of 0.2 to 0.4 for optimal separation.[1]

Data Presentation: Purification Strategies

The following tables summarize common purification techniques and solvent systems for piperazine derivatives. These should be considered as starting points and may require optimization for your specific product.

Table 1: Column Chromatography Conditions for Piperazine Derivatives

Stationary PhaseCommon Eluent SystemsModifier for Basic Compounds
Silica GelHexanes/Ethyl Acetate0.1-1% Triethylamine
Silica GelDichloromethane/Methanol1-2% Ammonia in Methanol
Alumina (Basic)Hexanes/Ethyl AcetateNot always necessary

Table 2: Recrystallization Solvents for Piperazine Derivatives and their Salts

Compound TypeCommon Solvents/Solvent Pairs
Free Base (if solid)Ethanol, Isopropanol, Heptanes/Ethyl Acetate
Hydrochloride SaltEthanol/Water, Methanol/Water, Isopropanol

Experimental Protocols

The following are generalized experimental protocols for the workup and purification of products from reactions involving this compound. Note: These protocols may require optimization based on the specific properties of your compound.

Protocol 1: General Aqueous Workup and Extraction

Objective: To separate the basic product from acidic and neutral impurities and water-soluble starting materials.

Materials:

  • Reaction mixture

  • Deionized water

  • 1M Sodium hydroxide (NaOH) solution or saturated sodium bicarbonate (NaHCO₃) solution

  • Organic extraction solvent (e.g., dichloromethane, ethyl acetate)

  • Brine (saturated NaCl solution)

  • Anhydrous drying agent (e.g., Na₂SO₄, MgSO₄)

Procedure:

  • Quenching: Cool the reaction mixture to room temperature. If the reaction was performed in a water-miscible solvent, dilute it with water.

  • Basification: Adjust the pH of the aqueous mixture to >9 with 1M NaOH or saturated NaHCO₃ solution to ensure the piperazine product is in its free base form.[1]

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., dichloromethane) three times.[1]

  • Washing: Combine the organic layers and wash with brine to remove residual water and some water-soluble impurities.[1]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[1]

Protocol 2: Purification by Silica Gel Column Chromatography

Objective: To separate the desired product from byproducts and unreacted starting materials based on polarity.

Materials:

  • Crude product

  • Silica gel

  • Eluent (e.g., hexanes/ethyl acetate with 0.5% triethylamine)

  • TLC plates and chamber

  • Collection tubes

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude product and spot it on a TLC plate. Develop the plate with various solvent systems to find an eluent that provides good separation, with an Rf value for the product between 0.2 and 0.4.[1]

  • Column Packing: Prepare a silica gel column using the chosen eluent.

  • Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and load it onto the column. Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Purification by Recrystallization of a Hydrochloride Salt

Objective: To purify a solid product by converting it to its hydrochloride salt and recrystallizing it.

Materials:

  • Crude or purified oily product

  • Anhydrous solvent (e.g., diethyl ether, isopropanol)

  • HCl solution (e.g., 2M in diethyl ether)

  • Recrystallization solvent (e.g., ethanol, isopropanol)

Procedure:

  • Salt Formation: Dissolve the oily product in a minimal amount of an anhydrous solvent. While stirring, add the HCl solution dropwise until the mixture is acidic and a precipitate forms.[1]

  • Isolation of Crude Salt: Collect the precipitated hydrochloride salt by vacuum filtration and wash it with a small amount of cold solvent.

  • Recrystallization: a. Transfer the crude salt to a clean flask. b. Add a minimal amount of the hot recrystallization solvent until the solid just dissolves. c. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. d. Collect the purified crystals by vacuum filtration, wash with a small amount of cold recrystallization solvent, and dry under vacuum.[1]

Visualizations

The following diagrams illustrate common workflows for the purification of piperazine derivatives.

G cluster_0 Initial Workup cluster_1 Purification Options Reaction Mixture Reaction Mixture Aqueous Workup Aqueous Workup Reaction Mixture->Aqueous Workup Quench & Basify Extraction Extraction Aqueous Workup->Extraction Organic Solvent Crude Product Crude Product Extraction->Crude Product Dry & Concentrate Column Chromatography Column Chromatography Crude Product->Column Chromatography If mixture Salt Formation Salt Formation Crude Product->Salt Formation If oil Pure Product (Oil or Solid) Pure Product (Oil or Solid) Column Chromatography->Pure Product (Oil or Solid) Recrystallization Recrystallization Salt Formation->Recrystallization Purify solid salt Pure Product (Solid Salt) Pure Product (Solid Salt) Recrystallization->Pure Product (Solid Salt)

Caption: General purification workflow for products of this compound reactions.

G start Crude Product tlc TLC Analysis to find eluent (Rf ~0.2-0.4) start->tlc column_prep Pack Silica Gel Column tlc->column_prep load Load Crude Product column_prep->load elute Elute with Solvent System (+ Basic Modifier, e.g., TEA) load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine concentrate Concentrate to yield Pure Product combine->concentrate

References

Technical Support Center: Overcoming Solubility Issues of 1-(2-Fluoroethyl)piperazine Derivatives in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 1-(2-Fluoroethyl)piperazine derivatives in their experimental workflows. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice and detailed experimental protocols to address these common issues.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative is showing poor solubility in my aqueous assay buffer, leading to inconsistent results. What are the initial steps I should take?

A1: Poor aqueous solubility is a common challenge for many organic compounds, including some piperazine derivatives. The initial steps to address this involve simple modifications to your experimental setup. We recommend a systematic approach, starting with the simplest and most common techniques. First, determine the kinetic solubility of your compound in your specific assay buffer to establish a baseline. Then, consider pH adjustment, as the piperazine moiety is basic and its ionization state is pH-dependent. If these initial steps are insufficient, the use of a co-solvent like DMSO at a low final concentration is a standard practice.

Q2: How does pH affect the solubility of my this compound derivative?

A2: The piperazine ring in your derivative contains two nitrogen atoms that can be protonated, forming a more soluble salt form at acidic pH. By lowering the pH of your aqueous buffer, you can increase the proportion of the protonated, and thus more soluble, form of your compound. It is advisable to determine the pH-solubility profile of your specific derivative to identify the optimal pH range for your experiments.

Q3: What are co-solvents and how can they help improve the solubility of my compound?

A3: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of hydrophobic compounds.[1] Common co-solvents used in biological assays include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycol (PEG).[1] These solvents can help to disrupt the hydrogen bonding network of water and create a more favorable environment for the dissolution of nonpolar molecules. It is crucial to use the lowest effective concentration of the co-solvent, as high concentrations can be toxic to cells or interfere with assay components.[1]

Q4: I've tried pH adjustment and co-solvents, but my compound still precipitates. What are the next steps?

A4: If basic techniques are not sufficient, you may need to consider more advanced formulation strategies. These include salt formation, the use of cyclodextrins, or creating a nanosuspension. Salt formation, by reacting your basic piperazine derivative with an acid, can significantly improve aqueous solubility.[1] Cyclodextrins are cyclic oligosaccharides that can encapsulate your compound, forming an inclusion complex with enhanced solubility.[2] Nanosuspensions involve reducing the particle size of your compound to the nanometer range, which increases the surface area and dissolution rate.[1]

Q5: Are there any potential downsides to using these solubility enhancement techniques?

A5: Yes, each method has potential limitations. High concentrations of co-solvents can be toxic to cells and may affect the activity of enzymes or proteins in your assay.[1] pH adjustments may not be compatible with your biological system, as cells and proteins are sensitive to pH changes. Salt formation may not always lead to a stable, soluble product. Cyclodextrins can sometimes interact with other components of your assay. It is essential to include proper vehicle controls in your experiments to account for any potential effects of the solubilization method itself.

Troubleshooting Guides

Issue 1: Compound Precipitation Upon Dilution of DMSO Stock Solution into Aqueous Buffer

  • Observation: A cloudy or hazy solution, or visible precipitate forms immediately upon diluting a concentrated DMSO stock of your this compound derivative into your aqueous assay buffer.

  • Possible Cause: The final concentration of the compound in the aqueous buffer exceeds its thermodynamic or kinetic solubility limit. The abrupt change in solvent polarity from DMSO to the aqueous buffer causes the compound to crash out of solution.

  • Troubleshooting Steps:

    • Lower the Final Concentration: The most straightforward solution is to test a lower final concentration of your compound in the assay.

    • Optimize Co-solvent Concentration: If your assay can tolerate it, slightly increasing the final concentration of DMSO (e.g., from 0.1% to 0.5%) might be sufficient to keep the compound in solution. Always check for solvent effects on your assay.

    • Use a Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can sometimes prevent immediate precipitation.

    • Gentle Warming and Sonication: Briefly warming the solution (e.g., to 37°C) or using a sonicating water bath can help to dissolve the compound. However, be cautious about the temperature stability of your compound and assay components.

    • Pre-dissolve in a Small Amount of Acid: If your compound is a free base, pre-dissolving the DMSO stock in a small volume of acidic buffer before the final dilution can improve solubility.

Issue 2: Inconsistent or Non-reproducible Assay Results

  • Observation: High variability between replicate wells or experiments. The dose-response curve may be flat or have an unusual shape.

  • Possible Cause: The compound is not fully dissolved, and the actual concentration in solution is lower and more variable than the nominal concentration. The undissolved compound may also interfere with the assay readout.

  • Troubleshooting Steps:

    • Confirm Solubility Limit: Determine the kinetic solubility of your compound in the assay buffer using the protocol provided below. Ensure your working concentrations are below this limit.

    • Visual Inspection: Before use, always visually inspect your diluted compound solutions for any signs of precipitation.

    • Fresh Preparations: Prepare fresh dilutions of your compound from the stock solution immediately before each experiment. Avoid using old dilutions, as the compound may precipitate over time.

    • Consider Advanced Formulations: If the issue persists, it is a strong indicator that a more robust solubilization strategy, such as salt formation or cyclodextrin complexation, is necessary.

Data Presentation

Table 1: Illustrative Solubility Enhancement of Piperazine Derivatives (General)

Note: The following data is for general piperazine derivatives and should be used as a guideline. The actual solubility of your specific this compound derivative will need to be determined experimentally.

MethodParent Compound Solubility (in water)Enhanced SolubilityFold Increase (Approx.)Reference
Salt Formation
Ibuprofen-Piperazine Salt0.021 mg/mL>0.21 mg/mL>10[3]
Indomethacin-Piperazine Salt0.0009 mg/mL>0.009 mg/mL>10[3]
Co-crystallization
Daidzein-Piperazine SaltVery Low7.27-fold increase in pH 6.8 buffer~7[4]
Cyclodextrin Complexation
Piperine with β-Cyclodextrin DerivativesLowStability constant ~2-fold higher-[5]

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility in Aqueous Buffer

Objective: To determine the highest concentration of a compound that remains in solution in a specific aqueous buffer over a defined period.

Materials:

  • This compound derivative

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer of interest (e.g., PBS, TRIS)

  • 96-well microplate (clear bottom)

  • Plate reader capable of measuring turbidity (absorbance at ~620 nm)

  • Multichannel pipette

Procedure:

  • Prepare a concentrated stock solution of your compound in 100% DMSO (e.g., 10 mM).

  • Create a serial dilution of the stock solution in DMSO in a 96-well plate.

  • Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a new 96-well plate containing your aqueous buffer (e.g., 198 µL). This will create a range of final compound concentrations with a consistent final DMSO concentration.

  • Mix the plate thoroughly and incubate at the desired temperature (e.g., room temperature or 37°C).

  • Measure the turbidity of each well using a plate reader at a wavelength of 620 nm at various time points (e.g., 0, 1, 2, and 24 hours).

  • The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity over the incubation period compared to the vehicle control.

Protocol 2: Salt Formation for Solubility Enhancement

Objective: To form a salt of a basic this compound derivative with an acid to improve its aqueous solubility.

Materials:

  • This compound derivative (free base)

  • A selection of pharmaceutically acceptable acids (e.g., hydrochloric acid, methanesulfonic acid, sulfuric acid) as solutions of known concentration.

  • An appropriate organic solvent (e.g., isopropanol, ethanol)

  • Stir plate and stir bars

  • Filtration apparatus

Procedure:

  • Dissolve the free base of your piperazine derivative in a minimal amount of the chosen organic solvent.

  • Slowly add a stoichiometric equivalent (e.g., 1:1 molar ratio) of the acid solution to the dissolved free base while stirring.

  • Continue stirring for a set period (e.g., 1-2 hours) at room temperature.

  • If a precipitate forms , collect the solid by filtration and wash it with a small amount of cold solvent.

  • If no precipitate forms , the solvent can be slowly evaporated to induce crystallization of the salt.

  • Dry the resulting salt under vacuum.

  • Characterize the salt to confirm its formation (e.g., by melting point, NMR, or FTIR).

  • Determine the aqueous solubility of the newly formed salt using Protocol 1.

Protocol 3: Cyclodextrin-Mediated Solubilization

Objective: To prepare an inclusion complex of a this compound derivative with a cyclodextrin to enhance its aqueous solubility.

Materials:

  • This compound derivative

  • A selected cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin)

  • Aqueous buffer

  • Vortex mixer and/or sonicator

  • Orbital shaker

Procedure:

  • Prepare a saturated solution of the chosen cyclodextrin in the aqueous buffer.

  • Add an excess amount of the piperazine derivative to the cyclodextrin solution.

  • Vortex or sonicate the mixture to ensure thorough mixing.

  • Place the mixture on an orbital shaker and allow it to equilibrate for 24-48 hours at a constant temperature.

  • After equilibration , centrifuge the mixture to pellet the undissolved compound.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV). This concentration represents the enhanced solubility in the presence of the cyclodextrin.

Mandatory Visualization

G cluster_troubleshooting Troubleshooting Workflow cluster_initial Initial Steps cluster_advanced Advanced Strategies start Poor Solubility of This compound Derivative ph_adjust pH Adjustment (Acidic Buffer) start->ph_adjust Try First cosolvent Use of Co-solvents (e.g., DMSO) ph_adjust->cosolvent If insufficient salt Salt Formation cosolvent->salt If still problematic cyclodextrin Cyclodextrin Complexation salt->cyclodextrin end Improved Solubility in Aqueous Buffer salt->end nanosuspension Nanosuspension cyclodextrin->nanosuspension cyclodextrin->end nanosuspension->end

Caption: A troubleshooting workflow for addressing solubility issues.

G cluster_pathway Solubility Enhancement Pathways cluster_methods Methods cluster_mechanism Mechanism compound Poorly Soluble Compound ph Lower pH compound->ph cosolvent Add Co-solvent compound->cosolvent cyclodextrin Add Cyclodextrin compound->cyclodextrin acid Add Acid compound->acid protonation Protonation of Piperazine ph->protonation polarity Decreased Solvent Polarity cosolvent->polarity inclusion Inclusion Complex cyclodextrin->inclusion salt_formation Salt Formation acid->salt_formation soluble Soluble Compound protonation->soluble polarity->soluble inclusion->soluble salt_formation->soluble

Caption: Mechanisms of different solubility enhancement techniques.

References

Technical Support Center: Stability Testing of 1-(2-Fluoroethyl)piperazine Compounds in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing of 1-(2-Fluoroethyl)piperazine and related compounds in biological matrices. The information is presented in a question-and-answer format to address common challenges and provide troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound compounds in biological matrices?

The stability of this compound compounds in biological matrices such as plasma, serum, and whole blood is influenced by several factors:

  • Temperature: Storage at room temperature can lead to significant degradation of piperazine derivatives.[1] It is generally recommended to store biological samples containing these compounds at -20°C or -80°C to minimize degradation.[2]

  • pH: The stability of piperazine compounds, which are weak bases, can be highly dependent on the pH of the solution.[3] Changes in pH can lead to hydrolysis or other degradation pathways.

  • Enzymatic Degradation: Biological matrices contain various enzymes that can metabolize the compound, affecting its stability.[1]

  • Freeze-Thaw Cycles: Repeated freezing and thawing of samples can impact the stability of the analyte, potentially leading to degradation.[4] It is crucial to validate the compound's stability through a minimum of three freeze-thaw cycles.[5]

  • Matrix Effects: Components of the biological matrix can interfere with the analysis of the compound, particularly in LC-MS/MS methods, leading to ion suppression or enhancement and affecting accuracy and precision.[6]

Q2: What are the recommended storage conditions for biological samples containing this compound?

Based on general guidelines for piperazine derivatives, the following storage conditions are recommended:

Storage ConditionTemperatureDurationRecommendation
Short-Term (Bench-Top) Room Temperature (~20-25°C)Up to 24 hoursStability should be experimentally verified. For many piperazines, significant degradation can occur.[1]
Short-Term Refrigerated (4°C)1-3 monthsVariable stability has been observed for different piperazine compounds.[2]
Long-Term Frozen (-20°C or -80°C)Up to 12 months or longerThis is the generally recommended condition for optimal stability, though some degradation may still occur over extended periods.[1][2]

Q3: How does the fluoroethyl group in this compound potentially influence its stability?

While specific data on this compound is limited, the introduction of a fluorine atom can influence a molecule's properties in several ways:

  • Metabolic Stability: Fluorine substitution can block sites of metabolism, potentially increasing the compound's metabolic stability.

  • Physicochemical Properties: The high electronegativity of fluorine can alter the electronic properties of the molecule, potentially influencing its susceptibility to hydrolysis and oxidation. A study on norfloxacin analogues suggested that the fluorine atom can affect the molecule's binding affinity and surface area.[7]

Further investigation through forced degradation studies is necessary to fully understand the specific degradation pathways of this compound.[8]

Troubleshooting Guides

Issue 1: High Variability in Analytical Results

Potential Cause Recommended Solution
Inconsistent Sample Handling Standardize the entire workflow from sample collection to analysis. Ensure consistent timing for each step.
Matrix Effects in LC-MS/MS Evaluate and minimize matrix effects by optimizing sample preparation (e.g., trying different extraction methods like LLE or SPE) and chromatographic conditions. The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects.
Analyte Instability in Autosampler Check the stability of the processed samples in the autosampler over the expected run time. Consider cooling the autosampler to minimize degradation.

Issue 2: Low Analyte Recovery During Sample Preparation

Potential Cause Recommended Solution
Degradation during sample collection and processing Minimize the time between sample collection and processing. Keep samples on ice or at 4°C during handling.
Inefficient extraction from the biological matrix Optimize the extraction protocol. For protein precipitation, ensure complete precipitation. For liquid-liquid extraction (LLE) or solid-phase extraction (SPE), optimize the pH of the extraction buffer and the choice of solvent or sorbent.
Instability during storage Ensure samples are stored at the appropriate temperature (-20°C or -80°C) and avoid repeated freeze-thaw cycles.[2] Validate the long-term stability of the compound in the specific matrix.

Issue 3: Appearance of Unexpected Peaks in Chromatograms

Potential Cause Recommended Solution
Contamination Use high-purity solvents and reagents. Screen collection tubes and other consumables for potential contaminants.
Endogenous compounds in the matrix Optimize the chromatographic separation to resolve the analyte from interfering peaks.
Degradation Products Conduct forced degradation studies to identify potential degradation products and ensure the analytical method can separate them from the parent compound.[9][10]

Experimental Protocols

Protocol 1: Freeze-Thaw Stability Assessment

Objective: To evaluate the stability of this compound in a biological matrix after repeated freeze-thaw cycles.

Methodology:

  • Sample Preparation: Spike a blank biological matrix (e.g., human plasma) with the analyte at low and high quality control (QC) concentrations. Aliquot the samples into separate vials.

  • Freezing: Store the QC samples at the intended storage temperature (-20°C or -80°C) for at least 12-24 hours.[5]

  • Thawing: Thaw the samples unassisted at room temperature. Once completely thawed, refreeze them at the storage temperature for at least 12-24 hours. This constitutes one freeze-thaw cycle.

  • Cycling: Repeat the freeze-thaw cycle for a minimum of three cycles.[5]

  • Analysis: After the final thaw, process the samples and analyze them using a validated bioanalytical method.

  • Data Evaluation: Compare the mean concentration of the freeze-thaw samples against freshly prepared control samples. The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Protocol 2: Long-Term Stability Assessment

Objective: To determine the stability of this compound in a biological matrix over an extended period under specific storage conditions.

Methodology:

  • Sample Preparation: Prepare a set of low and high QC samples in the biological matrix.

  • Storage: Store the samples at the proposed long-term storage temperature (e.g., -20°C or -80°C).

  • Testing Intervals: At appropriate time intervals (e.g., 0, 1, 3, 6, 9, and 12 months), retrieve a set of QC samples for analysis.[1]

  • Analysis: Analyze the stored QC samples along with a freshly prepared calibration curve and QC samples.

  • Data Evaluation: The mean concentration of the stored QC samples should be within ±15% of the nominal concentration.

Visualizations

G Experimental Workflow for Stability Assessment cluster_prep Sample Preparation cluster_stability Stability Testing cluster_analysis Sample Analysis cluster_eval Data Evaluation prep Spike Blank Matrix with Analyte (Low & High QC) ft Freeze-Thaw Stability (Min. 3 Cycles) prep->ft Store Samples lt Long-Term Stability (Defined Intervals) prep->lt Store Samples bt Bench-Top Stability (Simulated Conditions) prep->bt Store Samples proc Sample Processing (e.g., Protein Precipitation, LLE, SPE) ft->proc Retrieve Samples lt->proc Retrieve Samples bt->proc Retrieve Samples lcms LC-MS/MS Analysis proc->lcms eval Compare Stability Samples to Controls (Acceptance Criteria: ±15%) lcms->eval

Caption: A typical experimental workflow for assessing the stability of a piperazine-containing drug.

G Troubleshooting Workflow for Low Analyte Recovery start Low Analyte Recovery check_storage Storage Conditions Validated? start->check_storage check_handling Sample Handling Optimized? check_storage->check_handling Yes solution_storage Validate Long-Term & Freeze-Thaw Stability check_storage->solution_storage No check_extraction Extraction Efficiency Acceptable? check_handling->check_extraction Yes solution_handling Minimize Time to Processing, Keep Samples Cold check_handling->solution_handling No solution_extraction Optimize Extraction Method (pH, Solvent, Sorbent) check_extraction->solution_extraction No end Recovery Improved check_extraction->end Yes solution_storage->check_handling solution_handling->check_extraction solution_extraction->end

Caption: A decision tree for troubleshooting low analyte recovery during sample preparation.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(2-Fluoroethyl)piperazine and its related impurities as reference standards.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most prevalent impurities are typically unreacted piperazine (starting material) and the 1,4-bis(2-fluoroethyl)piperazine byproduct, which arises from the dialkylation of the piperazine ring.[1][2] Depending on the reaction conditions and the stability of the fluoroethylating agent, 1-(2-hydroxyethyl)piperazine could also be formed as a minor impurity through hydrolysis.

Q2: How can I minimize the formation of the 1,4-disubstituted byproduct?

A2: To favor monosubstitution and minimize the formation of 1,4-bis(2-fluoroethyl)piperazine, several strategies can be employed. A common approach is to use a large excess of piperazine relative to the fluoroethylating agent.[3] Another effective method is the in situ formation of piperazine monohydrochloride, which protonates one of the nitrogen atoms, effectively protecting it from reacting and thus promoting monosubstitution.[1]

Q3: What are the best methods for purifying crude this compound?

A3: Purification can typically be achieved through a combination of techniques. An initial acid-base extraction can help remove unreacted piperazine. For separating the desired monosubstituted product from the less polar disubstituted byproduct, column chromatography is highly effective. Recrystallization of the product, often as a salt (e.g., hydrochloride), can also be an excellent final purification step.

Q4: Which analytical techniques are recommended for characterizing the product and its impurities?

A4: A combination of analytical methods is crucial for unambiguous characterization.

  • NMR Spectroscopy (¹H and ¹³C): Essential for confirming the chemical structure of the desired product and identifying impurities. The symmetry of the 1,4-disubstituted byproduct results in a simpler NMR spectrum compared to the monosubstituted product.

  • Mass Spectrometry (MS), particularly GC-MS or LC-MS: Useful for determining the molecular weight of the components in your mixture and for identifying byproducts.[2]

  • High-Performance Liquid Chromatography (HPLC): An excellent tool for assessing the purity of the final product and for quantifying the levels of different impurities.

Troubleshooting Guides

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low yield of this compound 1. Suboptimal Reaction Conditions: Incorrect temperature, solvent, or reaction time. 2. Inefficient Fluoroethylating Agent: The reagent may be old, degraded, or not reactive enough under the chosen conditions. 3. Poor Stoichiometry: Incorrect molar ratios of reactants.1. Optimize Conditions: Screen different solvents (e.g., acetonitrile, DMF, ethanol). Try varying the reaction temperature. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. 2. Verify Reagent Quality: Use a fresh or newly purchased fluoroethylating agent (e.g., 1-bromo-2-fluoroethane). Consider using a more reactive agent if necessary. 3. Adjust Stoichiometry: If dialkylation is low, consider increasing the ratio of the fluoroethylating agent. If dialkylation is high, increase the excess of piperazine.
High percentage of 1,4-bis(2-fluoroethyl)piperazine impurity 1. Incorrect Molar Ratio: Insufficient excess of piperazine. 2. High Reaction Temperature or Concentration: These conditions can favor the second alkylation step.1. Increase Piperazine Excess: Use a 5 to 10-fold molar excess of piperazine relative to the fluoroethylating agent.[3] 2. Use a Protection Strategy: React piperazine with one equivalent of an acid (like HCl) to form the monohydrochloride salt in situ before adding the alkylating agent.[1] 3. Modify Reaction Conditions: Run the reaction at a lower temperature and in a more dilute solution.
Presence of unreacted piperazine in the final product 1. Use of Large Excess Piperazine: This is a common consequence of strategies to minimize disubstitution. 2. Incomplete Reaction: The reaction may not have gone to completion.1. Acid-Base Extraction: Dissolve the crude product in an organic solvent and wash with water. The highly water-soluble piperazine will preferentially move to the aqueous layer. 2. Vacuum Distillation/Sublimation: If the product is stable, unreacted piperazine can sometimes be removed under high vacuum. 3. Column Chromatography: Piperazine is very polar and will have a much lower Rf value than the N-alkylated products on silica gel.
An unexpected peak corresponding to a hydroxylated impurity (e.g., 1-(2-hydroxyethyl)piperazine) 1. Hydrolysis of the Fluoroethylating Agent: This can occur if there is moisture in the reaction or during an aqueous workup, especially under basic conditions. 2. Side Reaction with Solvent: If using an alcohol as a solvent, there's a possibility of side reactions.1. Ensure Anhydrous Conditions: Use dry solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Careful Workup: Minimize exposure to strong bases or high temperatures during the aqueous workup. 3. Purification: This more polar impurity can be readily separated by column chromatography.

Data Presentation

Table 1: Typical Analytical Data for this compound and Related Impurities

Compound Structure Molecular Formula Molecular Weight ( g/mol ) Key ¹H NMR Signals (CDCl₃, δ ppm)
This compound F-CH₂-CH₂-N(CH₂CH₂)₂NHC₆H₁₃FN₂132.18~4.5 (dt, 1H, J=47Hz, 5Hz, F-CH₂), ~2.7 (t, 2H, J=5Hz, F-CH₂-CH₂), ~2.6 (t, 4H, piperazine), ~2.4 (t, 4H, piperazine), ~1.9 (s, 1H, NH)
Impurity A: Piperazine HN(CH₂CH₂)₂NHC₄H₁₀N₂86.14~2.8 (s, 8H, piperazine), ~1.5 (s, 2H, NH)
Impurity B: 1,4-bis(2-fluoroethyl)piperazine F-CH₂-CH₂-N(CH₂CH₂)₂N-CH₂-CH₂-FC₈H₁₆F₂N₂178.22~4.5 (dt, 2H, J=47Hz, 5Hz, F-CH₂), ~2.7 (t, 4H, J=5Hz, F-CH₂-CH₂), ~2.6 (s, 8H, piperazine)
Impurity C: 1-(2-Hydroxyethyl)piperazine HO-CH₂-CH₂-N(CH₂CH₂)₂NHC₆H₁₄N₂O130.19~3.6 (t, 2H, J=5Hz, HO-CH₂), ~2.9 (t, 4H, piperazine), ~2.5 (m, 6H, HO-CH₂-CH₂ and piperazine), ~2.1 (s, 2H, OH and NH)

Experimental Protocols

Protocol 1: Synthesis of Impurity B - 1,4-bis(2-fluoroethyl)piperazine (Reference Standard)

This protocol is designed to intentionally synthesize the disubstituted byproduct for use as a reference standard.

  • Reaction Setup: To a solution of anhydrous piperazine (1.0 g, 11.6 mmol) in 50 mL of acetonitrile, add potassium carbonate (4.8 g, 34.8 mmol) as a base.

  • Addition of Alkylating Agent: Add 1-bromo-2-fluoroethane (3.2 g, 25.5 mmol, 2.2 equivalents) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction progress by GC-MS or TLC (e.g., using 10% methanol in dichloromethane with 1% ammonia).

  • Workup: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude oil by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50%) to isolate the pure 1,4-bis(2-fluoroethyl)piperazine.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and MS analysis.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation cluster_purification Purification Stage cluster_analysis Analysis reactants Piperazine + Fluoroethylating Agent (e.g., 1-bromo-2-fluoroethane) + Base in Solvent reaction Reaction under controlled Temperature & Time reactants->reaction filtration Filter inorganic salts reaction->filtration concentration Solvent removal (Rotary Evaporation) filtration->concentration crude_product Crude Product Mixture concentration->crude_product column_chromatography Column Chromatography crude_product->column_chromatography pure_product Pure this compound column_chromatography->pure_product impurities Separated Impurities (Unreacted Piperazine, Disubstituted Product) column_chromatography->impurities analysis Characterization (NMR, LC-MS, GC-MS) pure_product->analysis

Caption: General workflow for the synthesis and purification of this compound.

troubleshooting_tree start Low Purity of Crude Product impurity_check Major Impurity Identified by MS/NMR? start->impurity_check disubstituted 1,4-bis(2-fluoroethyl)piperazine impurity_check->disubstituted Disubstituted unreacted_sm Unreacted Piperazine impurity_check->unreacted_sm Starting Material other Other/Unknown impurity_check->other Other solution_disub Solution: 1. Increase excess of piperazine. 2. Use monohydrochloride protection strategy. 3. Lower reaction temperature. disubstituted->solution_disub solution_sm Solution: 1. Increase reaction time/temperature. 2. Purify via acid-base wash or chromatography. unreacted_sm->solution_sm solution_other Solution: 1. Check for hydrolysis (use dry conditions). 2. Characterize impurity to identify source. other->solution_other

Caption: Troubleshooting decision tree for common synthesis impurities.

References

Validation & Comparative

A Comparative Guide to 1-(2-Fluoroethyl)piperazine and 1-(2-Chloroethyl)piperazine in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the choice of alkylating agent is pivotal for the successful synthesis of target molecules. This guide provides an objective comparison of 1-(2-fluoroethyl)piperazine and 1-(2-chloroethyl)piperazine in the context of nucleophilic substitution reactions, supported by fundamental principles of organic chemistry and outlining key experimental considerations.

Core Reactivity and Theoretical Background

Nucleophilic substitution reactions, particularly SN2 reactions, are fundamental in the synthesis of a vast array of pharmaceuticals. The efficiency of these reactions is heavily influenced by the nature of the leaving group. The established order of leaving group ability for halogens in SN2 reactions is I⁻ > Br⁻ > Cl⁻ > F⁻.[1][2] This trend is inversely related to the basicity of the halide anion; weaker bases are more stable and thus better leaving groups.[2]

1-(2-Chloroethyl)piperazine is a widely utilized building block in pharmaceutical synthesis, especially for drugs targeting the central nervous system.[3][4] The chlorine atom serves as a good leaving group, readily displaced by a variety of nucleophiles in SN2 reactions.[3][5] Its reactivity allows for the facile introduction of the piperazine moiety, a common pharmacophore, onto diverse molecular scaffolds.[4][6] The reactivity of the 2-chloroethyl group is characterized by its susceptibility to direct nucleophilic attack and the potential for intramolecular cyclization to form a highly reactive aziridinium ion intermediate, which can then be attacked by nucleophiles.[5]

Conversely, This compound is expected to be significantly less reactive in nucleophilic substitution reactions. The carbon-fluorine bond is the strongest single bond in organic chemistry, making the fluoride anion an exceptionally poor leaving group.[1] Consequently, SN2 reactions with fluoroalkanes are generally very slow and often require harsh reaction conditions, if they occur at all.[1]

Data Presentation: A Comparative Overview

FeatureThis compound1-(2-Chloroethyl)piperazine
Leaving Group Fluoride (F⁻)Chloride (Cl⁻)
C-X Bond Strength (approx. kJ/mol) ~452[1]~340[1]
Leaving Group Ability Very Poor[1]Good[3][5]
Relative Basicity of Leaving Group Stronger BaseWeaker Base[2]
Predicted SN2 Reactivity Extremely Low / Negligible[1]Moderate to High[1][3]
Common Applications Primarily used where the fluoroethyl group is a stable part of the final molecule (e.g., for its metabolic stability or receptor interaction properties).Widely used as an intermediate for introducing the piperazine moiety via nucleophilic substitution in the synthesis of pharmaceuticals.[3][4][7]

Experimental Protocols: A Proposed Comparative Study

To empirically determine the relative reactivity of this compound and 1-(2-chloroethyl)piperazine, a standardized set of experiments can be conducted. The following protocol outlines a method for comparing the rates of N-alkylation with a model nucleophile, such as 4-nitroaniline.

Objective: To compare the reaction rates of this compound and 1-(2-chloroethyl)piperazine with 4-nitroaniline under identical conditions.

Materials:

  • This compound

  • 1-(2-Chloroethyl)piperazine hydrochloride (to be neutralized before use)

  • 4-Nitroaniline

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Internal standard (e.g., dodecane)

  • Deuterated chloroform (CDCl₃) for NMR analysis

Procedure:

  • Preparation of Free Base: If starting with the hydrochloride salt of 1-(2-chloroethyl)piperazine, it should be neutralized to the free base before the reaction.

  • Reaction Setup: In two separate, oven-dried round-bottom flasks equipped with magnetic stirrers and reflux condensers, add 4-nitroaniline (1.0 mmol), potassium carbonate (1.5 mmol), and anhydrous acetonitrile (10 mL).

  • Initiation of Reaction: To one flask, add 1-(2-chloroethyl)piperazine (1.0 mmol). To the second flask, add this compound (1.0 mmol).

  • Reaction Monitoring: Heat both reaction mixtures to a constant temperature (e.g., 80 °C). At regular time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a small aliquot from each reaction mixture.

  • Sample Preparation for Analysis: Quench the reaction in the aliquot with water and extract the organic components with a suitable solvent (e.g., ethyl acetate). Add a known amount of an internal standard.

  • Analysis: Analyze the samples by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the reactants and the product over time.

  • Data Analysis: Plot the concentration of the product versus time for both reactions to determine the initial reaction rates.

Visualizations

Nucleophilic Substitution Pathway

G General Nucleophilic Substitution (SN2) Pathway sub 1-(2-Haloethyl)piperazine (X = F or Cl) ts Transition State [Nu---C---X]⁻ sub->ts Nucleophilic Attack nuc Nucleophile (Nu⁻) nuc->ts prod Substituted Product (Nu-CH₂CH₂-Piperazine) ts->prod Bond Formation lg Leaving Group (X⁻) ts->lg Bond Breaking

Caption: A generalized SN2 reaction pathway for 1-(2-haloethyl)piperazine.

Experimental Workflow for Reactivity Comparison

G Workflow for Reactivity Comparison start Reaction Setup (Two parallel reactions) react_f This compound + Nucleophile start->react_f react_cl 1-(2-Chloroethyl)piperazine + Nucleophile start->react_cl sampling Time-course Sampling react_f->sampling react_cl->sampling analysis GC-MS or HPLC Analysis sampling->analysis data Data Analysis (Determine Reaction Rates) analysis->data

Caption: Experimental workflow for comparing the reactivity of the two piperazine derivatives.

Conclusion

References

Fluoroethyl vs. Hydroxyethyl Piperazine Derivatives: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Fluoroethyl and Hydroxyethyl Piperazine Derivatives in Medicinal Chemistry

The substitution of a hydroxyethyl group with a bioisosteric fluoroethyl group on a piperazine scaffold represents a common strategy in medicinal chemistry to modulate the pharmacological properties of a molecule. This strategic substitution can significantly impact a compound's metabolic stability, lipophilicity, and target engagement, thereby altering its overall biological activity. This guide provides a comparative overview of the biological activities of fluoroethyl and hydroxyethyl piperazine derivatives, with a focus on their antipsychotic and antimicrobial potential, supported by available experimental data.

Impact on Antipsychotic Activity: Receptor Binding Profiles

Arylpiperazine derivatives are a cornerstone in the development of antipsychotic drugs, primarily through their interaction with dopamine D2 and serotonin (5-HT) receptors, particularly the 5-HT1A and 5-HT2A subtypes. The nature of the substituent on the piperazine nitrogen plays a crucial role in modulating the affinity and selectivity for these receptors.

While direct comparative studies are limited, analysis of structure-activity relationships (SAR) from various publications allows for an inferential comparison. The replacement of a hydroxyl group with a fluorine atom can alter the electronic properties and hydrogen bonding capacity of the molecule. Fluorine's high electronegativity can influence the pKa of the nearby piperazine nitrogen, potentially affecting its interaction with acidic residues in the receptor binding pocket.

Table 1: Comparative in vitro Receptor Binding Affinities (Ki, nM) of Representative Piperazine Derivatives

Compound IDN-SubstituentDopamine D2 (Ki, nM)Serotonin 5-HT1A (Ki, nM)Serotonin 5-HT2A (Ki, nM)
Compound A -CH₂CH₂OHData Not AvailableData Not AvailableData Not Available
Compound B -CH₂CH₂FData Not AvailableData Not AvailableData Not Available

Note: Direct, side-by-side quantitative data for a homologous pair of fluoroethyl and hydroxyethyl piperazine derivatives with a consistent core structure was not available in the public domain at the time of this guide's compilation. The table structure is provided as a template for future data.

Influence on Antimicrobial Activity

Piperazine derivatives have also been investigated for their antimicrobial properties. The substitution on the piperazine ring can influence the compound's ability to penetrate bacterial cell walls and interact with intracellular targets. The increased lipophilicity of a fluoroethyl group compared to a hydroxyethyl group could theoretically enhance cell membrane permeability.

A study on fluorinated piperazine-hydroxyethylamine analogues as antiplasmodial agents provides some insight. Although not a direct comparison with a non-fluorinated hydroxyethyl analog, the study highlights the potential of fluorination in this therapeutic area. For instance, certain fluorinated derivatives demonstrated potent inhibitory activity against Plasmodium falciparum with IC50 values in the nanomolar range.[1]

Table 2: Comparative in vitro Antimicrobial Activity (MIC, µg/mL) of Representative Piperazine Derivatives

Compound IDN-SubstituentStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Candida albicans (MIC, µg/mL)
Compound C -CH₂CH₂OHData Not AvailableData Not AvailableData Not Available
Compound D -CH₂CH₂FData Not AvailableData Not AvailableData Not Available

Signaling Pathways

The biological effects of piperazine derivatives, particularly in the context of antipsychotic activity, are mediated through complex intracellular signaling cascades initiated by their interaction with G-protein coupled receptors (GPCRs).

G_protein_signaling cluster_D2 Dopamine D2 Receptor Signaling cluster_5HT1A Serotonin 5-HT1A Receptor Signaling cluster_5HT2A Serotonin 5-HT2A Receptor Signaling D2_Ligand Dopamine / D2 Agonist D2R D2 Receptor D2_Ligand->D2R Binds Gi Gi/o protein D2R->Gi Activates AC_D2 Adenylyl Cyclase Gi->AC_D2 Inhibits GIRK_D2 GIRK Channel Activation Gi->GIRK_D2 βγ subunit Ca_D2 Ca²⁺ Influx ↓ Gi->Ca_D2 βγ subunit cAMP_D2 cAMP ↓ AC_D2->cAMP_D2 PKA_D2 PKA Activity ↓ cAMP_D2->PKA_D2 HT1A_Ligand Serotonin / 5-HT1A Agonist HT1AR 5-HT1A Receptor HT1A_Ligand->HT1AR Binds Gi_1A Gi/o protein HT1AR->Gi_1A Activates AC_1A Adenylyl Cyclase Gi_1A->AC_1A Inhibits GIRK_1A GIRK Channel Activation Gi_1A->GIRK_1A βγ subunit cAMP_1A cAMP ↓ AC_1A->cAMP_1A PKA_1A PKA Activity ↓ cAMP_1A->PKA_1A HT2A_Ligand Serotonin / 5-HT2A Agonist HT2AR 5-HT2A Receptor HT2A_Ligand->HT2AR Binds Gq Gq/11 protein HT2AR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_2A Ca²⁺ Release ↑ IP3->Ca_2A PKC PKC Activation DAG->PKC

Overview of Key GPCR Signaling Pathways

Experimental Protocols

To facilitate the direct comparison of novel fluoroethyl and hydroxyethyl piperazine derivatives, standardized in vitro assays are essential. Below are generalized protocols for key experiments.

Radioligand Receptor Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor.

experimental_workflow start Start prep_membranes Prepare cell membranes expressing the target receptor start->prep_membranes incubation Incubate membranes with a fixed concentration of radioligand and varying concentrations of test compound prep_membranes->incubation filtration Separate bound and free radioligand by rapid vacuum filtration incubation->filtration scintillation Quantify radioactivity of bound radioligand using a scintillation counter filtration->scintillation analysis Calculate IC50 and Ki values scintillation->analysis end End analysis->end

General Workflow for Radioligand Binding Assay

Objective: To determine the inhibition constant (Kᵢ) of a test compound for a target receptor (e.g., Dopamine D2, Serotonin 5-HT1A, or 5-HT2A).

Materials:

  • Cell membranes expressing the human receptor of interest.

  • Radioligand specific for the target receptor (e.g., [³H]-Spiperone for D2, [³H]-8-OH-DPAT for 5-HT1A, [³H]-Ketanserin for 5-HT2A).

  • Unlabeled competitor for non-specific binding determination (e.g., haloperidol for D2, serotonin for 5-HT1A/2A).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • A reaction mixture is prepared containing the cell membranes, the radioligand at a concentration near its Kₑ, and varying concentrations of the unlabeled test compound.

  • For determining non-specific binding, a high concentration of an unlabeled competitor is used.

  • The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a set time to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity on the filters is measured using a liquid scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

  • The IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Objective: To determine the MIC of a test compound against various microbial strains.

Materials:

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Microbial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

  • 96-well microtiter plates.

  • Test compound dissolved in a suitable solvent.

  • Positive control (standard antibiotic) and negative control (vehicle).

Procedure:

  • Serial two-fold dilutions of the test compound are prepared in the appropriate broth in the wells of a 96-well plate.

  • Each well is inoculated with the standardized microbial suspension.

  • A positive control well (broth with inoculum, no compound) and a negative control well (broth only) are included.

  • The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours).

  • After incubation, the plates are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion

The substitution of a hydroxyethyl group with a fluoroethyl group on a piperazine core is a nuanced modification with the potential to significantly alter biological activity. While a comprehensive, direct comparison across multiple therapeutic areas is not yet available in the literature, the underlying principles of medicinal chemistry suggest that such a change can impact receptor affinity, metabolic stability, and antimicrobial potency. The provided protocols and pathway diagrams offer a framework for researchers to conduct their own comparative studies and further elucidate the structure-activity relationships of these important heterocyclic derivatives. Further head-to-head studies are warranted to provide the quantitative data needed for a definitive comparison and to guide the rational design of future piperazine-based therapeutics.

References

A Head-to-Head Comparison of a Novel 1-(2-Fluoroethyl)piperazine Kinase Inhibitor with Approved Drugs in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the quest for more potent and selective kinase inhibitors is relentless. This guide provides a detailed, data-driven comparison of a promising investigational kinase inhibitor containing a 1-(2-fluoroethyl)piperazine moiety, SKI-249380, with two FDA-approved titans in the field: Dasatinib and Imatinib. SKI-249380 is the non-radiolabeled precursor to [18F]SKI-249380, a PET imaging agent derivative of Dasatinib. This comparison focuses on their inhibitory activity against key oncogenic kinases—Abl, Src, and c-Kit—and their efficacy in a relevant cancer cell line.

In Vitro Kinase Inhibition Profile

The potency of a kinase inhibitor is fundamentally determined by its direct interaction with the target enzyme. The half-maximal inhibitory concentration (IC50) is a critical measure of this potency, with lower values indicating greater efficacy. The following table summarizes the in vitro IC50 values for SKI-249380, Dasatinib, and Imatinib against Abl, Src, and c-Kit kinases.

InhibitorTarget KinaseIC50 (nM)
SKI-249380 Abl~2[1]
Src~2[1]
c-Kit~2[1]
Dasatinib Abl<1 - 14
Src0.5 - 0.8
c-Kit<1 - 5
Imatinib Abl (v-Abl)600[2]
c-Kit100[2]
PDGFR100[2]

As the data indicates, SKI-249380 and Dasatinib exhibit potent, low nanomolar inhibition of Abl, Src, and c-Kit kinases. In contrast, Imatinib, a first-generation inhibitor, shows significantly higher IC50 values, reflecting its lower potency against these targets. The close structural relationship between SKI-249380 and Dasatinib is reflected in their similar high potency.

Cellular Proliferation Inhibition

To translate in vitro kinase inhibition into a cellular context, the effect of these inhibitors on the proliferation of cancer cells driven by these kinases is paramount. The K562 human chronic myeloid leukemia (CML) cell line, which is dependent on the Bcr-Abl fusion protein for its growth and survival, is a standard model for evaluating inhibitors of Abl kinase.

InhibitorCell LineCellular IC50
SKI-249380 K562 (Bcr-Abl dependent)~0.10 nM
Dasatinib K562 (Bcr-Abl dependent)~1 nM
Imatinib K562 (Bcr-Abl dependent)200 - 750 nM

In cellular assays, SKI-249380 demonstrates exceptional potency in inhibiting the proliferation of Bcr-Abl-dependent K562 cells, with a reported IC50 in the sub-nanomolar range. Dasatinib also shows very high potency, while Imatinib's cellular efficacy is in the higher nanomolar range, consistent with its in vitro kinase inhibition data.

Signaling Pathways

To visualize the points of intervention for these inhibitors, the following diagrams illustrate the simplified signaling pathways of their primary targets.

Bcr_Abl_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Bcr-Abl Bcr-Abl Grb2/Sos Grb2/Sos Bcr-Abl->Grb2/Sos PI3K PI3K Bcr-Abl->PI3K STAT5 STAT5 Bcr-Abl->STAT5 Ras Ras Grb2/Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival STAT5->Survival cKit_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SCF SCF (Ligand) c-Kit c-Kit SCF->c-Kit PI3K PI3K c-Kit->PI3K Ras/Raf/MAPK Ras/Raf/MAPK c-Kit->Ras/Raf/MAPK STAT STAT c-Kit->STAT Akt Akt PI3K->Akt Survival Survival Akt->Survival Proliferation Proliferation Ras/Raf/MAPK->Proliferation Differentiation Differentiation STAT->Differentiation Src_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Tyrosine Kinase Receptor Tyrosine Kinase Src Src Receptor Tyrosine Kinase->Src Integrins Integrins Integrins->Src FAK FAK Src->FAK Ras/MAPK Pathway Ras/MAPK Pathway Src->Ras/MAPK Pathway PI3K/Akt Pathway PI3K/Akt Pathway Src->PI3K/Akt Pathway STAT3 STAT3 Src->STAT3 Migration Migration FAK->Migration Proliferation Proliferation Ras/MAPK Pathway->Proliferation Survival Survival PI3K/Akt Pathway->Survival STAT3->Proliferation Kinase_Assay_Workflow Start Start Prepare Kinase Reaction Mix Prepare Kinase Reaction Mix (Kinase, Substrate, Buffer) Start->Prepare Kinase Reaction Mix Add Inhibitor Add Inhibitor at Varying Concentrations Prepare Kinase Reaction Mix->Add Inhibitor Initiate Reaction Initiate Reaction (Add ATP) Add Inhibitor->Initiate Reaction Incubate Incubate at Optimal Temperature Initiate Reaction->Incubate Stop Reaction Stop Reaction Incubate->Stop Reaction Detect Phosphorylation Detect and Quantify Substrate Phosphorylation Stop Reaction->Detect Phosphorylation Calculate IC50 Calculate IC50 Value Detect Phosphorylation->Calculate IC50 End End Calculate IC50->End MTT_Assay_Workflow Start Start Seed Cells Seed Cells in a 96-well Plate Start->Seed Cells Add Inhibitor Add Inhibitor at Varying Concentrations Seed Cells->Add Inhibitor Incubate Incubate for a Defined Period (e.g., 72h) Add Inhibitor->Incubate Add MTT Reagent Add MTT Reagent Incubate->Add MTT Reagent Incubate to Form Formazan Incubate to Allow Formazan Crystal Formation Add MTT Reagent->Incubate to Form Formazan Solubilize Formazan Add Solubilizing Agent Incubate to Form Formazan->Solubilize Formazan Measure Absorbance Measure Absorbance (e.g., at 570 nm) Solubilize Formazan->Measure Absorbance Calculate Cell Viability Calculate Percent Cell Viability and IC50 Measure Absorbance->Calculate Cell Viability End End Calculate Cell Viability->End

References

Comparative Kinase Cross-Reactivity Profiling of 1-(2-Fluoroethyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinase selectivity profiles for a hypothetical series of 1-(2-fluoroethyl)piperazine derivatives. The data presented herein is intended to be illustrative of the methodologies and analyses commonly employed in early-stage drug discovery to characterize the selectivity and potential off-target effects of novel kinase inhibitors. The piperazine moiety is a common scaffold in kinase inhibitor design, and understanding the impact of substitutions on selectivity is crucial for lead optimization.[1][2][3]

Introduction to Kinase Selectivity Profiling

Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[4][5][6] Consequently, they are a major focus of drug development efforts.[7][8] A key challenge in developing kinase inhibitors is achieving selectivity for the intended target kinase over the more than 500 other kinases in the human kinome.[7] Poor selectivity can lead to off-target effects and toxicity.[9] Kinase cross-reactivity profiling, therefore, is an essential step in the characterization of any new kinase inhibitor.[1][10] This is typically achieved by screening the compound against a large panel of kinases and determining its inhibitory activity, often expressed as the half-maximal inhibitory concentration (IC50).[1][4]

Comparative Kinase Inhibition Profile

The following table summarizes the inhibitory activity (IC50 values) of three hypothetical this compound derivatives (Compounds A, B, and C) against a panel of representative kinases from different families. Staurosporine, a non-selective kinase inhibitor, is included as a positive control.[4] The data illustrates how minor structural modifications can significantly alter the selectivity profile of a compound series.

Kinase TargetCompound A IC50 (nM)Compound B IC50 (nM)Compound C IC50 (nM)Staurosporine IC50 (nM)
Tyrosine Kinases
ABL12551507
SRC80153006
EGFR>10,0005,000>10,00020
VEGFR21503080015
Serine/Threonine Kinases
AKT18002505,00010
CDK2>10,000>10,000>10,0003
MAPK1 (ERK2)5,0001,0008,00025
PKA>10,000>10,000>10,0005
Lipid Kinases
PI3Kα1,2004006,00050

Data Interpretation:

  • Compound A shows moderate potency against ABL1 and SRC, with some activity against VEGFR2. It is relatively selective against the other kinases in the panel.

  • Compound B demonstrates significantly improved potency against ABL1, SRC, and VEGFR2 compared to Compound A, suggesting it may be a more potent multi-kinase inhibitor. However, it also shows increased off-target activity against AKT1 and PI3Kα.

  • Compound C exhibits reduced potency against the primary targets compared to Compounds A and B, indicating that the structural modifications in this derivative are detrimental to inhibitory activity.

Experimental Protocols

The following is a representative protocol for an in vitro kinase inhibition assay used to generate the data in the table above.

Luminescence-Based Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[4]

Materials:

  • Kinase of interest (e.g., ABL1, SRC)

  • Kinase substrate peptide

  • ATP

  • Test Compounds (e.g., this compound derivatives)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[4]

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a 10-point, 3-fold serial dilution in DMSO.[4]

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.[4]

    • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well. The final ATP concentration should be at or near the Km for each specific kinase.

    • Incubate the plate at 30°C for 60 minutes.[4]

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[4]

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[4]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]

Visualizations

Experimental Workflow for Kinase Profiling

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Compound Dilution Incubation Kinase-Inhibitor Pre-incubation Compound->Incubation Reagents Reagent Preparation (Kinase, Substrate, ATP) Reagents->Incubation Reaction Kinase Reaction Initiation Incubation->Reaction Termination Reaction Termination & ADP Detection Reaction->Termination Detection Luminescence Reading Termination->Detection Analysis IC50 Curve Fitting Detection->Analysis Profile Selectivity Profile Analysis->Profile

Caption: Workflow for an in vitro kinase inhibition assay.

Simplified MAPK/ERK Signaling Pathway

Protein kinases function within complex signaling networks.[5] The MAPK/ERK pathway is a key cascade involved in cell proliferation and survival, and it is frequently targeted in cancer drug discovery.[1][11]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Response Proliferation, Survival TF->Response

Caption: The MAPK/ERK signaling pathway.

Conclusion

The cross-reactivity profiling of this compound derivatives reveals critical structure-activity relationships that guide the optimization of kinase inhibitors. While Compound B shows high potency, its off-target activity may be a concern. Compound A presents a more selective, albeit less potent, profile. Further medicinal chemistry efforts could focus on modifying the scaffold of Compound A to enhance potency while maintaining its favorable selectivity. This iterative process of design, synthesis, and screening is fundamental to the development of safe and effective kinase-targeted therapies.

References

Comparative In Vivo Efficacy of Fluorinated Piperazine Compounds Against Malaria and Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comparative analysis of the in vivo efficacy of two classes of fluorinated piperazine compounds: 1-(2-fluorophenyl)piperazine derivatives as potential anticancer agents and fluorinated piperazine-hydroxyethylamine analogues for the treatment of malaria. This guide is intended for researchers, scientists, and drug development professionals, offering a summary of preclinical data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Part 1: Fluorinated Piperazine-Hydroxyethylamine Analogues for the Treatment of Malaria

A recent study has demonstrated the in vivo antiplasmodial activity of novel fluorinated piperazine-hydroxyethylamine analogues. This section compares the efficacy of two lead compounds, 13g and 14g , against the standard of care in a murine malaria model.

Data Presentation

The in vivo efficacy of compounds 13g and 14g was evaluated in a Plasmodium berghei-infected mouse model. The standard of care in this preclinical setting often includes chloroquine or artesunate. The study noted that the efficacy of the test compounds was improved when administered in combination with artesunate.[1][2]

CompoundDosageRoute of AdministrationAnimal ModelEfficacyStandard of Care (Comparator)
Compound 13g 30 mg/kgIntraperitonealP. berghei-infected mice25% reduction in parasitemiaArtesunate, Chloroquine[3][4][5]
Compound 14g 30 mg/kgIntraperitonealP. berghei-infected mice50% reduction in parasitemiaArtesunate, Chloroquine[3][4][5]
Artesunate 10-100 mg/kg (reported range)Oral / IntraperitonealP. berghei-infected miceDose-dependent parasite clearanceNot Applicable
Chloroquine 10-20 mg/kg (reported range)Oral / IntraperitonealP. berghei-infected miceDose-dependent parasite clearanceNot Applicable
Experimental Protocols

In Vivo Antimalarial Efficacy Study

  • Animal Model: Swiss Webster or BALB/c mice are commonly used for P. berghei infection models.

  • Infection: Mice are infected intraperitoneally with Plasmodium berghei parasites.

  • Treatment: On day 3 post-infection, the test compounds (13g and 14g) are administered intraperitoneally at a dose of 30 mg/kg.[6] Standard of care drugs, such as artesunate or chloroquine, are administered at their effective dose ranges.[4][5]

  • Evaluation: Parasitemia is monitored by microscopic examination of Giemsa-stained blood smears. The percentage reduction in parasitemia compared to a vehicle-treated control group is calculated to determine efficacy.[1][6]

  • Combination Studies: The efficacy of the test compounds in combination with artesunate is also evaluated to assess synergistic effects.[1][2]

Visualizations

experimental_workflow_malaria Experimental Workflow for In Vivo Antimalarial Efficacy cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase start Naive Mice infection Infection with P. berghei start->infection treatment_group Test Compounds (13g or 14g) infection->treatment_group Day 3 Post-Infection soc_group Standard of Care (Artesunate/Chloroquine) infection->soc_group Day 3 Post-Infection control_group Vehicle Control infection->control_group Day 3 Post-Infection monitoring Monitor Parasitemia (Blood Smears) treatment_group->monitoring soc_group->monitoring control_group->monitoring data_analysis Calculate Percent Reduction monitoring->data_analysis

Caption: Workflow for evaluating the in vivo antimalarial efficacy.

Part 2: 1-(2-Fluorophenyl)piperazine Derivatives as Potential Anticancer Agents

Derivatives of 1-(2-fluorophenyl)piperazine have been identified as potential inhibitors of the anti-apoptotic protein Bcl-2, showing cytotoxic activity against human breast cancer cell lines in vitro.[7] While specific in vivo data for these compounds is not yet available, this section outlines a standard preclinical experimental design for their evaluation and compares it to the standard of care for triple-negative breast cancer models.

Data Presentation (Hypothetical)

The following table presents a hypothetical comparison based on the in vitro activity of 1-(2-fluorophenyl)piperazine derivatives and the known efficacy of standard-of-care chemotherapies in preclinical models of triple-negative breast cancer (TNBC), such as the MDA-MB-231 xenograft model.

Compound/RegimenTargetAnimal ModelExpected Efficacy EndpointStandard of Care (Comparator)
1-(2-Fluorophenyl)piperazine derivative Bcl-2MDA-MB-231 XenograftTumor growth inhibition, induction of apoptosisPaclitaxel, Doxorubicin[8][9]
Paclitaxel MicrotubulesMDA-MB-231 XenograftTumor growth inhibitionNot Applicable
Doxorubicin Topoisomerase IIMDA-MB-231 XenograftTumor growth inhibitionNot Applicable
Experimental Protocols

In Vivo Anticancer Efficacy Study (MDA-MB-231 Xenograft Model)

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or nude mice) are used to prevent rejection of human tumor xenografts.

  • Tumor Implantation: MDA-MB-231 human breast cancer cells are implanted subcutaneously or orthotopically into the mammary fat pad of the mice.

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups. The investigational 1-(2-fluorophenyl)piperazine derivative would be administered, and comparator groups would receive standard-of-care chemotherapy such as paclitaxel or doxorubicin.[8][9] A vehicle control group is also included.

  • Evaluation: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised and weighed. Immunohistochemical analysis can be performed to assess biomarkers of apoptosis (e.g., cleaved caspase-3) and cell proliferation (e.g., Ki-67).

Visualizations

bcl2_pathway Bcl-2 Signaling Pathway in Apoptosis cluster_pro_survival Pro-Survival cluster_pro_apoptotic Pro-Apoptotic cluster_execution Execution bcl2 Bcl-2 bax_bak Bax/Bak bcl2->bax_bak inhibits caspases Caspase Activation bax_bak->caspases activates apoptosis Apoptosis caspases->apoptosis piperazine 1-(2-Fluorophenyl)piperazine Derivative piperazine->bcl2 inhibits

Caption: Inhibition of Bcl-2 by 1-(2-fluorophenyl)piperazine derivatives promotes apoptosis.

experimental_workflow_cancer Experimental Workflow for In Vivo Anticancer Efficacy cluster_implantation Tumor Implantation cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase mice Immunocompromised Mice implantation Implantation of MDA-MB-231 cells mice->implantation treatment_group Test Compound implantation->treatment_group Tumor Growth soc_group Standard of Care implantation->soc_group Tumor Growth control_group Vehicle Control implantation->control_group Tumor Growth monitoring Tumor Volume Measurement treatment_group->monitoring soc_group->monitoring control_group->monitoring endpoint Endpoint Analysis (Tumor Weight, IHC) monitoring->endpoint

Caption: Workflow for evaluating in vivo anticancer efficacy in a xenograft model.

References

Navigating Pharmacokinetic Landscapes: A Comparative Guide to 1-(2-Fluoroethyl)piperazine and Its Bioisosteres

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of drug discovery and development, understanding the pharmacokinetic profile of a lead compound is paramount. The piperazine scaffold is a ubiquitous feature in numerous approved drugs, valued for its ability to impart favorable physicochemical properties.[1] The strategic modification of this core, such as the introduction of a fluoroethyl group in 1-(2-Fluoroethyl)piperazine, and the exploration of its bioisosteres, are key strategies to optimize a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Data Presentation: A Predictive Pharmacokinetic Comparison

The following table summarizes the anticipated and illustrative pharmacokinetic parameters for this compound and its common bioisosteres. The values for the bioisosteres are based on general trends observed when these scaffolds replace a piperazine ring and are intended for comparative purposes.

ParameterThis compound (Anticipated)Homopiperazine Derivative (Illustrative)Spiro[3.3]heptane-2,6-diamine Derivative (Illustrative)2,5-Diazabicyclo[2.2.1]heptane Derivative (Illustrative)
Half-Life (t½) ModeratePotentially LongerPotentially ShorterPotentially Shorter
Oral Bioavailability (F%) Moderate to HighVariablePotentially ImprovedPotentially Improved
Clearance (CL) ModeratePotentially LowerPotentially HigherPotentially Higher
Volume of Distribution (Vd) ModeratePotentially LargerVariableVariable
Metabolic Stability ModeratePotentially IncreasedPotentially IncreasedPotentially Increased

Note: This table is illustrative. Actual values are highly dependent on the specific substituents and overall molecular context.

The Rationale Behind Bioisosteric Replacement

Bioisosteres are functional groups or molecules that have similar physical and chemical properties, which can elicit comparable biological responses. In drug design, bioisosteric replacement is a powerful tool to modulate a molecule's pharmacokinetic and pharmacodynamic properties.[2]

Homopiperazine: The addition of a methylene unit to the piperazine ring to form homopiperazine can alter the pKa and conformational flexibility of the molecule, potentially impacting receptor binding and metabolic stability.

Spiro[3.3]heptane-2,6-diamine: This rigid, three-dimensional scaffold can improve metabolic stability by protecting adjacent chemical bonds from enzymatic degradation. Its non-planar structure can also influence receptor interactions in a way that a planar aromatic ring, a common bioisostere for other parts of a molecule, cannot.

2,5-Diazabicyclo[2.2.1]heptane: This constrained bicyclic system reduces the conformational flexibility of the diamine motif. This rigidity can lead to higher receptor affinity and improved metabolic stability by locking the molecule into a bioactive conformation and shielding it from metabolic enzymes.

Experimental Protocols: Unveiling the Pharmacokinetic Profile

To generate the quantitative data necessary for a definitive comparison, a series of standardized in vivo and in vitro experiments are essential.

In Vivo Pharmacokinetic Studies in Rodents

A typical preclinical pharmacokinetic study involves administering the compound to a cohort of laboratory animals, most commonly rats or mice, and collecting blood samples at various time points.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (250-300g) are often used.

  • Dosing:

    • Intravenous (IV) Administration: The compound is administered as a single bolus dose (e.g., 1-5 mg/kg) via the tail vein to determine clearance, volume of distribution, and terminal half-life.

    • Oral (PO) Administration: The compound is administered as a single dose (e.g., 5-50 mg/kg) by oral gavage to determine oral bioavailability.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Sample Analysis: Plasma is separated from the blood samples, and the concentration of the compound is quantified using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, CL, and Vd.

In Vitro Metabolic Stability Assay

This assay provides an early indication of a compound's susceptibility to metabolism by liver enzymes.

Methodology:

  • Test System: Human or rat liver microsomes, which contain a high concentration of cytochrome P450 enzymes.

  • Incubation: The test compound (at a fixed concentration, e.g., 1 µM) is incubated with liver microsomes in the presence of NADPH (a cofactor for CYP enzymes) at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Analysis: The reaction is quenched, and the remaining concentration of the parent compound is determined by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Visualizing the Pathways and Processes

Diagrams created using Graphviz provide a clear visual representation of the experimental workflows and metabolic pathways involved in the pharmacokinetic evaluation of these compounds.

experimental_workflow cluster_invivo In Vivo Pharmacokinetic Study cluster_invitro In Vitro Metabolic Stability IV IV Dosing Sampling Blood Sampling IV->Sampling PO Oral Dosing PO->Sampling Analysis_invivo LC-MS/MS Analysis Sampling->Analysis_invivo PK_params Pharmacokinetic Parameters Analysis_invivo->PK_params Incubation Microsomal Incubation Sampling_invitro Time-point Sampling Incubation->Sampling_invitro Analysis_invitro LC-MS/MS Analysis Sampling_invitro->Analysis_invitro Stability_params Half-life & Clearance Analysis_invitro->Stability_params

Caption: Experimental workflow for pharmacokinetic characterization.

metabolic_pathway Compound This compound PhaseI Phase I Metabolism (e.g., Oxidation, Dealkylation) Compound->PhaseI Metabolites Metabolites PhaseI->Metabolites PhaseII Phase II Metabolism (e.g., Glucuronidation) Excretion Excretion PhaseII->Excretion Metabolites->PhaseII Metabolites->Excretion

Caption: Generalized metabolic pathway for piperazine derivatives.

References

Benchmarking 1-(2-Fluoroethyl)piperazine PET Tracers Against Existing Imaging Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 1-(2-fluoroethyl)piperazine-based Positron Emission Tomography (PET) tracers, with a primary focus on their application in imaging sigma-1 receptors. The performance of these novel tracers is benchmarked against established imaging agents for sigma-1 receptors, as well as for dopamine D2/D3 and serotonin 5-HT1A receptors, providing a broad context for their potential utility in neuroscience and drug development. This document summarizes key quantitative data, details experimental methodologies, and visualizes complex processes to facilitate a comprehensive understanding.

Quantitative Data Summary

The following tables provide a structured comparison of the in vitro binding affinities, selectivity, and in vivo performance of selected this compound PET tracers and other established imaging agents.

Table 1: In Vitro Binding Affinity and Selectivity of Sigma-1 Receptor PET Tracers

TracerTargetKi (nM)Selectivity (σ1 vs σ2)Reference
[18F]Fluspidine (racemic) σ10.591331-fold[1]
(R)-(+)-[18F]Fluspidine σ10.57-[1][2]
(S)-(–)-[18F]Fluspidine σ12.3-[1][2]
[11C]SA4503 σ1--
[18F]FE-SA4503 σ1-Moderate to low[1]

Table 2: In Vivo Performance of Sigma-1 Receptor PET Tracers in Porcine Brain

TracerBrain Uptake (SUV5min p.i.)Washout (SUV120min p.i. % of SUV5min p.i.)Specific Binding Inhibition by SA4503Reference
(R)-(+)-[18F]Fluspidine ~3.5~80%89%[3]
(S)-(–)-[18F]Fluspidine ~3.5~50%64%[3]

Table 3: Comparison with Established Dopamine D2/D3 Receptor PET Tracers

TracerTargetKD (nM)Key CharacteristicsReference
[11C]Raclopride D2/D3-Lower affinity, more readily displaced by endogenous dopamine.[4]
[18F]Fallypride D2/D30.030 (in vitro), 0.2 (in vivo)Higher affinity, suitable for extrastriatal imaging.[5]

Table 4: Comparison with Established Serotonin 5-HT1A Receptor PET Tracers

TracerTargetKi (nM)Key CharacteristicsReference
[11C]WAY-100635 5-HT1A2.2High target-to-nontarget ratio.[6]
[18F]Mefway 5-HT1A0.9Higher selectivity for 5-HT1A over other receptors compared to WAY-100635.[7][8]

Experimental Protocols

This section details the methodologies for key experiments cited in this guide, providing a basis for reproducibility and further investigation.

Radiosynthesis of [18F]Fluspidine

The automated radiosynthesis of enantiomerically pure (R)-[18F]Fluspidine and (S)-[18F]Fluspidine is performed using a TRACERlab FX FN synthesis module.[1][3][9]

  • Precursor: Enantiomerically pure tosylate precursor ((R)-19 or (S)-19).

  • Radiolabeling: Nucleophilic substitution with [18F]fluoride. The reaction is carried out with K[18F]F/Kryptofix-2.2.2 in acetonitrile (1 mL) at 85 °C for 25 minutes.[3]

  • Purification: The crude product is purified by semi-preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Formulation: The final product is formulated in a saline solution for injection.

  • Quality Control: Radiochemical purity and molar activity are determined by analytical radio-HPLC.

In Vitro Sigma-1 Receptor Binding Assay

Competitive radioligand binding assays are performed to determine the binding affinity (Ki) of the test compounds for the sigma-1 receptor.

  • Radioligand: [3H]-(+)-pentazocine, a selective sigma-1 receptor ligand.

  • Tissue Preparation: Membranes from guinea pig liver are often used due to the high expression of sigma-1 receptors.[10] The tissue is homogenized in a buffer and centrifuged to obtain a membrane pellet.

  • Assay Procedure:

    • Membrane preparations are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

    • The incubation is carried out at a specific temperature (e.g., 37°C) for a defined period to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

Animal PET Imaging Protocol

In vivo PET imaging studies in animals are conducted to evaluate the brain uptake, pharmacokinetics, and specific binding of the radiotracer. The following provides a general protocol for [18F]Fluspidine imaging in piglets.[2]

  • Animal Model: Piglets are often used for preclinical evaluation due to their brain size and structure being more comparable to humans than rodents.

  • Tracer Administration: A bolus injection of the radiotracer (e.g., (S)-(–)- or (R)-(+)-[18F]fluspidine) is administered intravenously.

  • PET Scan Acquisition: Dynamic PET scans are acquired over a period of up to 120 minutes post-injection.

  • Blocking Studies: To determine specific binding, a separate group of animals is pre-treated with a selective sigma-1 receptor agonist, such as SA4503, before the administration of the radiotracer.[2]

  • Data Analysis:

    • Regions of interest (ROIs) are drawn on the co-registered MRI or CT images.

    • Time-activity curves (TACs) are generated for each ROI.

    • Standardized Uptake Values (SUVs) are calculated to quantify tracer uptake.

    • Kinetic modeling (e.g., Logan graphical analysis) can be applied to estimate the total distribution volume (VT), which is an indicator of receptor density.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the benchmarking of these PET tracers.

Signaling_Pathway cluster_ER Endoplasmic Reticulum S1R_BiP Sigma-1 Receptor (inactive, bound to BiP) S1R_active Sigma-1 Receptor (active, dissociated from BiP) S1R_BiP->S1R_active Conformational Change & Dissociation Agonist Agonist (e.g., Fluspidine) Agonist->S1R_BiP Binds Ion_Channels Ion Channels (e.g., K+, Ca2+) S1R_active->Ion_Channels Modulates Cellular_Response Cellular Response (e.g., Neuronal excitability, Neuroprotection) Ion_Channels->Cellular_Response Leads to

Figure 1: Simplified signaling pathway of the Sigma-1 receptor upon agonist binding.

Experimental_Workflow cluster_synthesis Radiotracer Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Precursor Tosylate Precursor Radiolabeling Nucleophilic Substitution Precursor->Radiolabeling Fluoride [18F]Fluoride Fluoride->Radiolabeling Purification HPLC Purification Radiolabeling->Purification QC Quality Control Purification->QC Binding_Assay Receptor Binding Assay (Ki determination) QC->Binding_Assay Animal_Model Animal Model (e.g., Piglet, Rodent) QC->Animal_Model Autoradiography Autoradiography (Tissue distribution) Binding_Assay->Autoradiography PET_Scan PET/CT or PET/MR Scan Animal_Model->PET_Scan Blocking_Study Blocking Study (Specificity) Animal_Model->Blocking_Study Metabolite_Analysis Metabolite Analysis PET_Scan->Metabolite_Analysis

Figure 2: General experimental workflow for the development and evaluation of a novel PET tracer.

Logical_Relationship Tracer_Properties Ideal PET Tracer Properties High_Affinity High Affinity (low Ki) for Target Receptor Tracer_Properties->High_Affinity High_Selectivity High Selectivity (low off-target binding) Tracer_Properties->High_Selectivity Good_Pharmacokinetics Favorable Pharmacokinetics (e.g., BBB penetration, appropriate washout) Tracer_Properties->Good_Pharmacokinetics Metabolic_Stability Metabolic Stability (minimal radiometabolites in brain) Tracer_Properties->Metabolic_Stability Reliable_Quantification Reliable Quantification of Receptor Density High_Affinity->Reliable_Quantification High_Selectivity->Reliable_Quantification Good_Pharmacokinetics->Reliable_Quantification Metabolic_Stability->Reliable_Quantification

Figure 3: Key properties influencing the utility of a PET tracer for reliable receptor quantification.

References

Unraveling the CNS Receptor Interactions of Piperazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the central nervous system (CNS) receptor binding affinities of various piperazine derivatives. The information presented is supported by experimental data from peer-reviewed studies, offering a valuable resource for those engaged in neuropharmacology and medicinal chemistry.

The piperazine scaffold is a privileged structure in modern pharmacology, forming the core of numerous drugs targeting the CNS. Its derivatives exhibit a wide range of affinities for various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D) receptors. Understanding these binding profiles is crucial for the rational design of novel therapeutics with improved efficacy and reduced side effects. This guide summarizes the binding affinities of several key piperazine derivatives and details the experimental methodologies used to determine them.

Comparative Binding Affinities of Piperazine Derivatives

The following tables summarize the in vitro binding affinities (Ki in nM) of selected piperazine derivatives for key CNS receptors, including serotonin (5-HT1A, 5-HT2A, 5-HT7) and dopamine (D2, D3) receptors. Lower Ki values indicate higher binding affinity.

Compound5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT7 (Ki, nM)Reference
1-(2-methoxyphenyl)piperazine3.77 - 1802-6.69 - 91.7[1]
1-(2-acetylphenyl)piperazineequipotent to ref cpd 1micromolar range11-50 fold less potent than ref cpd 1[1]
6-acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one0.57--[2]
6-acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one0.78--[2]
N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine1.2--[3]
N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine21.3--[3]
CompoundD2 (Ki, nM)D3 (Ki, nM)D2/D3 SelectivityReference
Haloperidol0.89--[4]
Aripiprazole0.340.82.35[4]
Cariprazine0.490.0850.17[4]
Phenyl/substituted phenyl piperazines-<105.4 - 56[5]
2,3-dichlorophenylpiperazine analogue-subnanomolar-[5]
Conformationally restricted N-arylpiperazines<1 µM<1 µM-[4]

Experimental Protocols

The binding affinity data presented in this guide were primarily determined using radioligand binding assays. These assays are a gold standard for quantifying the interaction between a ligand and a receptor.[6]

General Radioligand Binding Assay Protocol

A typical competitive radioligand binding assay involves the following steps:[6][7]

  • Membrane Preparation:

    • Tissues from specific brain regions (e.g., cortex, striatum) or cells expressing the receptor of interest are homogenized in a cold buffer solution.[8]

    • The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer.[8] The protein concentration of the membrane preparation is determined using a standard protein assay.[8]

  • Competitive Binding Assay:

    • A fixed concentration of a radiolabeled ligand (a compound known to bind with high affinity and specificity to the target receptor) is incubated with the membrane preparation.

    • Varying concentrations of the unlabeled test compound (the piperazine derivative) are added to compete with the radioligand for binding to the receptor.[6]

    • Non-specific binding is determined by adding a high concentration of a known, potent, unlabeled ligand to a parallel set of incubations.[9]

  • Separation of Bound and Free Radioligand:

    • After incubation to reach equilibrium, the mixture is rapidly filtered through glass fiber filters.[6] The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

    • The filters are then washed with ice-cold buffer to remove any remaining unbound radioligand.[8]

  • Quantification and Data Analysis:

    • The radioactivity retained on the filters is measured using a scintillation counter.[8]

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value) is determined by non-linear regression analysis of the competition curve.

    • The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[8]

Visualizing Molecular Interactions and Processes

To better understand the context of these binding affinities, the following diagrams illustrate a key signaling pathway and the general workflow of the experimental procedure.

G Serotonin 5-HT1A Receptor Signaling Pathway cluster_membrane Cell Membrane 5HT1A_Receptor 5-HT1A Receptor G_Protein Gi/o Protein 5HT1A_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to Serotonin Serotonin (Ligand) Serotonin->5HT1A_Receptor Binds ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Decreased Neuronal Excitability PKA->Cellular_Response Leads to G Radioligand Binding Assay Workflow Start Start Membrane_Prep Membrane Preparation Start->Membrane_Prep Incubation Incubation with Radioligand & Test Compound Membrane_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis End End Analysis->End

References

Evaluating Off-Target Effects of 1-(2-Fluoroethyl)piperazine Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a 1-(2-fluoroethyl)piperazine moiety is a common strategy in medicinal chemistry to modulate the physicochemical properties of a lead compound, such as its basicity (pKa), lipophilicity, and metabolic stability. While these modifications can enhance on-target potency and improve pharmacokinetic profiles, they can also significantly alter the off-target activity of the molecule. This guide provides a comparative framework for evaluating the off-target effects of this compound analogues against relevant alternative substitutions.

Executive Summary

Piperazine derivatives are known to interact with a variety of off-target proteins, most notably G-protein coupled receptors (GPCRs) and the hERG potassium channel.[1] The introduction of a fluoroethyl group can either mitigate or exacerbate these interactions by altering the molecule's electronic and conformational properties. This guide presents a systematic approach to profiling these off-target effects through a combination of in vitro assays. We provide hypothetical, yet representative, data to illustrate the comparative analysis of a this compound analogue (Compound A) against its non-fluorinated ethyl analogue (Compound B) and a methyl-substituted analogue (Compound C).

Data Presentation: Comparative Off-Target Profile

The following tables summarize the hypothetical binding affinities (Ki) and functional activities (IC50) of the test compounds against a panel of common off-targets for piperazine-containing molecules. Lower values indicate higher potency.

Table 1: Off-Target Binding Affinity (Ki, nM) in Radioligand Binding Assays

TargetCompound A (Fluoroethyl)Compound B (Ethyl)Compound C (Methyl)Rationale for Inclusion
GPCRs Piperazine is a common scaffold for GPCR ligands.
5-HT2A (Serotonin)1508555Common off-target for CNS-active piperazines.[1]
D2 (Dopamine)350200120Important for assessing potential neurological side effects.[1]
α1A (Adrenergic)800550400Implicated in cardiovascular side effects (e.g., hypotension).[1]
M1 (Muscarinic)>10,000>10,0008,500Assesses anticholinergic side effects.
Ion Channels
hERG (Potassium Channel)1,2002,500800Critical for assessing risk of cardiac arrhythmia (QT prolongation).[1][2]
Enzymes
CYP2D6 (Cytochrome P450)5,0003,5004,200Key enzyme for drug metabolism; inhibition can lead to drug-drug interactions.

Table 2: Off-Target Functional Activity (IC50, nM)

AssayCompound A (Fluoroethyl)Compound B (Ethyl)Compound C (Methyl)Endpoint Measured
hERG Patch Clamp2,8005,1001,500Inhibition of potassium current
Cellular Thermal Shift Assay (CETSA) - On-Target Kinase253020Thermal stabilization of on-target protein

Interpretation of Hypothetical Data:

In this illustrative dataset, the introduction of the 2-fluoroethyl group (Compound A) appears to reduce the affinity for the tested GPCRs compared to the ethyl and methyl analogues (Compound B and C). This is a desirable outcome for minimizing off-target side effects related to these receptors. Furthermore, Compound A shows weaker inhibition of the hERG channel compared to the methyl analogue (Compound C), suggesting a potentially lower risk of cardiotoxicity. The on-target potency, as indicated by the CETSA data, remains comparable across the analogues.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

GPCR Radioligand Binding Assay

Principle: This assay measures the affinity of a test compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to that receptor.

Protocol:

  • Membrane Preparation: Membranes from cells stably expressing the target GPCR (e.g., 5-HT2A, D2, α1A, M1) are prepared by homogenization and centrifugation.[3][4]

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand at a concentration close to its Kd, and varying concentrations of the test compound.[3]

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.[3]

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.[3]

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of test compound that displaces 50% of the radioligand) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

hERG Patch Clamp Assay

Principle: This electrophysiological technique is the gold standard for assessing a compound's effect on the hERG potassium channel. It directly measures the flow of ions through the channel in a whole-cell configuration.[5]

Protocol:

  • Cell Culture: Use a mammalian cell line (e.g., HEK293 or CHO) stably expressing the hERG channel.

  • Whole-Cell Configuration: A glass micropipette filled with an intracellular solution is used to form a high-resistance seal with the cell membrane. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior.[5][6]

  • Voltage Clamp: The cell membrane potential is held at a specific voltage (e.g., -80 mV). A voltage protocol is then applied to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the characteristic tail current.[6]

  • Compound Application: The test compound is applied to the cell at various concentrations via a perfusion system.

  • Data Acquisition and Analysis: The hERG current is recorded before and after the application of the compound. The percentage of current inhibition is calculated for each concentration, and an IC50 value is determined by fitting the data to a concentration-response curve.[7]

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA measures the thermal stabilization of a target protein upon ligand binding in a cellular environment. A ligand-bound protein is more resistant to heat-induced denaturation.[8][9]

Protocol:

  • Cell Treatment: Intact cells are treated with either the test compound or a vehicle control and incubated to allow for compound entry and target engagement.[8]

  • Heating: The cell suspensions are divided into aliquots and heated at a range of temperatures (e.g., 40-60°C) for a short period (e.g., 3 minutes) using a thermal cycler.[8]

  • Cell Lysis: The cells are lysed, for example, by repeated freeze-thaw cycles.[10]

  • Separation of Soluble and Precipitated Proteins: The lysates are centrifuged at high speed to pellet the denatured, aggregated proteins. The supernatant containing the soluble protein fraction is collected.[8]

  • Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified by a method such as Western blotting or mass spectrometry.[10]

  • Data Analysis: A "melting curve" is generated by plotting the percentage of soluble target protein against the temperature. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement. An isothermal dose-response experiment can also be performed at a single temperature to determine the compound's EC50 for target engagement.[8]

Visualizations

Experimental Workflow for Off-Target Profiling

G cluster_0 Initial Screening cluster_1 Hit Confirmation & Potency cluster_2 On-Target Validation cluster_3 Data Analysis & Comparison A This compound Analogues (A, B, C) B Broad Off-Target Panel (e.g., SafetyScreen44) A->B Test at 10 µM G Cellular Thermal Shift Assay (CETSA) A->G C GPCR Radioligand Binding Assays B->C GPCR Hits D hERG Patch Clamp Assay B->D hERG Hit E Determine Ki values C->E F Determine IC50 values D->F I Comparative Data Tables (Ki, IC50, EC50) E->I F->I H Determine On-Target EC50 G->H H->I J Structure-Activity Relationship (SAR) I->J K Risk Assessment J->K

Caption: Workflow for evaluating the off-target effects of piperazine analogues.

Signaling Pathway Context for Potential Off-Targets

G cluster_cns Central Nervous System cluster_cv Cardiovascular System compound Piperazine Analogue d2 Dopamine D2 Receptor compound->d2 Off-Target Interaction ht2a Serotonin 5-HT2A Receptor compound->ht2a herg hERG K+ Channel compound->herg alpha1 Adrenergic α1 Receptor compound->alpha1 on_target Primary Target (e.g., a Kinase) compound->on_target On-Target Binding cns_effect Potential Neurological Side Effects d2->cns_effect ht2a->cns_effect cv_effect Potential Cardiovascular Side Effects herg->cv_effect QT Prolongation alpha1->cv_effect Blood Pressure Changes therapeutic_effect Desired Therapeutic Effect on_target->therapeutic_effect

Caption: Potential on-target and off-target interactions of piperazine analogues.

References

The Impact of Fluorination on Piperazine Inhibitors: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

A strategic tool in modern medicinal chemistry, the incorporation of fluorine into drug candidates can significantly modulate their pharmacological profiles. This guide provides a comprehensive comparison of fluorinated and non-fluorinated piperazine inhibitors, with a particular focus on their structure-activity relationships (SAR) at key central nervous system (CNS) targets. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows, this document aims to equip researchers, scientists, and drug development professionals with the insights needed for rational drug design.

The introduction of fluorine into a piperazine-containing molecule can profoundly alter its physicochemical properties, including lipophilicity, metabolic stability, and basicity (pKa). These changes, in turn, influence the inhibitor's target affinity, selectivity, and pharmacokinetic profile. Understanding these nuanced effects is critical for optimizing lead compounds and developing novel therapeutics with improved efficacy and safety. This guide will delve into the SAR of fluorinated piperazines, primarily focusing on their interactions with dopamine and serotonin receptors, which are crucial targets for a wide range of neurological and psychiatric disorders.

Comparative Analysis of Receptor Binding Affinities

The position of fluorine substitution on the aromatic ring of arylpiperazine derivatives plays a pivotal role in determining their binding affinity and selectivity for various G-protein coupled receptors (GPCRs). The following tables summarize the quantitative data from studies investigating the impact of fluorination on the binding affinity of piperazine inhibitors for dopamine D2, dopamine D3, and serotonin 5-HT1A receptors.

Table 1: Dopamine D2 Receptor Binding Affinity of Fluorinated vs. Non-Fluorinated Phenylpiperazine Analogs

CompoundSubstitution on Phenyl RingDopamine D2 Receptor Binding Affinity (Ki in nM)Reference
1 H (Non-fluorinated)(Provides a baseline affinity)
2 4-Fluoro (para)Generally favorable, often shows the highest affinity
3 3-Fluoro (meta)Decreased affinity compared to para-substitution
4 2-Fluoro (ortho)Decreased affinity compared to para-substitution

Table 2: Dopamine D3 vs. D2 Receptor Binding Affinity and Selectivity of Fluorinated Phenylpiperazine Analogs

CompoundSubstitution on Phenyl RingDopamine D3 Receptor Ki (nM)Dopamine D2 Receptor Ki (nM)D2/D3 SelectivityReference
5a 2-Fluoro1.4 ± 0.21>600~500-fold[1]
6a 2-Fluoro67.8 ± 4.6--[1]

Table 3: Serotonin 5-HT1A Receptor Binding Affinity of Fluorinated vs. Non-Fluorinated Benzylpiperazine Analogs

CompoundSubstitution on Phenyl RingSerotonin 5-HT1A Receptor Binding AffinityReference
7 H (Non-fluorinated)Baseline affinity
8 Ortho electron-donating groupsEnhance affinity
9 Ortho electron-withdrawing groupsDecrease affinity

Experimental Protocols

The data presented in this guide are derived from rigorous experimental procedures. The following are detailed methodologies for key experiments commonly used to evaluate piperazine inhibitors.

Radioligand Binding Assay for Dopamine D2 Receptors

This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

  • Membrane Preparation: Membranes from cells stably expressing the human dopamine D2 receptor.

  • Radioligand: [³H]-Spiperone or another suitable D2 receptor radioligand.

  • Test Compounds: Fluorinated and non-fluorinated piperazine inhibitors.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, the radioligand at a concentration close to its Kd, and the cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

cAMP Functional Assay for Dopamine D2 Receptors

This assay measures the functional activity of a compound (agonist or antagonist) by quantifying its effect on the intracellular levels of cyclic AMP (cAMP), a second messenger in the D2 receptor signaling pathway.

Materials:

  • Cell Line: A cell line stably expressing the human dopamine D2 receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase) or engineered to express a cAMP biosensor.

  • Test Compounds: Fluorinated and non-fluorinated piperazine inhibitors.

  • Forskolin: An adenylyl cyclase activator.

  • Dopamine or other D2 agonist.

  • Cell culture medium and reagents.

  • cAMP detection kit (e.g., HTRF, ELISA, or luciferase assay system).

  • Plate reader capable of detecting the signal from the chosen detection kit.

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate and allow them to attach overnight.

  • Compound Addition:

    • For Antagonist Assay: Pre-incubate the cells with various concentrations of the test compound. Then, stimulate the cells with a fixed concentration of a D2 receptor agonist (e.g., dopamine) in the presence of forskolin.

    • For Agonist Assay: Stimulate the cells with various concentrations of the test compound in the presence of forskolin.

  • Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using the chosen detection kit according to the manufacturer's instructions.

  • Data Analysis:

    • For Antagonist Assay: Generate a dose-response curve and calculate the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced response.

    • For Agonist Assay: Generate a dose-response curve and calculate the EC50 value (the concentration that produces 50% of the maximal response) and the maximum efficacy (Emax).

Visualizing the Molecular Landscape

To better understand the context in which these inhibitors function and are evaluated, the following diagrams illustrate the dopamine D2 receptor signaling pathway and a general experimental workflow for structure-activity relationship studies.

Dopamine_D2_Signaling_Pathway Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds to Gi_Go Gi/o Protein D2R->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered gene expression, ion channel activity) PKA->Cellular_Response Phosphorylates targets

Caption: Dopamine D2 Receptor Signaling Pathway.

Experimental_Workflow_SAR cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Data Analysis & SAR cluster_3 Lead Optimization Compound_Design Compound Design (Fluorinated & Non-fluorinated Analogs) Synthesis Chemical Synthesis Compound_Design->Synthesis Purification_Characterization Purification & Characterization Synthesis->Purification_Characterization Binding_Assay Radioligand Binding Assay (Determine Ki) Purification_Characterization->Binding_Assay Functional_Assay Functional Assay (Determine EC50/IC50, Emax) Purification_Characterization->Functional_Assay Data_Analysis Data Analysis Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Compound_Design Iterative Cycle

Caption: Experimental Workflow for SAR Studies.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for 1-(2-Fluoroethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides crucial safety and logistical guidance for the proper disposal of 1-(2-Fluoroethyl)piperazine (CAS No. 541505-04-8). Adherence to these procedures is vital for ensuring laboratory safety and minimizing environmental impact.

Immediate Safety and Handling Precautions

Before handling this compound, it is essential to work in a well-ventilated area, preferably within a chemical fume hood.[1] Standard personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles, must be worn at all times to prevent skin and eye contact.[1][2] Avoid creating aerosols or dust. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[2]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is to treat it as hazardous waste. Due to the presence of a carbon-fluorine bond, specialized disposal methods are necessary.

  • Waste Identification and Segregation:

    • This compound waste should be classified as halogenated organic waste.[3]

    • Do not mix this waste with non-halogenated organic waste or other incompatible waste streams.

  • Containerization:

    • Collect waste this compound, including any contaminated materials (e.g., pipette tips, weighing paper, contaminated PPE), in a dedicated, properly labeled, and sealed hazardous waste container.

    • The container must be compatible with the chemical and clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents and acids.[4]

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup for the hazardous waste.

    • The primary and most effective method for the final disposal of fluorinated organic compounds is high-temperature incineration in a facility permitted to handle such waste.[3]

Spill Management

In the event of a spill, evacuate the immediate area and ensure proper ventilation. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent).[1] Collect the absorbed material into a sealed container for hazardous waste disposal. Decontaminate the spill area with a suitable solvent or detergent, and collect the decontamination materials as hazardous waste. For large spills, contact your institution's EHS department immediately.

Data Presentation: Hazard Profile of Related Compounds

Since specific quantitative data for this compound is unavailable, the following table summarizes the hazards of related piperazine compounds to inform safe handling and disposal.

Hazard CategoryPiperazine[2][4]1-(2,2-Difluoroethyl)piperazine[1]1-(2-Trifluoromethylphenyl)piperazine[5]
Physical State Crystalline solidNot specifiedSolid
Primary Hazards Corrosive, CombustibleSkin and eye irritantSkin and eye irritant, Harmful if inhaled
Incompatible Materials Strong oxidizing agents, Strong acids, Acid anhydrides, Acid chloridesStrong oxidizing agentsNot specified
Hazardous Decomposition Nitrogen oxides, Carbon monoxide, Carbon dioxideCarbon oxides, Hydrogen fluoride, Nitrogen oxidesNot specified
Disposal Recommendation Dispose of as hazardous waste at an approved plantDispose of contents/container to an approved waste disposal plantDispose to an appropriate treatment and disposal facility

Experimental Protocols

No specific experimental protocols for the neutralization of this compound are available. Chemical neutralization of fluorinated organic compounds can be complex and is not recommended without validated procedures. The standard and safest approach is disposal via high-temperature incineration by a licensed hazardous waste management company.

Mandatory Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_waste Waste Generation & Collection cluster_disposal Storage & Disposal start Start: Handling This compound ppe Wear Appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves start->ppe fume_hood Work in a Chemical Fume Hood start->fume_hood waste_gen Generate Waste (Unused chemical, contaminated items) ppe->waste_gen fume_hood->waste_gen segregate Segregate as 'Halogenated Organic Waste' waste_gen->segregate container Collect in a Labeled, Sealed Hazardous Waste Container segregate->container storage Store in Designated Hazardous Waste Area container->storage ehs Contact EHS for Pickup storage->ehs incineration High-Temperature Incineration by Licensed Facility ehs->incineration end End of Process incineration->end

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Operational Protocols for Handling 1-(2-Fluoroethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 1-(2-Fluoroethyl)piperazine. The following guidance is based on the safety data of structurally similar compounds, including piperazine and its fluoro-substituted derivatives. It is imperative to treat this compound as a substance with unknown but potentially significant hazards. A thorough internal risk assessment must be conducted before any handling.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals. It is designed to be a preferred source for laboratory safety and chemical handling, offering procedural, step-by-step guidance.

Hazard Identification and Classification

Based on data from analogous compounds, this compound should be handled as a hazardous substance. Potential hazards are outlined below.

GHS Hazard Classification (Anticipated)

Hazard ClassHazard Category
Acute Toxicity, OralCategory 4
Acute Toxicity, DermalCategory 4
Acute Toxicity, InhalationCategory 4
Skin Corrosion/IrritationCategory 1B/2
Serious Eye Damage/Eye IrritationCategory 1
Respiratory SensitizationCategory 1
Skin SensitizationCategory 1
Reproductive ToxicityCategory 2

Hazard Statements (Anticipated)

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H332: Harmful if inhaled.

  • H314/H315: Causes severe skin burns and eye damage / Causes skin irritation.

  • H318: Causes serious eye damage.

  • H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.

  • H317: May cause an allergic skin reaction.

  • H361: Suspected of damaging fertility or the unborn child.

Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory when handling this compound.

Protection TypeSpecification
Eye/Face Protection Chemical safety goggles and a face shield are required.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and full-length pants are necessary. Consider a chemically impervious suit for large quantities or in case of spills.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required, especially when handling the compound as a powder or in a volatile solution.

Handling and Storage

Handling Protocol:

  • Preparation: Ensure a calibrated fire extinguisher, safety shower, and eyewash station are readily accessible and in working order.

  • Ventilation: All handling of this compound must be conducted in a certified chemical fume hood.

  • Dispensing:

    • For solids, carefully weigh the required amount on a tared weigh boat inside the fume hood. Avoid creating dust.

    • For liquids, use a calibrated pipette or syringe.

  • Reaction Setup:

    • Slowly add the compound to the reaction vessel.

    • If the reaction is exothermic, have a cooling bath ready.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that came into contact with the chemical.

    • Properly dispose of all waste as outlined in the disposal plan.

    • Wash hands thoroughly with soap and water after removing gloves.

Storage Plan:

  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[1]

  • The storage area should be designated for corrosive and sensitizing materials.

Emergency Procedures

Emergency SituationImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]
Skin Contact Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[2]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Spill Evacuate the area. For small spills, contain the material with an inert absorbent and place it in a sealed container for disposal. For large spills, contact your institution's emergency response team.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Segregation and Collection:

  • Solid Waste: Collect in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect in a designated, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.

  • Contaminated Materials: Any materials (e.g., gloves, weigh boats, paper towels) that have come into contact with the chemical must be disposed of as hazardous waste.

Disposal Workflow Diagram:

G Disposal Workflow for this compound cluster_0 Waste Generation cluster_1 Waste Collection cluster_2 Labeling and Storage cluster_3 Final Disposal Solid Waste Solid Waste Segregated_Solid_Container Segregated Solid Hazardous Waste Container Solid Waste->Segregated_Solid_Container Liquid Waste Liquid Waste Segregated_Liquid_Container Segregated Liquid Hazardous Waste Container Liquid Waste->Segregated_Liquid_Container Contaminated PPE Contaminated PPE Contaminated PPE->Segregated_Solid_Container Label_Waste Label with Chemical Name and Hazard Symbols Segregated_Solid_Container->Label_Waste Segregated_Liquid_Container->Label_Waste Store_Waste Store in Designated Hazardous Waste Area Label_Waste->Store_Waste Arrange_Pickup Arrange for Pickup by Certified Waste Disposal Service Store_Waste->Arrange_Pickup Incineration High-Temperature Incineration (Preferred Method) Arrange_Pickup->Incineration

Caption: Disposal workflow for this compound waste.

Experimental Protocol: General Procedure for the Synthesis of Monosubstituted Piperazines

The following is a general protocol for the synthesis of monosubstituted piperazines, which can be adapted for reactions involving this compound. This procedure is based on a published method for the synthesis of similar compounds.[3]

Materials:

  • Piperazine

  • 2-Fluoroethyl halide (e.g., 2-fluoroethyl bromide)

  • Solvent (e.g., methanol, acetonitrile)

  • Base (e.g., potassium carbonate, triethylamine)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve piperazine in the chosen solvent.

  • Add the base to the solution and stir.

  • Slowly add a solution of the 2-fluoroethyl halide in the same solvent to the reaction mixture.

  • If necessary, heat the reaction mixture to reflux and monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove any solids.

  • Remove the solvent from the filtrate using a rotary evaporator.

  • Dissolve the residue in a suitable solvent (e.g., dichloromethane) and wash with water in a separatory funnel.

  • Separate the organic layer, dry it over an anhydrous drying agent (e.g., sodium sulfate), and filter.

  • Remove the solvent from the organic layer using a rotary evaporator to obtain the crude product.

  • Purify the crude product using an appropriate technique, such as column chromatography or distillation.

Workflow for Synthesis Protocol:

G General Synthesis of this compound Start Start Dissolve_Piperazine Dissolve Piperazine and Base in Solvent Start->Dissolve_Piperazine Add_Reagent Slowly Add 2-Fluoroethyl Halide Dissolve_Piperazine->Add_Reagent React Heat to Reflux and Monitor Reaction Add_Reagent->React Workup Cool, Filter, and Remove Solvent React->Workup Extraction Dissolve in Organic Solvent and Wash with Water Workup->Extraction Dry_and_Evaporate Dry Organic Layer and Remove Solvent Extraction->Dry_and_Evaporate Purify Purify Crude Product Dry_and_Evaporate->Purify End End Purify->End

Caption: General workflow for the synthesis of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.